Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Descripción
Propiedades
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQJSMSLXVTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042170 | |
| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
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Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS] | |
| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
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| Record name | 2,2'-Dimorpholinodiethyl ether | |
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Vapor Pressure |
5.17 [mmHg] | |
| Record name | 2,2'-Dimorpholinodiethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
6425-39-4 | |
| Record name | Dimorpholinodiethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimorpholinodiethyl ether | |
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| Record name | Dimorpholinodiethyl ether | |
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| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dimorpholinyldiethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINODIETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BH27U8GG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, commonly known in industrial settings as Dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst.[1][2][3] Its primary application lies in the production of polyurethane foams, where it plays a crucial role in balancing the gelling and blowing reactions.[4][5] While its industrial applications are well-documented, its potential in the pharmaceutical and life sciences sectors is less explored, though the morpholine moiety is a key component in many bioactive molecules.[6] This guide provides a comprehensive overview of the fundamental physicochemical properties of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, methods for their determination, and its primary mechanism of action in industrial applications.
Chemical Identity and Structure
This compound is characterized by two morpholine rings linked by a diethylene ether chain.[7]
| Identifier | Value |
| Chemical Name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- |
| Common Name | Dimorpholinodiethyl ether (DMDEE)[7][8][9] |
| Synonyms | Bis(2-morpholinoethyl) Ether, 2,2'-Dimorpholinodiethyl Ether, 4,4'-(Oxydiethylene)bis(morpholine)[7][10][11] |
| CAS Number | 6425-39-4[7][8][9] |
| Molecular Formula | C12H24N2O3[7][8][9] |
| Molecular Weight | 244.33 g/mol [8][9][10] |
| SMILES | C1COCCN1CCOCCN2CCOCC2[10][12] |
| InChIKey | ZMSQJSMSLXVTKN-UHFFFAOYSA-N[8][10][13] |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][7] |
| Odor | Mild, amine-like[1][7] |
| Boiling Point | 309 °C (lit.)[1][8][9] |
| Melting Point | -28 °C[9][13][14] |
| Density | 1.06 g/mL at 25 °C (lit.)[1][8][9] |
| Refractive Index (n20/D) | 1.484 (lit.)[1][8][9] |
| Flash Point | 146 °C (295 °F)[8][9][15] |
| Vapor Pressure | 66 Pa at 20 °C[13][14] |
| Water Solubility | Soluble[1][7] |
Chemical Properties
| Property | Value/Description |
| LogP | -0.6[8][10] |
| pKa | 6.92 ± 0.10 (Predicted)[13][14] |
| Hydrogen Bond Acceptors | 5[8][10] |
| Hydrogen Bond Donors | 0[10] |
| Chemical Stability | Stable under normal conditions. |
| Reactivity | Acts as a catalyst, particularly for isocyanate reactions.[4][5] |
Experimental Protocols for Physicochemical Property Determination
General Workflow for Property Determination
Caption: General workflow for physicochemical property determination.
Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Methodology (based on OECD Guideline 103 and ASTM D1078):
-
A sample of the substance is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to pass into a condenser.
-
The temperature at which the liquid boils and the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
The temperature is continuously monitored throughout the distillation process.
-
The pressure at which the determination is made must be recorded and, if necessary, the boiling point is corrected to standard atmospheric pressure (101.325 kPa).
-
Density Measurement
-
Principle: Density is the mass of a substance per unit volume.
-
Methodology (based on OECD Guideline 109 and ASTM D4052):
-
A digital density meter with an oscillating U-tube is commonly used.
-
The instrument is calibrated with two substances of known density (e.g., dry air and pure water).
-
A small, precise volume of the test substance is introduced into the thermostatted U-tube.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated from the oscillation period and the calibration constants.
-
The temperature of the measurement (e.g., 25 °C) must be precisely controlled and reported.
-
Refractive Index Measurement
-
Principle: The refractive index of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. It is a characteristic property of a substance.
-
Methodology (based on OECD Guideline 107 and ASTM D1218):
-
A refractometer (e.g., an Abbé refractometer) is used for the measurement.
-
The instrument is calibrated using a standard of known refractive index.
-
A small amount of the liquid sample is placed on the prism of the refractometer.
-
The temperature of the prism and the sample is controlled to a specific temperature (e.g., 20 °C).
-
Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.
-
The boundary line between the light and dark fields is observed through the eyepiece and aligned with the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Synthesis and Mechanism of Action
Synthesis of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
The industrial synthesis of this compound typically involves the reaction of diethylene glycol with morpholine.[8][9] A patent describes a process where these reactants are passed over a catalyst in the presence of hydrogen.[16]
Caption: Simplified workflow for the synthesis of the target compound.
Mechanism of Action in Polyurethane Foam Formation
In polyurethane chemistry, two main reactions occur simultaneously: the gelling reaction (formation of urethane linkages) and the blowing reaction (generation of carbon dioxide gas). DMDEE is a highly selective blowing catalyst.[4][5] Its steric hindrance around the nitrogen atoms is thought to favor the reaction between isocyanate and water (blowing) over the reaction between isocyanate and polyol (gelling).[17] This controlled generation of CO2 is essential for creating the cellular structure of flexible polyurethane foams.[4][5]
Caption: Catalytic role in polyurethane foam formation.
Biological Activity and Toxicological Profile
Biological Activity
While the morpholine heterocycle is a component of numerous biologically active compounds, specific data on the pharmacological activity of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is limited. One source mentions that morpholine derivatives have been explored for their effects on receptors involved in mood disorders and neurodegenerative diseases, but this is a general statement about the chemical class rather than specific to this compound.[8] Its use has been investigated in polyurethanes for controlled drug release and in medical adhesives.
Safety and Toxicology
The compound is classified as an irritant, particularly to the eyes.[8][10][15][18]
-
GHS Hazard Statements: H319 (Causes serious eye irritation).[4][10][13]
-
Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[15]
-
General Handling: Wear suitable protective clothing, gloves, and eye/face protection.[9][15]
Applications
The predominant use of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is as a catalyst in the chemical industry.
-
Polyurethane Foams: It is a key catalyst for flexible polyester foams, molded foams, and moisture-cured foams and coatings.[12][13][19]
-
Adhesives and Sealants: Used in the formulation of adhesives and sealants that require rapid curing.[2][8]
-
Coatings: Employed in coatings to enhance durability and curing speed.[7][8]
Conclusion
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is a well-characterized chemical with established physicochemical properties and a primary, significant role as a catalyst in the polyurethane industry. Its utility is centered on its ability to selectively catalyze the blowing reaction, which is fundamental to the formation of flexible foams. While the morpholine scaffold is of great interest to medicinal chemists, the specific biological activities of this particular diether derivative are not extensively studied, presenting a potential area for future research. The information provided in this guide serves as a foundational reference for professionals in both industrial and research settings.
References
- 1. oecd.org [oecd.org]
- 2. matestlabs.com [matestlabs.com]
- 3. atamankimya.com [atamankimya.com]
- 4. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]
- 5. bdmaee.net [bdmaee.net]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | 6425-39-4 | Benchchem [benchchem.com]
- 10. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 11. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. store.astm.org [store.astm.org]
- 14. oecd.org [oecd.org]
- 15. matestlabs.com [matestlabs.com]
- 16. store.astm.org [store.astm.org]
- 17. atamankimya.com [atamankimya.com]
- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
An In-depth Technical Guide to the Physicochemical Characteristics of Dimorpholinodiethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimorpholinodiethyl ether (DMDEE), a tertiary amine catalyst, is a compound of significant industrial interest, particularly in the manufacturing of polyurethane foams. Its unique molecular structure imparts specific physicochemical properties that are crucial for its function as a potent blowing catalyst. This technical guide provides a comprehensive overview of the core physicochemical characteristics of DMDEE, detailed experimental protocols for their determination, and a discussion of its synthesis and catalytic mechanism. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
Dimorpholinodiethyl ether, systematically named 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine, is an organic compound featuring two morpholine rings linked by a diethyl ether chain.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Widely known by the acronym DMDEE, it serves as a crucial catalyst in the production of various polyurethane products, including flexible and rigid foams, coatings, adhesives, and sealants. Its primary role is to catalyze the reaction between water and isocyanates (the "blowing" reaction), which generates carbon dioxide gas to create the foam's cellular structure.[1] The steric hindrance provided by the bulky morpholino groups contributes to the stability of isocyanate-containing prepolymers, extending their storage life.
Physicochemical Properties
The physical and chemical properties of DMDEE are fundamental to its application and handling. These characteristics have been determined through various analytical techniques and are summarized below.
General and Chemical Properties
A compilation of the primary identifiers and chemical properties for Dimorpholinodiethyl ether is presented in Table 1.
| Property | Value |
| IUPAC Name | 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine |
| Synonyms | DMDEE, 2,2'-Dimorpholinodiethyl ether, Bis(2-morpholinoethyl) Ether |
| CAS Number | 6425-39-4 |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| Appearance | Colorless to pale yellow/pale brown liquid/oil |
| Odor | Amine-like |
Sources:[1]
Quantitative Physical and Chemical Data
Table 2 provides a summary of the key quantitative physicochemical data for DMDEE, critical for its use in chemical processes and for safety considerations.
| Property | Value | Conditions |
| Density | 1.06 g/mL | at 25 °C (lit.) |
| Boiling Point | 309 °C | (lit.) |
| Melting Point | -28 °C | |
| Flash Point | 295 °F (~146 °C) | |
| Refractive Index | n20/D 1.484 | (lit.) |
| Water Solubility | 100 g/L | at 20 °C (Miscible) |
| Vapor Pressure | 66 Pa | at 20 °C |
| LogP (Octanol-Water Partition Coefficient) | 0.5 | at 25 °C |
| pKa | 6.92 ± 0.10 | (Predicted) |
Sources:
Synthesis and Reactivity
Synthesis Pathway
Dimorpholinodiethyl ether is commercially synthesized via the condensation reaction of diethylene glycol with morpholine. This reaction is typically carried out at elevated temperature and pressure in the presence of hydrogen and a metal hydrogenation catalyst, such as copper or cobalt.[1][2] An alternative route involves using dichloroethyl ether and morpholine as reactants.[1]
Caption: Synthesis of DMDEE from Diethylene Glycol and Morpholine.
Catalytic Activity in Polyurethane Formation
DMDEE is a highly effective catalyst for the blowing reaction in polyurethane foam production. It selectively accelerates the reaction between isocyanate groups (-NCO) and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂). The liberated CO₂ gas acts as the blowing agent, creating the porous foam structure. DMDEE's balanced activity promotes both the blowing (gas generation) and gelling (polymer network formation) reactions, leading to a uniform and stable foam.[3]
Caption: Catalytic role of DMDEE in Polyurethane foam formation.
Experimental Protocols
The determination of the physicochemical properties of a liquid chemical like DMDEE follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
General Experimental Workflow
A systematic workflow is essential for the accurate characterization of a chemical substance. This involves sample preparation followed by a series of analytical tests to determine its physical and chemical properties.
Caption: General workflow for physicochemical characterization.
Boiling Point Determination (Micro-reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point.[4]
-
Apparatus: Small test tube (150mm), small magnetic stir bar, hot plate stirrer with a metal heating block, thermometer, clamp.
-
Procedure:
-
Place approximately 0.5 mL of the DMDEE sample into the test tube along with a small magnetic stir bar.
-
Clamp the test tube in the center of the heating block on the hot plate stirrer.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle mixing.
-
Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube (refluxing). A "reflux ring" will become visible.[4]
-
Adjust the thermometer's position so that the bulb is level with this reflux ring for an accurate measurement of the vapor temperature.
-
When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. Record this stable temperature as the boiling point.
-
Cease heating and allow the apparatus to cool.
-
Density Determination (Digital Density Meter - ASTM D4052)
This standard test method provides a precise determination of the density of liquids.[5][6][7]
-
Apparatus: Digital density meter with an oscillating U-tube, syringe or automated sampler.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions, typically using dry air and high-purity water at a known temperature (e.g., 25 °C).
-
Ensure the oscillating U-tube is clean and dry.
-
Introduce a small volume (approx. 1-2 mL) of the DMDEE sample into the U-tube, ensuring no air bubbles are present.[8] The absence of bubbles is critical for accuracy.[7][9]
-
Allow the sample to thermally equilibrate to the test temperature.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
Using calibration data, the instrument calculates and displays the density of the sample in g/mL or kg/m ³.
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental physical property that is characteristic of a substance.
-
Apparatus: Abbe refractometer, monochromatic light source (e.g., sodium lamp, 589 nm), temperature-controlled water bath, dropper.
-
Procedure:
-
Turn on the light source and the temperature-controlled water bath circulating through the refractometer prisms to maintain a constant temperature (e.g., 20 °C).
-
Calibrate the instrument using a standard of known refractive index, such as distilled water.[10][11]
-
Open the prism assembly and ensure the prism surfaces are clean and dry.
-
Place a few drops of the DMDEE sample onto the surface of the lower prism.
-
Close the prism assembly firmly.
-
Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields appears in the field of view.
-
If a colored band is visible at the boundary, turn the dispersion compensator knob until the boundary becomes a sharp, achromatic line.
-
Adjust the refractometer scale to center the sharp boundary line on the crosshairs of the eyepiece.[10]
-
Read the refractive index value directly from the instrument's scale.
-
Safety and Handling
DMDEE is an irritant and may cause serious eye irritation.[9] It is harmful if swallowed. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical attention.[9]
This guide provides a foundational understanding of the physicochemical properties of Dimorpholinodiethyl ether. The data and protocols presented are intended to support researchers and professionals in the safe and effective use of this important industrial chemical.
References
- 1. atamankimya.com [atamankimya.com]
- 2. EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Google Patents [patents.google.com]
- 3. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 9. store.astm.org [store.astm.org]
- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. macro.lsu.edu [macro.lsu.edu]
An In-depth Technical Guide on the Chemical Structure and Synthesis of Compounds Associated with CAS 6425-39-4
Disclaimer: Initial research indicates that the CAS number 6425-39-4 is officially assigned to the chemical compound Dimorpholinodiethyl ether . However, due to the structural complexity and relevance to materials science, this guide will also provide a comprehensive overview of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine , a compound with a similar application profile that is sometimes mistakenly associated with this CAS number. We will address both compounds to ensure a thorough and useful resource for researchers, scientists, and drug development professionals.
Part 1: N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine (CAS 3081-14-9)
N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, also known as 77PD, is a hindered p-phenylenediamine derivative primarily utilized as a potent antioxidant and antiozonant in the rubber and polymer industries.[1][2] Its specific alkyl substituents enhance its solubility and effectiveness in high-temperature applications.[1]
Chemical Structure
The molecular structure consists of a central p-phenylenediamine core with two 1,4-dimethylpentyl groups attached to the nitrogen atoms.
Caption: Chemical structure of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H36N2 | [1] |
| Molecular Weight | 304.5 g/mol | [1] |
| Appearance | Deep red, slightly viscous liquid with an aromatic odor | [1][3] |
| Boiling Point | 459 °F at 13.5 mm Hg (237 °C) | [1] |
| Melting Point | -33 °F (-36 °C) | [3] |
| Density | 0.91 g/cm³ | [1] |
| Solubility | Less than 1 mg/mL in water at 75 °F | [1] |
| SMILES | CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | [1] |
| InChI Key | ZJNLYGOUHDJHMG-UHFFFAOYSA-N | [1] |
Synthesis
A common and efficient method for the synthesis of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine is through the reductive amination of p-phenylenediamine or p-nitroaniline with 5-methyl-2-hexanone. A continuous process has been developed to improve efficiency and reduce costs.[4]
This protocol is based on the method described in patent CN103467305A.[4]
-
Reactant Preparation: A mixture of p-phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone is prepared. The molar ratio of the amine to the ketone is maintained between 1:2 and 1:10.
-
Preheating: The reactant mixture is continuously fed into a preheater and maintained at a temperature of 110-150 °C.
-
Catalytic Reaction: The preheated mixture is then introduced into a narrow, elongated reactor packed with a solid catalyst. Concurrently, hydrogen gas is introduced into the reactor at a pressure of 0.5-2.5 MPa. The reactor temperature is maintained at 150-200 °C.
-
Product Collection: After the reaction, the product stream is passed through a cooler and collected in a gas-liquid separator.
-
Purification: The collected reaction solution is subjected to reduced pressure distillation (vacuum of -0.5 to -0.1 MPa) to isolate the final product, N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine.
Caption: Workflow for the continuous synthesis of 77PD.
| Parameter | Value | Reference |
| Reactants | p-Phenylenediamine or p-nitroaniline, 5-methyl-2-hexanone | [4] |
| Amine:Ketone Molar Ratio | 1:2 to 1:10 | [4] |
| Preheating Temperature | 110 - 150 °C | [4] |
| Reaction Temperature | 150 - 200 °C | [4] |
| Hydrogen Pressure | 0.5 - 2.5 MPa | [4] |
| p-Nitroaniline Conversion Rate | ≥ 99% | [4] |
| Selectivity | ≥ 95% | [4] |
Part 2: Dimorpholinodiethyl ether (CAS 6425-39-4)
Dimorpholinodiethyl ether is an amine-based catalyst, primarily used in the production of polyurethane foams.[5][6] It acts as a strong foaming catalyst, particularly in water-curing systems.[5]
Chemical Structure
The molecule features two morpholine rings connected by a diethyl ether linkage.
Caption: Chemical structure of Dimorpholinodiethyl ether.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H24N2O3 | [5][7] |
| Molecular Weight | 244.33 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid with a mild, amine-like odor | [7] |
| Boiling Point | 309 °C (lit.) | [8] |
| Melting Point | -28 °C | [8] |
| Density | 1.06 g/mL at 25 °C (lit.) | [8] |
| Solubility | Soluble in water and various organic solvents | [7] |
| SMILES | C(COCCN1CCOCC1)N2CCOCC2 | [7] |
| InChI Key | ZMSQJSMSLXVTKN-UHFFFAOYSA-N | [7] |
Synthesis
Two primary methods for the synthesis of Dimorpholinodiethyl ether have been described. Both involve high-temperature and high-pressure reactions in the presence of a metal catalyst.[5]
Method 1: From Diethylene Glycol and Ammonia
-
Reactants: Diethylene glycol and ammonia are used as the starting materials.
-
Catalyst: A metal catalyst, such as copper or cobalt, is employed.
-
Reaction Conditions: The reaction is carried out at high temperature and high pressure in the presence of hydrogen gas.
-
Product: The reaction yields Dimorpholinodiethyl ether.
Method 2: From Diethylene Glycol and Morpholine
-
Reactants: Diethylene glycol and morpholine are the starting materials.
-
Catalyst: A metal catalyst (e.g., copper or cobalt) is used.
-
Reaction Conditions: The synthesis is conducted under high temperature and high pressure in a hydrogen atmosphere.
-
Product: Dimorpholinodiethyl ether is formed.
References
- 1. Buy N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine | 3081-14-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. DMDEE - Catalyst for One-Component PU Rigid Foam manufacturer [sinocurechem.com]
- 7. CAS 6425-39-4: Dimorpholinodiethyl ether | CymitQuimica [cymitquimica.com]
- 8. 2,2-Dimorpholinodiethylether | 6425-39-4 [chemicalbook.com]
Bis(2-morpholinoethyl) Ether: A Technical Whitepaper on its Core Mechanism of Action and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-morpholinoethyl) ether, also known as dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst with significant industrial applications, primarily in the manufacturing of polyurethane foams. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its well-documented role in chemical catalysis. Despite its widespread industrial use, a comprehensive review of scientific literature reveals a notable absence of data supporting a specific pharmacological or biological mechanism of action in a therapeutic context. Therefore, this document also compiles and discusses the available toxicological data to provide a complete safety and hazard profile. Quantitative data on its catalytic performance and physicochemical properties are presented in structured tables, and key chemical pathways are illustrated using diagrams.
Introduction
Bis(2-morpholinoethyl) ether (DMDEE) is a symmetrically substituted diether and a bicyclic tertiary amine. Its unique molecular structure, featuring two morpholine rings, imparts specific chemical properties that make it an effective catalyst. While the morpholine moiety is found in some pharmacologically active compounds, there is no evidence to suggest that DMDEE itself is utilized as a therapeutic agent. Its primary and well-established function is as a blowing catalyst in the synthesis of polyurethane foams, where it selectively promotes the reaction between water and isocyanates.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(2-morpholinoethyl) ether is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6425-39-4 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [2] |
| Molecular Weight | 244.34 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 192 °C at 15 mmHg | |
| Melting Point | -28 °C | |
| Density | 1.06 g/mL at 25 °C | |
| Solubility | Soluble in water |
Core Mechanism of Action: Polyurethane Catalysis
The principal mechanism of action of bis(2-morpholinoethyl) ether is as a catalyst in polyurethane foam production. It functions as a "blowing" catalyst, selectively accelerating the reaction between isocyanate groups (-NCO) and water. This reaction is crucial for the formation of carbon dioxide (CO₂) gas, which acts as the blowing agent to create the foam structure.[3]
The catalytic activity of DMDEE is attributed to the lone pair of electrons on its tertiary nitrogen atoms within the morpholine rings. These nitrogen atoms act as Lewis bases, activating the isocyanate group and making it more susceptible to nucleophilic attack by water.[3]
Signaling Pathways in Polyurethane Formation
The formation of polyurethane is a complex process involving two primary reactions that are influenced by catalysts like DMDEE: the gelling reaction (urethane formation) and the blowing reaction (urea formation). DMDEE exhibits a high selectivity for the blowing reaction.
Quantitative Catalytic Performance
The performance of DMDEE as a catalyst is often compared to other tertiary amine catalysts in terms of reaction kinetics in polyurethane foam formation.
| Parameter | DMDEE | DABCO BL-11 | TEDA | A-1 |
| Cream Time (s) | 25 | 20 | 18 | 22 |
| Rise Time (s) | 120 | 105 | 95 | 110 |
| Selectivity for Blowing Reaction | High | Moderate | Moderate-High | Moderate |
| Delayed Action | Yes | No | No | No |
Note: The values in this table are representative and can vary depending on the specific formulation and reaction conditions.
Toxicological Profile and Safety
While bis(2-morpholinoethyl) ether does not have a known therapeutic mechanism of action, it does possess a defined toxicological profile. Understanding these hazards is crucial for researchers and professionals who may handle this compound.
Summary of Toxicological Hazards
| Hazard | Description | Reference |
| Skin Irritation/Corrosion | Causes skin irritation and may cause burns upon prolonged contact. | [4][5] |
| Eye Irritation/Damage | Causes serious eye irritation and potential for severe eye damage. | [6] |
| Inhalation Toxicity | Inhalation of vapors may cause respiratory irritation and delayed lung injury. | [4][5] |
| Oral Toxicity | Harmful if swallowed. | [4] |
Experimental Protocols for Toxicological Assessment
The toxicological data for bis(2-morpholinoethyl) ether are derived from standard toxicological assays. A brief overview of the methodologies is provided below.
Acute Oral Toxicity (e.g., OECD TG 420):
-
Fasting animals (typically rats) are administered a single dose of the substance by oral gavage.
-
Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 (lethal dose for 50% of the test population) is calculated.
Dermal Irritation/Corrosion (e.g., OECD TG 404):
-
A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).
-
The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
The degree of irritation is scored to determine if the substance is an irritant or corrosive.
Eye Irritation/Corrosion (e.g., OECD TG 405):
-
A small amount of the substance is instilled into the eye of a test animal (typically a rabbit).
-
The eye is observed at specified intervals for effects on the cornea, iris, and conjunctiva.
-
The severity and reversibility of the effects are scored to classify the substance's eye irritation potential.
Conclusion
Bis(2-morpholinoethyl) ether is a chemical of significant industrial importance with a well-characterized mechanism of action as a tertiary amine catalyst in polyurethane synthesis. Its high selectivity for the isocyanate-water reaction makes it a valuable tool for controlling the foaming process in the production of polyurethane materials. For researchers, scientists, and drug development professionals, it is critical to recognize that despite the presence of the morpholine functional group, there is no scientific evidence to support a pharmacological mechanism of action for this compound. The available biological data are confined to its toxicological properties, which indicate that it is a hazardous substance requiring careful handling. Future research into this molecule from a biological perspective would be entering uncharted territory, with the current body of knowledge pointing solely to its industrial utility and associated hazards.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Bis(2-morpholinoethyl) Ether 85.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. ohans.com [ohans.com]
- 4. 2,2'-Dimorpholinodiethyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
The Biological Versatility of the Morpholine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in a multitude of approved drugs and clinical candidates.[1] Its facile synthesis, metabolic stability, and ability to modulate pharmacokinetic properties make it a "privileged structure" in drug design.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of morpholine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers in the field of drug development.
Anticancer Activity
Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival signaling pathways.[3][4] Many derivatives function by inhibiting crucial cellular kinases.[5]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is frequently over-activated in various human cancers.[6][7] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[8][9]
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Morpholine [label="Morpholine Derivative\n(e.g., PKI-587)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"];
// Inhibition edges Morpholine -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Morpholine -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Morpholine -> mTORC2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-inhibitor morpholine derivatives.
Quantitative Anticancer Data
The cytotoxic effects of morpholine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [10] |
| Quinazoline | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10] |
| Quinazoline | AK-10 | A549 (Lung) | 8.55 ± 0.67 | [10] |
| Quinazoline | AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [10] |
| Benzimidazole-Oxadiazole | Compound 5h | HT-29 (Colon) | 5.514 ± 0.081 | [11] |
| Benzimidazole-Oxadiazole | Compound 5j | HT-29 (Colon) | 9.657 ± 0.149 | [11] |
| Morpholine | M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [12] |
| Morpholine | M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[13][14]
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_cells [label="Seed cells into\n96-well plate"]; incubate1 [label="Incubate for 24h\n(allow attachment)"]; add_compound [label="Add serial dilutions of\nMorpholine Derivative"]; incubate2 [label="Incubate for\n48-72 hours"]; add_mtt [label="Add MTT Reagent\n(10 µL per well)"]; incubate3 [label="Incubate for 2-4 hours\n(Formazan formation)"]; solubilize [label="Add Solubilization Agent\n(e.g., DMSO, 100-150 µL)"]; shake [label="Shake plate for\n10-15 min"]; read_absorbance [label="Measure Absorbance\nat 570 nm"]; analyze [label="Analyze Data:\nCalculate % Viability & IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> plate_cells; plate_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> shake; shake -> read_absorbance; read_absorbance -> analyze; analyze -> end; }
Caption: Standard experimental workflow for determining IC50 values using the MTT assay.
Protocol Steps:
-
Cell Plating: Seed adherent cells in a 96-well microtiter plate at a density of 1,000-100,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][15]
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in a suitable culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[14]
Antimicrobial Activity
The morpholine scaffold is integral to the structure of several antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[3][16]
Antibacterial Activity
Morpholine derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[17] Their efficacy is determined by the Minimum Inhibitory Concentration (MIC).[18]
Quantitative Antibacterial Data
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Thiazine-2-amine | Compound 26 | S. aureus | 6.25 | [16] |
| Thiazine-2-amine | Compound 24 | V. cholerae | 6.25 | [16] |
| Thiazine-2-amine | Compound 24 | P. aeruginosa | 12.5 | [16] |
| Acetamide | Compound 22 | E. coli | 12.5 | [19] |
| Ru-based complex | Ru(ii)-3 | S. aureus | 0.78 | [17] |
| 5-Arylideneimidazolone | Compound 10 | MRSA (as enhancer) | 0.03125-0.25 mM | [20] |
Antifungal Activity
Derivatives containing the morpholine ring are also effective against pathogenic fungi, including various Candida species and Aspergillus niger.[21][22]
Quantitative Antifungal Data
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Thiazine-2-amine | Compound 21 | A. flavus | 6.25 | [16] |
| Thiazine-2-amine | Compound 25 | M. gypseum | 6.25 | [16] |
| Thiazine-2-amine | Compound 20 | Mucor | 12.5 | [16] |
| Sila-Morpholine | Compound 24 | C. albicans ATCC 24433 | 0.5 | [22] |
| Sila-Morpholine | Compound 24 | C. neoformans ATCC 34664 | 0.25 | [22] |
| Sila-Morpholine | Compound 24 | A. niger ATCC 10578 | 1 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[23][24]
Protocol Steps:
-
Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) within a 96-well microdilution plate.[23][25]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration.[23]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial or fungal suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[23]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 35-37°C).[24][26]
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23]
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compound [label="Prepare 2-fold serial dilutions\nof Morpholine Derivative\nin 96-well plate"]; prep_inoculum [label="Standardize microbial inoculum\n(e.g., 0.5 McFarland)"]; inoculate [label="Inoculate all wells\n(except sterility control)"]; incubate [label="Incubate plate\n(18-24h at 37°C)"]; read_results [label="Visually inspect for turbidity\nto determine lowest concentration\nwith no growth"]; mic_value [label="Record MIC value", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_compound; prep_compound -> prep_inoculum; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> mic_value; mic_value -> end; }
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Other Significant Biological Activities
Beyond anticancer and antimicrobial effects, the morpholine scaffold is a key component in molecules designed to treat a range of other conditions, including inflammation and central nervous system disorders.[5][27]
Anti-inflammatory Activity
Certain morpholine derivatives have been shown to possess potent anti-inflammatory properties. For example, indole derivatives with N-ethyl morpholine moieties act as selective agonists for the cannabinoid receptor 2 (CB2), which plays a role in mediating analgesia and anti-inflammation.[28][29] One such compound demonstrated a potent anti-inflammatory effect in a rat model, significantly suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[28][29] Other derivatives have shown inhibitory effects on inducible nitric oxide synthase (iNOS).[30]
Quantitative Anti-inflammatory Data
| Compound Class | Derivative Example | Target/Model | Activity Metric | Value | Reference |
| Indole Derivative | Compound 2 | CFA-induced rat model | ED50 | 1.097 mg/kg | [28][29] |
| β-Lactam | Compound 5c | iNOS Inhibition | IC50 | 0.12 ± 0.00 mM | [30] |
| β-Lactam | Compound 3k | iNOS Inhibition | IC50 | 0.22 ± 0.02 mM | [30] |
Antidepressant Activity
Several approved antidepressant drugs, such as reboxetine and moclobemide, feature a morpholine ring in their structure.[31][32] This highlights the scaffold's importance in developing agents that modulate central nervous system targets. Novel morpholine derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and serotonin (5-HT) reuptake, showing promise in preclinical studies.[31]
Quantitative Antidepressant-related Data
| Compound Class | Derivative Example | Target | Activity Metric | Value | Reference |
| Ibuprofen Ester | Compound 108 | COX-2 | IC50 | 0.78 µM | [31] |
| Ibuprofen Ester | Compound 108 | 5-HT Reuptake | % Inhibition | 49.9% at 10 mg/L | [31] |
Conclusion
The morpholine ring is a remarkably versatile and privileged scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities. Its derivatives have demonstrated significant efficacy as anticancer, antibacterial, antifungal, anti-inflammatory, and antidepressant agents. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of morpholine-based compounds for therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and more effective clinical candidates.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. bio-protocol.org [bio-protocol.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 29. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
In-Depth Toxicological Profile of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for the chemical compound Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, also commonly known as dimorpholinodiethyl ether (DMDEE), with the CAS Number 6425-39-4. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Executive Summary
Chemical Identity
| Property | Value |
| Chemical Name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- |
| Synonyms | Dimorpholinodiethyl ether (DMDEE), Bis(2-morpholinoethyl) ether |
| CAS Number | 6425-39-4 |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| Structure | O(CCN1CCOCC1)₂ |
Toxicological Data
The following tables summarize the available quantitative toxicological data for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male/female) | Oral | 2025 mg/kg bw | [1] |
| LD50 | Rabbit (male/female) | Dermal | 3038 mg/kg bw | [1] |
| LC50 | Rat (male/female) | Inhalation | > 0.21 mg/L air (nominal) | [1] |
Skin and Eye Irritation
| Endpoint | Species | Result | Reference |
| Skin Corrosion/Irritation | Not specified | No data available | [1] |
| Serious Eye Damage/Irritation | Not specified | Causes serious eye irritation (Category 2) | [1] |
Repeated Dose Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is a notable lack of publicly available quantitative data for the following endpoints:
-
Repeated Dose Toxicity: No data available.
-
Mutagenicity: No data available.
-
Carcinogenicity: No data available.[1]
-
Reproductive Toxicity: No data available.[1]
Safety Data Sheets (SDS) often state that the substance is not classified for these hazards based on available data, which suggests that studies may exist but the detailed results are not published or easily accessible.
Experimental Protocols
Detailed experimental protocols for the toxicological studies on Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- are not fully described in the publicly available literature. However, based on the provided data and standard toxicological practices, the following general methodologies can be inferred.
Acute Oral Toxicity (LD50)
The acute oral toxicity study in rats likely followed a protocol similar to OECD Guideline 401 or 423.
Caption: Generalized workflow for an acute oral toxicity study.
Methodology:
-
Test Species: Rat (male/female).
-
Administration: A single dose of the test substance was administered by oral gavage.
-
Dose Level: The reported LD50 is 2025 mg/kg body weight.[1]
-
Observation Period: Animals were likely observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Clinical signs, body weight changes, and mortality were recorded. A gross necropsy was likely performed on all animals at the end of the study.
Acute Dermal Toxicity (LD50)
The acute dermal toxicity study in rabbits likely adhered to a protocol similar to OECD Guideline 402.
Caption: Generalized workflow for an acute dermal toxicity study.
Methodology:
-
Test Species: Rabbit (male/female).
-
Administration: A single dose of the test substance was applied to the shaved skin.
-
Dose Level: The reported LD50 is 3038 mg/kg body weight.[1]
-
Exposure: The application site was likely covered with a semi-occlusive dressing for 24 hours.
-
Observation Period: Animals were observed for 14 days for skin reactions, signs of systemic toxicity, and mortality.
-
Endpoints: Dermal irritation, clinical signs, and mortality were recorded. A gross necropsy was likely performed at the end of the study.
Acute Inhalation Toxicity (LC50)
The acute inhalation toxicity study in rats likely followed a protocol similar to OECD Guideline 403.
Methodology:
-
Test Species: Rat (male/female).
-
Exposure: Animals were exposed to the test substance in the air for a defined period (e.g., 4 hours).
-
Concentration: The reported LC50 is > 0.21 mg/L (nominal concentration).[1] This indicates that at the highest tested concentration, less than 50% of the animals died.
-
Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Clinical signs, body weight, and mortality were monitored. Gross necropsy was likely performed.
Mechanism of Toxicity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the mechanism of toxicity or the signaling pathways affected by Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-. The primary reported hazard is serious eye irritation. The mechanism for this is likely related to the chemical's physicochemical properties and its interaction with the ocular surface, leading to an inflammatory response.
Caption: Postulated general pathway for chemical-induced irritation.
This diagram represents a generalized and hypothetical pathway for chemical-induced irritation and is not based on specific studies of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-. Research would be needed to elucidate the specific molecular targets and signaling cascades involved.
Data Gaps and Future Research
The toxicological profile of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is incomplete. To conduct a thorough risk assessment, further studies are required in the following areas:
-
Repeated-Dose Toxicity: To evaluate the effects of long-term, repeated exposure.
-
Genotoxicity: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus assay) is needed to assess the mutagenic potential.
-
Carcinogenicity: Long-term bioassays in rodents would be necessary to determine the carcinogenic potential.
-
Reproductive and Developmental Toxicity: Studies are needed to assess the potential effects on fertility, reproduction, and embryonic/fetal development.
-
Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for extrapolating animal data to humans.
-
Mechanism of Action: Research into the molecular mechanisms underlying its irritant properties and any other potential toxic effects would provide a more complete understanding of its hazard profile.
Conclusion
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- demonstrates low to moderate acute toxicity via the oral and dermal routes and is a serious eye irritant. Significant data gaps exist for chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity, precluding a comprehensive risk assessment. Professionals in drug development and chemical safety should exercise caution and consider the need for further testing depending on the potential for human exposure.
References
An In-depth Technical Guide to the Solubility of 2,2'-Dimorpholinyldiethyl Ether (DMDEE) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2'-Dimorpholinyldiethyl ether (DMDEE), a crucial tertiary amine catalyst in various industrial and research applications. Understanding its solubility profile is essential for optimizing reaction conditions, formulation development, and purification processes.
Core Properties of DMDEE
DMDEE is a colorless to pale yellow liquid with a characteristic amine-like odor. Its molecular structure, featuring two morpholine rings connected by a diethyl ether linkage, dictates its solubility behavior. This structure imparts both polar and non-polar characteristics, allowing for a degree of solubility in a range of solvents.
Solubility Data
The solubility of DMDEE in water and various organic solvents has been reported in several technical data sheets and chemical databases. However, detailed quantitative data across a wide spectrum of organic solvents remains limited in publicly available literature. The following table summarizes the available qualitative and quantitative solubility information.
| Solvent | Solvent Class | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | Completely Miscible[1][2] | Not Specified | Some sources quantify this as 100 g/L at 20°C or >10%[3][4][5][6]. The term "completely miscible" suggests solubility in all proportions, which may differ from a specific quantitative value determined under certain conditions. |
| Alcohols | Polar Protic | Soluble | Not Specified | General classification; specific quantitative data for individual alcohols like methanol or ethanol is not readily available. |
| Chloroform | Chlorinated | Slightly Soluble[3][5][7] | Not Specified | --- |
| Ethyl Acetate | Ester | Slightly Soluble[3][5][7] | Not Specified | --- |
| Polar Organic Solvents | Various | Soluble | Not Specified | This is a broad category. DMDEE's polarity suggests good solubility in polar aprotic solvents like DMF or DMSO, but specific data is lacking. |
| Non-polar Solvents | Various | Partially Soluble | Not Specified | For example, alkanes like hexane. This suggests limited solubility in non-polar environments. |
Experimental Protocols
Detailed experimental protocols for the determination of DMDEE solubility in various organic solvents are not extensively documented in readily accessible literature. However, standard methods for solubility determination can be applied. A common approach is the isothermal shake-flask method :
-
Preparation of Supersaturated Solution: A known excess amount of DMDEE is added to a specific volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This duration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn. The concentration of DMDEE in the aliquot is then determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy, after appropriate calibration.
-
Data Reporting: The solubility is typically reported in units of g/100 mL, g/L, or mol/L at the specified temperature.
Visualization of Solubility Relationships
The following diagram illustrates the logical relationship of DMDEE's solubility based on the general classification of solvents.
Caption: Logical relationship of DMDEE solubility in different solvent classes.
References
- 1. researchgate.net [researchgate.net]
- 2. Wholesale 2,2′-dimorpholinyldiethyl ether Cas#6425-39-4 DMDEE Manufacturer and Supplier | MOFAN [mofanpu.com]
- 3. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 4. chembk.com [chembk.com]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Spectral analysis of Dimorpholinodiethyl ether (NMR, IR, Mass Spec)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of Dimorpholinodiethyl ether (DMDEE), a key industrial catalyst. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, including structured data tables and detailed experimental protocols. This document is intended to serve as a practical reference for the characterization of this important molecule.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectral analysis of Dimorpholinodiethyl ether. Due to the symmetrical nature of the molecule (IUPAC name: 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine), a simplified set of signals is expected in both ¹H and ¹³C NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Dimorpholinodiethyl ether (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.70 | Triplet | -O-CH₂ -CH₂-N- (Morpholine ring) |
| ~ 3.60 | Triplet | -O-CH₂ -CH₂-O- (Ether bridge) |
| ~ 2.55 | Triplet | -O-CH₂-CH₂ -N- (Ether bridge) |
| ~ 2.45 | Triplet | -O-CH₂-CH₂ -N- (Morpholine ring) |
Note: The predicted chemical shifts are based on the typical ranges for protons adjacent to ether oxygens and morpholine nitrogens. Actual values may vary slightly.
Table 2: Predicted ¹³C NMR Spectral Data for Dimorpholinodiethyl ether (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70.0 | -O-C H₂-CH₂-O- (Ether bridge) |
| ~ 67.0 | -O-C H₂-CH₂-N- (Morpholine ring) |
| ~ 57.5 | -O-CH₂-C H₂-N- (Ether bridge) |
| ~ 54.0 | -O-CH₂-C H₂-N- (Morpholine ring) |
Note: These predictions are based on the known chemical shifts for similar chemical environments. A ¹³C NMR spectrum for this compound is available on SpectraBase, recorded on a Bruker WH-90 in CDCl₃.[1][2]
Infrared (IR) Spectroscopy
The FTIR spectrum of liquid Dimorpholinodiethyl ether is typically recorded as a thin film between salt plates.[1]
Table 3: Characteristic IR Absorption Bands for Dimorpholinodiethyl ether
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 2950 - 2850 | Strong | C-H Stretch | Alkane (CH₂) |
| 1250 - 1020 | Strong | C-N Stretch | Aliphatic Amine |
| 1150 - 1085 | Strong | C-O Stretch | Aliphatic Ether |
Note: The table lists the primary expected absorption bands. The full spectrum would contain additional peaks in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of Dimorpholinodiethyl ether is typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The molecular ion peak ([M]⁺) is expected at an m/z of 244, corresponding to its molecular weight.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Dimorpholinodiethyl ether
| m/z | Proposed Fragment | Fragmentation Pathway |
| 244 | [C₁₂H₂₄N₂O₃]⁺ | Molecular Ion (M⁺) |
| 158 | [C₈H₁₆NO₂]⁺ | α-cleavage, loss of a morpholinoethyl radical |
| 114 | [C₆H₁₂NO]⁺ | Cleavage of the ether linkage |
| 100 | [C₅H₁₀NO]⁺ | α-cleavage at the morpholine ring |
| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |
Note: The fragmentation of ethers is dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom.
Experimental Protocols
The following sections provide detailed methodologies for the spectral analysis of Dimorpholinodiethyl ether.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Dimorpholinodiethyl ether into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).
-
FT-IR Spectroscopy Protocol
Objective: To identify the functional groups present in Dimorpholinodiethyl ether through their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.
-
Place one to two drops of liquid Dimorpholinodiethyl ether onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently rotating to create a thin, uniform liquid film and eliminate air bubbles.
-
-
Instrumental Analysis:
-
Place the assembled salt plates into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
GC-MS Protocol
Objective: To determine the molecular weight and fragmentation pattern of Dimorpholinodiethyl ether.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Dimorpholinodiethyl ether (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
-
-
Instrumental Analysis:
-
Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
The sample is vaporized and separated on the GC column (e.g., a non-polar capillary column).
-
As the compound elutes from the column, it enters the mass spectrometer.
-
Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV over a mass range of m/z 40-400.
-
-
Data Processing:
-
Identify the peak in the total ion chromatogram (TIC) corresponding to Dimorpholinodiethyl ether.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectral analysis of Dimorpholinodiethyl ether.
Caption: Workflow for the spectral analysis of Dimorpholinodiethyl ether.
References
Thermal Stability of Bis(2-morpholinoethyl) ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of Bis(2-morpholinoethyl) ether (CAS No. 6425-39-4). Despite its application in various chemical processes, particularly as a catalyst in polyurethane systems, publicly available quantitative data on its thermal decomposition is notably scarce. This document summarizes the existing information, outlines standardized experimental protocols for its determination, and provides a framework for assessing its thermal properties. The guide is intended to inform researchers, scientists, and drug development professionals on the known characteristics and the necessary methodologies for a thorough thermal stability evaluation.
Introduction
Bis(2-morpholinoethyl) ether, also known as DMDEE, is a tertiary amine and an ether recognized for its catalytic activity.[1] Its molecular structure, featuring two morpholine rings connected by an ether linkage, imparts specific chemical properties that are valuable in polymerization and other organic syntheses.[1] Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and application, particularly in processes conducted at elevated temperatures.[2] Thermal decomposition can lead to the generation of hazardous substances and compromise the integrity of chemical reactions.[3]
Currently, a comprehensive and quantitative assessment of the thermal stability of Bis(2-morpholinoethyl) ether is not available in public literature. Safety Data Sheets (SDS) for this compound consistently report "no data available" for the decomposition temperature.[3][4][5] One source, in the context of polyurethane foam production, suggests that at temperatures exceeding 80°C, Bis(2-morpholinoethyl) ether may volatilize or decompose, which could impact foam stability.[6] However, this information is application-specific and not a formal thermal stability analysis. This guide aims to collate the limited available information and provide detailed, standardized protocols for researchers to determine the thermal stability of Bis(2-morpholinoethyl) ether using common analytical techniques.
Quantitative Thermal Stability Data
A thorough review of scientific literature and safety data reveals a lack of specific quantitative data on the thermal stability of Bis(2-morpholinoethyl) ether. The following table summarizes the currently available information.
| Thermal Stability Parameter | Value | Source |
| Decomposition Temperature | No data available | [3][4][5] |
| Onset of Thermal Decomposition (TGA) | No data available | |
| Peak Decomposition Temperature (DTG) | No data available | |
| Onset of Exothermic/Endothermic Events (DSC) | No data available | |
| Heat of Decomposition (DSC) | No data available | |
| Potential Volatilization/Decomposition | > 80°C (in polyurethane systems) | [6] |
Experimental Protocols for Thermal Stability Assessment
To address the existing data gap, the following sections detail standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for evaluating the thermal stability of chemical compounds.[7][8][9]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is used to determine the temperatures at which a material decomposes and the fraction of mass lost during decomposition.[11]
Objective: To determine the onset and profile of mass loss of Bis(2-morpholinoethyl) ether as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Ensure the Bis(2-morpholinoethyl) ether sample is representative and homogenous.
-
Use a sample mass of 5-10 mg.
-
Place the sample in an inert pan, typically aluminum or platinum, depending on the temperature range.[7]
Experimental Conditions:
-
Purge Gas: High-purity nitrogen (or an inert gas like argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[12][13] Slower or faster heating rates (e.g., 5, 15, 20 °C/min) can be used to study the kinetics of decomposition.[13]
-
Temperature Range: Ambient temperature to 600 °C, or higher if complete decomposition is not observed.
-
Data Collection: Continuously record the sample mass, sample temperature, and time.
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Plot the derivative of the mass loss with respect to temperature (d(mass)/dT) versus temperature to obtain the Derivative Thermogram (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which a significant deviation from the baseline mass is observed.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition (both exothermic and endothermic).[9]
Objective: To identify the temperatures of endothermic and exothermic events and to quantify the associated enthalpy changes for Bis(2-morpholinoethyl) ether.
Apparatus: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the Bis(2-morpholinoethyl) ether sample into a hermetically sealed aluminum or stainless steel pan to prevent volatilization.
-
An empty, hermetically sealed pan should be used as a reference.
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.[15]
-
Temperature Range: Start at a sub-ambient temperature (e.g., -50 °C) and heat to a temperature beyond any expected thermal events, for instance, 400 °C. The range should be chosen to encompass any potential phase transitions and the onset of decomposition as suggested by TGA.
-
Data Collection: Continuously record the differential heat flow, sample temperature, and time.
Data Analysis:
-
Plot the heat flow (in mW or W/g) versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Integrate the area under each peak to determine the enthalpy change (ΔH) associated with the transition.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of Bis(2-morpholinoethyl) ether.
Caption: Workflow for Thermal Stability Analysis.
Signaling Pathway of Thermal Decomposition
The following diagram illustrates a conceptual signaling pathway for the thermal decomposition of a tertiary amine ether like Bis(2-morpholinoethyl) ether, leading to the formation of potential degradation products.
Caption: Potential Thermal Decomposition Pathways.
Discussion and Recommendations
The absence of definitive thermal stability data for Bis(2-morpholinoethyl) ether in the public domain necessitates a cautious approach in its handling and use at elevated temperatures. Tertiary amines can undergo complex thermal degradation reactions.[16] The presence of both tertiary amine and ether functional groups in Bis(2-morpholinoethyl) ether suggests that potential decomposition pathways could involve C-N bond cleavage, potentially through Hofmann elimination-type reactions, and ether bond cleavage.[1] These reactions can lead to the formation of various smaller, potentially volatile and hazardous compounds.[3]
It is strongly recommended that researchers and professionals working with Bis(2-morpholinoethyl) ether, especially in applications involving heat, conduct their own thermal stability analyses using the protocols outlined in this guide. The data obtained from TGA and DSC will provide critical information for establishing safe operating temperature limits and for understanding the potential for thermal runaway reactions.
Conclusion
This technical guide has consolidated the limited available information on the thermal stability of Bis(2-morpholinoethyl) ether and has provided detailed, standardized experimental protocols for its determination using TGA and DSC. While a definitive decomposition temperature remains unestablished in the literature, the provided methodologies offer a clear path for researchers to obtain this crucial data. A comprehensive understanding of the thermal behavior of this compound is essential for its safe and effective use in research and industrial applications. Future studies are encouraged to publish their findings to fill the current knowledge gap.
References
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sintef.no [sintef.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 5. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. particletechlabs.com [particletechlabs.com]
- 11. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
"Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" literature review
An In-depth Technical Guide to Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (DMDEE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, commonly known by the acronym DMDEE (Dimorpholinodiethyl ether), is a tertiary amine with significant industrial applications.[1] Primarily, it functions as a highly selective and efficient blowing catalyst in the manufacturing of polyurethane foams.[2][3][4] Its unique molecular structure, featuring two morpholine rings linked by a diethyl ether chain, imparts specific catalytic properties that are crucial for controlling the foam production process.[2][3][5] This guide provides a comprehensive review of the available scientific literature on DMDEE, covering its chemical and physical properties, synthesis, industrial applications, and known biological effects.
Synonyms: Dimorpholinodiethyl ether (DMDEE), Bis(2-morpholinoethyl) ether, 2,2'-Dimorpholinodiethyl ether, 4,4'-(Oxydiethylene)bis(morpholine).[6][7][8] CAS Number: 6425-39-4 Molecular Formula: C₁₂H₂₄N₂O₃
Physicochemical Properties
DMDEE is a colorless to pale yellow liquid with a characteristic mild, amine-like odor.[5] It is soluble in water and various organic solvents.[5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of DMDEE
| Property | Value | Source(s) |
| Molecular Weight | 244.33 g/mol | [2] |
| Density | 1.06 g/mL at 25 °C | [2][3][9] |
| Boiling Point | 309 °C | [2][3][9] |
| Melting Point | -28 °C | [4][7] |
| Flash Point | 146 °C (295 °F) | [2][7][10] |
| Refractive Index | n20/D 1.484 | [2][3][9] |
| Vapor Pressure | < 1 mm Hg at 20 °C | [4] |
| Water Solubility | > 10% (> 100 g/L at 20°C) | [4][11] |
| pKa | 6.92 ± 0.10 (Predicted) | |
| LogP | 0.5 at 25 °C |
Synthesis and Manufacturing
General Synthesis Protocol
The industrial synthesis of DMDEE typically involves the reaction of diethylene glycol with morpholine in the presence of hydrogen gas and a metal catalyst.[2][9] Catalysts are often based on copper or cobalt supported on materials like silica or alumina gel.[2][9] The reaction is conducted at elevated temperature and pressure. An alternative route involves the reaction of diethylene glycol with ammonia, where DMDEE is formed as a co-product alongside morpholine.[9]
A patented method describes the process of reacting diethylene glycol and morpholine over a catalyst selected from copper, cobalt on amorphous silica, or cobalt on alumina to produce DMDEE.
Industrial Applications: Catalysis in Polyurethane Foam Production
DMDEE's primary industrial role is as a catalyst, specifically a strong foaming or "blowing" catalyst, in the production of polyurethane (PU) foams.[3][4] It is particularly valued in one-component systems that cure upon exposure to moisture.[3][4]
Mechanism of Catalysis
In PU foam formation, two main reactions occur: the "gelling" reaction between a polyol and an isocyanate to form the urethane polymer backbone, and the "blowing" reaction between an isocyanate and water, which generates carbon dioxide (CO₂) gas. This CO₂ gas creates the cellular foam structure.[6]
DMDEE is highly selective for the blowing (isocyanate-water) reaction and has relatively low gelling activity.[3][4] This characteristic is highly desirable as it allows for a controlled foam expansion and uniform cell structure without causing premature gelling or cross-linking of the polymer.[2][3] The steric hindrance provided by the morpholine groups is thought to contribute to this selectivity and also extends the storage stability (shelf life) of isocyanate-containing prepolymers.[4] It is typically added in concentrations of 0.3-0.55% of the polyether/ester component in the formulation.[4]
Biological Activity and Toxicology
While the broader class of "morpholine derivatives" has been explored for various medicinal chemistry applications, including CNS-targeted therapies, specific biological activity data for DMDEE is limited primarily to toxicology studies. To date, no studies have been identified that elucidate a specific mechanism of action or cellular signaling pathway for DMDEE in a biological context.
Quantitative Toxicological Data
Toxicology studies have been conducted to assess the safety profile of DMDEE. The available quantitative data is summarized in Table 2.
Table 2: Toxicological Data for DMDEE
| Parameter | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | 2.025 g/kg | [11] |
| LD₅₀ | Rabbit | Dermal | 3.038 g/kg | [11] |
| Draize Score (Skin) | Rabbit | Dermal | 2.7 / 8.0 (Moderately Irritating) | [11] |
| Draize Score (Eye) | Rabbit | Ocular | 22.5 / 110 (Moderately Irritating) | [11] |
| Gestational Transfer | Rat | Oral | Fetus concentration ~2x higher than dam | [5] |
| Lactational Transfer | Rat | Oral | Pup plasma concentration >10x lower than dam | [5] |
Experimental Protocols: Bioanalytical Method
A key study by Silinski et al. (2021) developed and validated a method for quantifying DMDEE in biological matrices to assess its transfer during gestation and lactation in rats.[5]
Protocol: UPLC-MS/MS for DMDEE Quantitation in Rat Plasma [5]
-
Sample Preparation:
-
Protein precipitation is performed on plasma samples.
-
This is followed by the removal of phospholipids.
-
For fetal samples, tissues are first homogenized in water before the precipitation and delipidation steps.
-
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC).
-
The prepared supernatant is injected for analysis.
-
-
Detection:
-
System: Tandem Mass Spectrometry (MS/MS).
-
Quantitation is performed based on the specific mass-to-charge ratio of DMDEE.
-
-
Method Validation Parameters:
-
Concentration Range: 5 to 1000 ng/mL in male Sprague Dawley rat plasma.
-
Linearity: r ≥ 0.99.
-
Accuracy (Mean Relative Error): ≤ ±11.9%.
-
Precision (Relative Standard Deviation): ≤ 2.7%.
-
Limit of Detection (LOD): 0.262 ng/mL.
-
Mean Absolute Recovery: 106%.
-
The study found that DMDEE concentrations increased with the dose in all matrices and demonstrated gestational transfer, with fetal concentrations being almost twice as high as in the dams.[5] Conversely, transfer via lactation appeared to be less significant.[5]
Conclusion
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (DMDEE) is a well-characterized compound with a critical and specific role as a blowing catalyst in the polyurethane industry. Its value lies in its ability to selectively promote the water-isocyanate reaction, ensuring controlled foam formation and stable prepolymer systems. While its physicochemical properties and industrial synthesis are well-documented, its biological profile is primarily defined by toxicological data. Studies have established key toxicity metrics and demonstrated its ability to cross the gestational barrier in animal models. However, for the drug development community, it is important to note that the current body of literature lacks specific research into the molecular mechanisms, cellular targets, or signaling pathways affected by DMDEE. Future research could explore these areas to build a more complete understanding of its interaction with biological systems.
References
- 1. DMDEE - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Method for Quantitation of 2,2'-Dimorpholinodiethyl Ether (DMDEE) in Rat Plasma, Amniotic Fluid and Fetal Homogenate by UPLC-MS-MS for Determination of Gestational and Lactational Transfer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of cell signaling pathways can enhance or impair glucocorticoid-induced gene expression without altering the state of receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(2-morpholinoethyl) Ether | CymitQuimica [cymitquimica.com]
- 7. Bis(2-morpholinoethyl) Ether 85.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-"
Application Note
Introduction
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, also widely known as dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst with significant applications in the chemical industry.[1] Its primary use is as a strong foaming catalyst in the production of polyurethane foams, particularly for water-curing systems.[2] The steric hindrance provided by the morpholine groups allows for a long storage period for NCO-containing components.[2] This document outlines the detailed synthesis protocols for DMDEE, providing researchers, scientists, and drug development professionals with a comprehensive guide to its preparation.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 6425-39-4 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [1] |
| Molecular Weight | 244.33 g/mol | [1] |
| Boiling Point | 309 °C | |
| Density | 1.06 g/mL at 25 °C | |
| Refractive Index | n20/D 1.484 | |
| Appearance | Colorless to yellowish liquid | [2] |
Synthesis Routes Overview
There are three primary industrial routes for the synthesis of DMDEE:
-
Catalytic Reaction of Diethylene Glycol (DEG) and Morpholine: This method involves the reaction of DEG with morpholine in the presence of hydrogen over a copper or cobalt catalyst.[3] It allows for high selectivity under controlled conditions.
-
Reaction of Diethylene Glycol (DEG) with Ammonia: In this process, DMDEE is formed as a "heavy" byproduct during the synthesis of morpholine from DEG and ammonia over a hydrogenation catalyst.[4][5]
-
Reaction of Dichloroethyl Ether with Morpholine: This route can produce DMDEE with high yield and purity under mild conditions.[2]
This document will provide a detailed experimental protocol for the first route, as it is well-documented in the literature with specific examples and quantitative data.
Experimental Protocol: Synthesis from Diethylene Glycol and Morpholine
This protocol is based on the continuous process described in patent EP0716084A1, which utilizes a tubular reactor.
Materials and Equipment:
-
Diethylene Glycol (DEG)
-
Morpholine
-
Hydrogen gas
-
Copper or Cobalt catalyst on an amorphous silica or alumina gel support
-
Tubular reactor system equipped with feed pumps, a preheater, a catalyst bed, a back-pressure regulator, and a product collection vessel.
-
Gas chromatograph (GC) for analysis of the reaction effluent.
Diagram of Experimental Workflow:
Caption: Continuous synthesis workflow for DMDEE.
Procedure:
-
Catalyst Loading: Pack the tubular reactor with the chosen copper or cobalt catalyst on a silica or alumina support.
-
System Pressurization and Heating: Pressurize the reactor system with hydrogen to the desired operating pressure (e.g., 2000 psig). Heat the reactor to the target temperature (e.g., 210-230 °C).
-
Reactant Feed: Using precision pumps, continuously feed diethylene glycol and morpholine into the reactor at the specified rates. Simultaneously, maintain a constant flow of hydrogen gas.
-
Reaction: The reactants pass through the heated catalyst bed where the conversion to DMDEE and the primary byproduct, hydroxyethoxyethyl morpholine (HEEM), occurs.
-
Product Collection: The reaction effluent is cooled and collected in a collection vessel after passing through a back-pressure regulator.
-
Analysis: The composition of the reaction effluent is analyzed by gas chromatography to determine the conversion of DEG and the selectivity to DMDEE and other products.
-
Purification: The collected crude product is purified by distillation to separate the desired DMDEE from unreacted starting materials, the HEEM byproduct, and any other impurities.
Quantitative Data
The following table summarizes the results from experimental runs described in patent EP0716084A1. All reactions were conducted at a pressure of 2000 psig with a hydrogen feed rate of 27 L/hr.
| Run | Catalyst | Temp (°C) | Morpholine Feed (g/hr) | DEG Feed (g/hr) | DEG Conversion (%) | DMDEE in Product (%) | HEEM in Product (%) |
| 1 | Co on Silica | 230 | 116 | 35 | 89.2 | 44.8 | 44.4 |
| 2 | Co on Silica | 210 | 116 | 35 | 81.6 | 38.6 | 50.3 |
| 3 | Cu on Alumina | 230 | 116 | 35 | 83.0 | 44.0 | 45.0 |
Data adapted from patent EP0716084A1.
Alternative Synthesis Protocols (Overview)
Synthesis from Diethylene Glycol and Ammonia
This industrial process is primarily aimed at producing morpholine, where DMDEE is a significant byproduct.
-
Reactants: Diethylene glycol and ammonia.
-
Conditions: The reaction is carried out under pressure at elevated temperatures (150-400°C) in the presence of hydrogen and a hydrogenation catalyst.[4]
-
Process: The synthesis can be performed in the gas phase, which tends to increase the formation of byproducts like DMDEE.[5]
-
Note: Optimizing this process to maximize DMDEE yield would involve adjusting reaction parameters to favor the formation of "heavy" end-products.
Synthesis from Dichloroethyl Ether and Morpholine
This method is reported to produce DMDEE with high yield and purity under milder conditions compared to the high-pressure catalytic routes.
-
Reactants: Dichloroethyl ether and morpholine.
-
Yield & Purity: A product yield of 80% and a purity of over 99% have been reported.[2]
-
Note: While specific, detailed public protocols are scarce, this route represents a viable, potentially less energy-intensive alternative. It likely proceeds via a nucleophilic substitution mechanism.
Characterization Data
Physicochemical Data:
| Parameter | Value |
| Boiling Point | 309 °C (lit.) |
| Density | 1.06 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.484 (lit.) |
Spectroscopic Data:
| Technique | Expected Features |
| ¹³C NMR | (CDCl₃) Chemical shifts observed at approximately 53.8, 57.9, 67.0, and 70.3 ppm.[2][3] |
| ¹H NMR | Expected signals characteristic of morpholine methylene protons and the ethylene bridges of the ether linkage. |
| IR Spectroscopy | Key absorptions are expected for C-O-C ether stretches (around 1100 cm⁻¹) and C-N stretches (around 1250 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak is expected at m/z = 244.33. |
Diagram of Key Structural Correlations in NMR:
Caption: Approximate ¹³C NMR chemical shift correlations.
References
- 1. Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | 6425-39-4 | Benchchem [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]
- 5. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Use of DMDEE as a Polyurethane Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-dimorpholinodiethylether (DMDEE) as a catalyst in polyurethane systems. The information is intended to guide researchers and professionals in the formulation, synthesis, and characterization of polyurethane materials for various applications.
Introduction to DMDEE as a Polyurethane Catalyst
2,2'-dimorpholinodiethylether, commonly known as DMDEE, is a tertiary amine catalyst widely used in the production of polyurethane foams, coatings, adhesives, sealants, and elastomers (CASE).[1] Its primary role is to accelerate the chemical reactions between isocyanates and polyols (gelling reaction) and between isocyanates and water (blowing reaction), which leads to the formation of the polyurethane polymer matrix and the generation of carbon dioxide gas for foam expansion.
DMDEE is particularly recognized as a strong blowing catalyst, making it highly effective in controlling the foam's cellular structure.[2] Due to the steric hindrance of its amino groups, DMDEE can also extend the storage period of NCO (isocyanate) components, which is a valuable characteristic in one-component systems.[2]
Key Performance Characteristics
DMDEE offers a balanced catalytic activity that influences several key aspects of the polyurethane foaming process and the final properties of the material.
-
Reaction Kinetics : DMDEE significantly shortens cure times by accelerating both the gelling and foaming reactions.[3]
-
Foam Structure : It promotes the formation of a uniform and stable foam structure with smaller, more consistent cells, which can prevent foam collapse.[3]
-
Mechanical Properties : The use of DMDEE can lead to an increase in the compressive strength and tear strength of the resulting polyurethane foam. For instance, the addition of 1.0 wt% DMDEE has been shown to increase compressive strength by over 30% and tear strength by 20%.[3]
-
Performance in Challenging Conditions : DMDEE is effective in promoting a complete and rapid reaction even in cold and wet environments.[3]
-
System Stability : It is particularly suitable for one-component polyurethane systems, where it provides good prepolymer stability and a rapid cure upon exposure to moisture.[2] It is also highly stable in systems using hydrofluoroolefins (HFOs) as blowing agents.[4]
Data Presentation: Quantitative Effects of DMDEE
The concentration of DMDEE in a polyurethane formulation has a direct impact on the reaction profile and the physical properties of the resulting foam. The following tables summarize the typical effects observed.
| Catalyst | Cell Size (μm) | Cell Uniformity (%) | Foam Collapse (%) |
| No Catalyst | 100-200 | 60 | 20 |
| DMDEE (1.0 wt%) | 70-100 | 90 | 2 |
Table 1: Effect of DMDEE on Foam Structure.[3]
| Property | Improvement with DMDEE (1.0 wt%) |
| Compressive Strength | > 30% increase |
| Tear Strength | 20% increase |
Table 2: Enhancement of Mechanical Properties with DMDEE.[3]
Experimental Protocols
The following are generalized protocols for the preparation of rigid and flexible polyurethane foams using DMDEE as a catalyst. Researchers should adapt these protocols based on their specific raw materials and desired foam properties.
Protocol for Rigid Polyurethane Foam Synthesis
This protocol outlines the steps for preparing a rigid polyurethane foam sample in a laboratory setting.
Materials and Equipment:
-
Polyether polyol (e.g., sucrose/glycerin-based, OH value 350-450 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%
-
DMDEE catalyst
-
Silicone surfactant
-
Water (as blowing agent)
-
Disposable mixing cups and stirring rods
-
Fume hood
-
Scale
-
Timer
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable cup, accurately weigh the polyether polyol.
-
Add the silicone surfactant (typically 1.5-2.5 parts per hundred parts of polyol, php).
-
Add water (typically 1.5-3.0 php).
-
Add DMDEE catalyst. The concentration can be varied (e.g., 0.5-2.0 php) to study its effect. A typical starting point is 1.0 php.
-
Thoroughly mix the components for 30-60 seconds until a homogeneous blend is obtained.
-
-
Foaming Process:
-
Weigh the required amount of pMDI (Component B) in a separate cup. The amount is calculated based on the desired isocyanate index (typically 105-115 for rigid foams).
-
Pour Component A into Component B.
-
Immediately start vigorous mixing for 5-10 seconds.
-
Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.
-
Observe and record the cream time (start of foam rise), gel time (formation of stringy polymer), and tack-free time (surface is no longer sticky).
-
-
Curing and Characterization:
-
Allow the foam to cure at room temperature for at least 24 hours. For complete curing and property development, a post-curing step at 70°C for 2-4 hours can be performed.
-
Once cured, the foam can be cut into desired shapes for characterization of density, compressive strength, cell structure, and other relevant properties.
-
Protocol for Flexible Polyurethane Foam Synthesis
This protocol provides a general procedure for creating a flexible polyurethane foam.
Materials and Equipment:
-
Polyether polyol (e.g., trifunctional, high molecular weight, OH value 25-50 mg KOH/g)
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
DMDEE catalyst
-
Co-catalyst (e.g., a gelling catalyst like triethylenediamine - TEDA)
-
Silicone surfactant
-
Water
-
Disposable mixing cups and stirring rods
-
Fume hood
-
Scale
-
Timer
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable cup, weigh the polyether polyol.
-
Add the silicone surfactant (typically 0.5-1.5 php).
-
Add water (typically 2.0-4.5 php).
-
Add the amine catalysts. A combination of a blowing catalyst like DMDEE (e.g., 0.1-0.5 php) and a gelling catalyst (e.g., 0.1-0.5 php) is often used to achieve a balanced reaction profile.
-
Mix the components thoroughly.
-
-
Foaming Process:
-
Weigh the appropriate amount of isocyanate (TDI or MDI) in a separate cup, based on the desired isocyanate index (typically 100-110 for flexible foams).
-
Combine Component A and Component B and mix vigorously for 5-7 seconds.
-
Pour the mixture into a mold and allow it to expand.
-
Record the cream time, gel time, and rise time.
-
-
Curing and Characterization:
-
Let the foam cure at ambient temperature for at least 24 hours.
-
After curing, the foam can be tested for properties such as density, indentation force deflection (IFD), tensile strength, and elongation.
-
Visualizations
Polyurethane Formation Signaling Pathway
The following diagram illustrates the two main catalytic pathways in polyurethane foam formation: the gelling reaction (urethane formation) and the blowing reaction (urea formation and CO₂ generation). DMDEE primarily accelerates the blowing reaction.
Caption: Catalytic pathways in polyurethane foam formation.
Experimental Workflow for Polyurethane Foam Synthesis
The diagram below outlines the logical steps involved in the laboratory synthesis and characterization of a polyurethane foam sample.
Caption: Experimental workflow for polyurethane foam synthesis.
References
Application of Bis(2-morpholinoethyl) ether in Flexible Foam Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-morpholinoethyl) ether, commonly known as DMDEE, is a tertiary amine catalyst crucial in the production of flexible polyurethane foams. It primarily functions as a potent blowing catalyst, selectively promoting the reaction between water and isocyanate to generate carbon dioxide gas, which is the primary blowing agent in many flexible foam formulations. This controlled gas generation is fundamental to creating the cellular structure that dictates the foam's density, softness, and resilience. DMDEE's unique molecular structure, featuring two morpholine rings, provides steric hindrance that results in a delayed catalytic activity, offering excellent control over the foaming process. This is particularly advantageous in complex molding applications where good flowability of the reacting mixture is required before the final cure.
Mechanism of Action
In the intricate process of polyurethane foam formation, two primary reactions occur simultaneously: the gelling reaction (polyol + isocyanate → urethane) and the blowing reaction (water + isocyanate → urea + CO₂). The balance between these two reactions is critical to the final properties of the foam. DMDEE, with its specific catalytic activity, primarily accelerates the blowing reaction. This leads to a rapid generation of CO₂ gas, which initiates the foam rise. Its moderate effect on the gelling reaction allows for a controlled viscosity increase, ensuring that the polymer network has sufficient strength to trap the generated gas without collapsing, resulting in a uniform open-cell structure.
Data Presentation
The concentration of Bis(2-morpholinoethyl) ether (DMDEE) in a flexible polyurethane foam formulation significantly influences the reaction kinetics and the final physical properties of the foam. The following table summarizes the typical effects of varying DMDEE concentration on key foam parameters.
| DMDEE Concentration (php*) | Cream Time (s) | Rise Time (s) | Tack-Free Time (s) | Density ( kg/m ³) | 25% IFD (N) | Airflow (L/min) |
| Low (e.g., 0.1) | Longer | Longer | Longer | Higher | Higher | Lower |
| Medium (e.g., 0.3) | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate |
| High (e.g., 0.5) | Shorter | Shorter | Shorter | Lower | Lower | Higher |
*php = parts per hundred parts of polyol
Note: The values presented are illustrative and can vary depending on the specific formulation (polyol type, isocyanate index, water content, co-catalysts, etc.).
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of flexible polyurethane foams are provided below, based on ASTM D3574 standards.[1][2]
Laboratory-Scale Flexible Polyurethane Foam Preparation
Objective: To prepare a series of flexible polyurethane foam samples with varying concentrations of Bis(2-morpholinoethyl) ether for physical property testing.
Materials:
-
Polyether polyol (e.g., 3000 MW triol)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water
-
Silicone surfactant
-
Stannous octoate (gelling catalyst)
-
Bis(2-morpholinoethyl) ether (DMDEE) (blowing catalyst)
-
Disposable paper or plastic cups (500 mL)
-
Mechanical stirrer with a high-shear mixing blade
-
Mold (e.g., 30 x 30 x 10 cm open-top cardboard box)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
In a disposable cup, accurately weigh the required amounts of polyol, water, silicone surfactant, and Bis(2-morpholinoethyl) ether for a specific formulation.
-
Mix the components for 60 seconds at 2000 RPM using a mechanical stirrer to ensure a homogeneous mixture.
-
Add the stannous octoate to the mixture and stir for an additional 15 seconds.
-
Add the pre-weighed isocyanate to the mixture and stir vigorously for 5-7 seconds.
-
Immediately pour the reacting mixture into the mold.
-
Allow the foam to rise and cure in a fume hood for at least 24 hours at ambient temperature.
-
Carefully remove the foam block from the mold and allow it to condition for at least 72 hours before cutting and testing.
Determination of Foaming Reaction Profile
Objective: To measure the cream time, gel time, and rise time of the polyurethane foam formulation.
Procedure:
-
Start a stopwatch immediately after adding the isocyanate to the polyol mixture in the foam preparation protocol.
-
Cream Time: Record the time at which the liquid mixture begins to turn opaque and starts to rise.
-
Gel Time: Periodically touch the rising foam with a wooden spatula. Record the time when the foam becomes stringy and can be pulled into threads.
-
Rise Time: Record the time when the foam has reached its maximum height and stops expanding.
Measurement of Foam Density
Objective: To determine the density of the cured flexible polyurethane foam.
Procedure:
-
Cut a specimen of a regular shape (e.g., 50 x 50 x 25 mm) from the center of the cured foam block.
-
Measure the dimensions of the specimen accurately using a caliper.
-
Weigh the specimen using an analytical balance.
-
Calculate the density using the formula: Density = Mass / Volume.
Indentation Force Deflection (IFD) Test
Objective: To measure the firmness of the flexible polyurethane foam.
Procedure:
-
Use a universal testing machine equipped with a 200 mm diameter circular indentor.
-
Place a 380 x 380 x 100 mm foam specimen on the testing platform.
-
Pre-compress the specimen twice to 75% of its original thickness.
-
Allow the specimen to recover for 6 minutes.
-
Compress the specimen to 25% of its original thickness at a rate of 50 mm/min.
-
Record the force in Newtons (N) required to maintain this indentation for 60 seconds.
Airflow Test
Objective: To measure the air permeability of the flexible polyurethane foam, which is an indicator of the cell openness.
Procedure:
-
Use a specialized airflow testing apparatus.
-
Cut a 50 x 50 x 25 mm specimen from the foam block.
-
Place the specimen in the test chamber of the apparatus.
-
Apply a constant air pressure differential across the specimen.
-
Measure the rate of airflow through the specimen in liters per minute (L/min).
Mandatory Visualization
Caption: Catalytic pathway of DMDEE in flexible foam formation.
Caption: Workflow for evaluating flexible foam properties.
References
Application Notes and Protocols for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-", commonly known as dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst widely utilized in the formulation of polyurethane adhesives and sealants.[1] Its primary function is to accelerate the curing process, particularly in one-component, moisture-cured polyurethane systems.[1] DMDEE is a strong blowing catalyst, promoting the reaction between isocyanate and water to form carbon dioxide, which is advantageous in foam applications.[1] In adhesive formulations, its catalytic activity enhances the development of bond strength and reduces curing time. This document provides detailed application notes, quantitative data, and experimental protocols for researchers and scientists working with DMDEE in adhesive formulations.
Physicochemical Properties of DMDEE
A summary of the key physicochemical properties of DMDEE is presented in Table 1. This information is essential for formulation design and safety considerations.
| Property | Value | Reference |
| Synonyms | Dimorpholinodiethyl ether, Bis(2-morpholinoethyl) Ether | |
| CAS Number | 6425-39-4 | |
| Molecular Formula | C12H24N2O3 | |
| Molecular Weight | 244.33 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | 309 °C | |
| Density | 1.06 g/mL at 25 °C | |
| Flash Point | 146 °C |
Application in Polyurethane Adhesives
DMDEE is particularly effective in one-component, moisture-cured polyurethane adhesives.[1] It acts as a catalyst to accelerate the reaction between isocyanate groups and ambient moisture, leading to the formation of a cross-linked polymer network. The typical dosage of DMDEE in such formulations ranges from 0.5 to 2.5 parts per hundred parts of polyol (php).[1]
Quantitative Data on Performance
The concentration of DMDEE has a significant impact on the curing characteristics and final properties of polyurethane adhesives. The following tables summarize the effect of DMDEE on key performance indicators.
Table 2: Effect of DMDEE Concentration on Cure Time of a Polyurethane Prepolymer
This table presents data on the influence of varying concentrations of DMDEE on the tack-free time and set-to-touch time of a polyurethane prepolymer.
| DMDEE Concentration (% w/w) | Tack-Free Time (minutes) | Set-to-Touch Time (minutes) |
| 0.0 | > 180 | > 240 |
| 0.5 | 60 | 90 |
| 1.0 | 45 | 70 |
| 1.5 | 30 | 55 |
Note: Data is derived from a study on polyurethane prepolymers and is representative of the catalytic effect of DMDEE. Actual values may vary depending on the specific formulation.
Table 3: Representative Effect of DMDEE on Lap Shear Strength of a Polyurethane Adhesive
This table provides an illustrative example of how DMDEE concentration can influence the lap shear strength of a cured polyurethane adhesive.
| DMDEE Concentration (php) | Lap Shear Strength (MPa) |
| 0.0 | 8.5 |
| 0.5 | 12.3 |
| 1.0 | 15.8 |
| 1.5 | 16.2 |
| 2.0 | 15.5 |
Note: This data is illustrative and based on qualitative descriptions of the effect of amine catalysts on polyurethane adhesive strength. Optimal catalyst concentration should be determined experimentally for each specific formulation.
Experimental Protocols
Detailed methodologies for evaluating the performance of polyurethane adhesives containing DMDEE are provided below.
Protocol 1: Determination of Apparent Shear Strength (Lap Shear Test) - Based on ASTM D1002
This protocol outlines the procedure for determining the shear strength of an adhesive bonded between two metal substrates.[2][3][4][5][6]
1. Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.[2]
-
Self-aligning grips.[2]
-
Metal test specimens (e.g., aluminum, steel), typically 1" x 4" with a thickness of 0.062".[3]
-
Polyurethane adhesive formulation with varying concentrations of DMDEE.
-
Applicator for consistent adhesive thickness.
-
Curing oven or controlled environment chamber.
2. Specimen Preparation:
-
Clean the surfaces of the metal specimens according to a standardized procedure (e.g., solvent wipe, abrasion).
-
Prepare the polyurethane adhesive by thoroughly mixing the polyol, isocyanate, DMDEE, and any other additives.
-
Apply a uniform layer of the adhesive to a defined overlap area on one end of each of two test specimens. A typical overlap is 0.5 inches.[5]
-
Carefully join the two specimens, ensuring proper alignment and consistent pressure.
-
Cure the bonded specimens according to the manufacturer's instructions or the experimental design (e.g., at a specific temperature and humidity for a set duration).
3. Testing Procedure:
-
Mount the cured specimen in the grips of the UTM, ensuring the long axis of the specimen aligns with the direction of the applied load.[6]
-
Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min).
-
Record the maximum load sustained by the specimen before failure.
4. Calculation:
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bonded area.
Protocol 2: Determination of Gel Time and Peak Exothermic Temperature - Based on ASTM D2471
This protocol describes a method for measuring the gel time and the maximum temperature reached during the curing of a thermosetting adhesive.[7][8]
1. Materials and Equipment:
-
Sample container (e.g., aluminum foil dish).
-
Temperature measuring device (e.g., thermocouple with a digital reader).
-
Wooden probe or applicator stick.
-
Stopwatch.
-
Temperature-controlled bath or oven.
2. Procedure:
-
Condition all components of the adhesive formulation to the desired test temperature.
-
Thoroughly mix the reactive components of the polyurethane adhesive, including DMDEE, in the sample container.
-
Start the stopwatch immediately after mixing.
-
Insert the thermocouple into the center of the reacting mixture to monitor the temperature.
-
Periodically probe the mixture with the wooden stick. The gel time is the point at which the material no longer strings when the probe is withdrawn.
-
Continue to record the temperature until it has peaked and started to decrease. The highest temperature reached is the peak exothermic temperature.
3. Data Recording:
-
Record the gel time in minutes.
-
Record the peak exothermic temperature in degrees Celsius.
-
Record the time to peak exothermic temperature in minutes.
Visualizations
Figure 1: Experimental Workflow for Lap Shear Strength Testing
References
- 1. DMDEE | [atamankimya.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. metaspec.com [metaspec.com]
- 4. testresources.net [testresources.net]
- 5. micomlab.com [micomlab.com]
- 6. infinitalab.com [infinitalab.com]
- 7. users.encs.concordia.ca [users.encs.concordia.ca]
- 8. Reference - ASTM D2471-99, Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008) - CKN Knowledge in Practice Centre [compositeskn.org]
Application Notes: Dimorpholinodiethyl Ether (DMDEE) as a Curing Agent in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimorpholinodiethyl ether (DMDEE) as a versatile curing agent, primarily in polyurethane and epoxy-based coating formulations. The information detailed below, including experimental protocols and performance data, is intended to guide researchers and professionals in the development of advanced coating systems.
Introduction to Dimorpholinodiethyl Ether (DMDEE)
Dimorpholinodiethyl ether (DMDEE) is a tertiary amine catalyst known for its unique performance characteristics in polymerization reactions. It is particularly effective in promoting the urethane formation in polyurethane systems and enhancing the curing process in epoxy resins.[1] DMDEE is a colorless to yellowish liquid with an amine-like odor and is miscible with water. Its molecular structure, featuring two morpholine rings, provides steric hindrance that contributes to its delayed action or "slow-gelling" catalytic behavior, which is highly desirable in many coating applications.[2]
Key Properties of DMDEE:
| Property | Value |
| CAS Number | 6425-39-4 |
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.33 g/mol |
| Boiling Point | 309 °C |
| Density | 1.06 g/mL at 25 °C |
| Appearance | Colorless to yellowish liquid |
Applications in Coating Formulations
DMDEE is a highly versatile catalyst used in a variety of coating systems:
-
One-Component (1K) Polyurethane Coatings: DMDEE is particularly well-suited for moisture-cured 1K polyurethane systems.[2] It acts as a strong blowing catalyst, facilitating the reaction between isocyanate and water, which is the primary curing mechanism in these systems.[2] Its delayed-action nature allows for a stable prepolymer with an extended shelf life, followed by a rapid cure upon exposure to atmospheric moisture.[2]
-
Two-Component (2K) Polyurethane Coatings: In 2K systems, DMDEE can be used to control the pot life and cure rate, providing a balance between a workable open time and efficient curing.[2] It is often used in combination with other catalysts to achieve a specific curing profile.
-
Epoxy Coatings: DMDEE can be employed as a curing agent or co-curing agent in epoxy formulations, where it promotes cross-linking and contributes to the final performance properties of the coating.
-
Adhesives and Sealants: Beyond coatings, DMDEE is also utilized in the formulation of high-performance adhesives and sealants.
Performance Characteristics in Coatings
The incorporation of DMDEE as a curing agent can significantly influence the properties of the final coating:
-
Cure Speed: DMDEE is known to accelerate the curing process. In a comparative study with dibutyltin dilaurate (DBTDL), polyurethane prepolymers catalyzed with DMDEE exhibited a shorter tack-free time and set-to-touch time.[1]
-
Adhesion and Flexibility: The use of DMDEE can lead to improved adhesion and flexibility in polyurethane coatings.[1]
-
Durability: Coatings cured with DMDEE often exhibit excellent durability and resistance to weathering, making them suitable for outdoor applications.[1]
-
Storage Stability: While DMDEE accelerates curing, an increase in its concentration can lead to a decrease in the storage time of prepolymer formulations.[1]
Quantitative Data on Performance
The following tables summarize the representative effects of DMDEE concentration on the curing time and mechanical properties of a model one-component moisture-cured polyurethane coating. This data is illustrative and will vary depending on the specific formulation.
Table 1: Effect of DMDEE Concentration on Curing Time
| DMDEE Concentration (php*) | Tack-Free Time (hours) | Set-to-Touch Time (hours) | Full Cure Time (days) |
| 0.5 | 4.5 | 8.0 | 7 |
| 1.0 | 3.0 | 6.5 | 6 |
| 1.5 | 2.0 | 5.0 | 5 |
| 2.0 | 1.5 | 4.0 | 4 |
| 2.5 | 1.0 | 3.0 | 3 |
*php: parts per hundred parts of polyol
Table 2: Effect of DMDEE Concentration on Mechanical Properties
| DMDEE Concentration (php*) | Shore D Hardness | Adhesion (ASTM D4541, psi) | Flexibility (ASTM D522, Mandrel Bend) |
| 0.5 | 65 | 1800 | Pass (1/8 inch) |
| 1.0 | 70 | 2000 | Pass (1/8 inch) |
| 1.5 | 75 | 2200 | Pass (1/8 inch) |
| 2.0 | 78 | 2100 | Pass (1/4 inch) |
| 2.5 | 80 | 1950 | Fail (1/4 inch) |
*php: parts per hundred parts of polyol
Experimental Protocols
The following are detailed protocols for the preparation and testing of a one-component moisture-cured polyurethane coating using DMDEE as a curing agent.
Preparation of a One-Component Polyurethane Coating
Materials:
-
Polyether polyol (e.g., PPG 2000)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Dimorpholinodiethyl ether (DMDEE)
-
Solvent (e.g., xylene, ethyl acetate)
-
Additives (e.g., defoamers, leveling agents)
Procedure:
-
To a clean, dry reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polyether polyol.
-
Start stirring and begin a slow nitrogen purge.
-
Slowly add the diisocyanate to the polyol under constant stirring. The NCO:OH ratio should be carefully controlled (typically around 2:1 for a prepolymer).
-
An exothermic reaction will occur. Maintain the temperature between 60-80°C for 2-3 hours to allow for the prepolymer formation.
-
After the reaction period, cool the mixture to below 40°C.
-
Add the desired amount of DMDEE catalyst (e.g., 0.5-2.5 php) and any other additives under stirring.
-
Add the solvent to adjust the viscosity to the desired level.
-
Continue stirring for another 30 minutes to ensure homogeneity.
-
Store the final coating in a sealed, moisture-proof container.
Evaluation of Curing Time
Procedure:
-
Apply the formulated coating to a non-porous substrate (e.g., glass or steel panel) using a drawdown bar to achieve a uniform thickness.
-
Place the coated panel in a controlled environment (e.g., 25°C and 50% relative humidity).
-
Tack-Free Time: Periodically, lightly touch the surface of the coating with a clean finger. The tack-free time is the point at which the coating no longer feels sticky.
-
Set-to-Touch Time: At regular intervals, gently press a clean finger onto the coating with moderate pressure. The set-to-touch time is reached when no imprint is left on the coating surface.
-
Full Cure Time: Monitor the hardness of the coating over several days using a Shore durometer. The full cure time is the point at which the hardness reading stabilizes.
Measurement of Mechanical Properties
a) Hardness (ASTM D2240)
-
Prepare a thick film of the coating (at least 6 mm) on a flat, rigid substrate.
-
Allow the coating to fully cure under controlled conditions.
-
Use a Shore D durometer to measure the hardness of the cured coating at multiple locations.
-
Record the average hardness value.
b) Adhesion (ASTM D4541 - Pull-Off Adhesion Test)
-
Apply the coating to a properly prepared metal substrate and allow it to fully cure.
-
Using a strong adhesive, attach a loading fixture (dolly) to the surface of the coating.
-
After the adhesive has cured, use a portable pull-off adhesion tester to apply a perpendicular force to the loading fixture.
-
The force required to pull the coating off the substrate is recorded as the adhesion strength in pounds per square inch (psi) or megapascals (MPa).
c) Flexibility (ASTM D522 - Mandrel Bend Test)
-
Apply the coating to a thin, flexible metal panel and allow it to fully cure.
-
Bend the coated panel over a series of conical or cylindrical mandrels of decreasing diameter.
-
The flexibility is determined by the smallest mandrel diameter over which the panel can be bent without the coating cracking or delaminating.
Visualizations
Caption: Curing mechanism of a one-component moisture-cured polyurethane coating catalyzed by DMDEE.
Caption: Experimental workflow for evaluating DMDEE in coating formulations.
References
Application Notes and Protocols for Catalysis with 2,2'-Dimorpholinodiethyl Ether (DMDEE)
A Note on Nomenclature: In the field of industrial catalysis, the acronym DMDEE predominantly refers to 2,2'-Dimorpholinodiethyl Ether . This document focuses on the applications and protocols for this specific compound. It is important to distinguish it from dimethyldiethoxysilane, which is a different chemical compound.
Introduction
2,2'-Dimorpholinodiethyl ether (DMDEE) is a specialty tertiary amine catalyst widely utilized in the polyurethane industry.[1][2] It is particularly known for its role as a strong "blowing" catalyst, meaning it selectively promotes the reaction between water and isocyanate, which generates carbon dioxide gas.[2] This reaction is fundamental to the creation of the cellular structure in polyurethane foams. A key characteristic of DMDEE is the steric hindrance of its amino groups, which contributes to a longer shelf life for NCO (isocyanate) prepolymers, a valuable attribute for one-component systems.[2]
Applications
DMDEE is a versatile catalyst with a broad range of applications in polyurethane manufacturing.[2] Its primary uses include:
-
Rigid Polyurethane Foams: DMDEE is crucial in the production of rigid foams used for thermal insulation in construction and appliances.[2]
-
Flexible Polyurethane Foams: It is used in flexible slabstock foams for furniture, bedding, and automotive interiors to achieve the desired softness and resilience.[2][3]
-
One-Component Systems: DMDEE is particularly suitable for one-component polyurethane rigid foam sealant systems and moisture-cured systems.[4]
-
CASE Applications: It serves as a key component in Coatings, Adhesives, Sealants, and Elastomers (CASE).[2]
-
Other Uses: DMDEE is also found in hot melt adhesives, flexible orthopedic casts, and as a catalyst in the synthesis of various coatings and sealants.
Mechanism of Action in Polyurethane Foam Formation
The formation of polyurethane involves two primary reactions that are catalyzed by amines like DMDEE:
-
Gelling Reaction (Polymerization): The reaction between an isocyanate and a polyol to form the urethane polymer network.
-
Blowing Reaction (Gas Formation): The reaction between an isocyanate and water to produce a urea linkage and carbon dioxide gas, which acts as the blowing agent to form the foam's cellular structure.
DMDEE is highly selective towards the blowing reaction.[4] This selectivity allows for precise control over the foam's density and cellular structure. Due to the steric hindrance around the nitrogen atoms in its morpholine rings, DMDEE provides a delayed onset of the gelling reaction, which is advantageous in many applications.[5]
Below is a diagram illustrating the catalytic role of DMDEE in the primary reactions of polyurethane foam formation.
References
Application Notes and Protocols for the Quantification of Bis(2-morpholinoethyl) ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Bis(2-morpholinoethyl) ether (BMEE), a tertiary amine used in various industrial and pharmaceutical applications. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate and reproducible quantification of BMEE in different sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the quantification of Bis(2-morpholinoethyl) ether. This method is suitable for the analysis of BMEE in bulk materials and as a residual solvent or impurity in pharmaceutical formulations.
Experimental Protocol: Direct Injection GC-MS
This protocol describes the direct analysis of BMEE without derivatization.
1.1.1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of Bis(2-morpholinoethyl) ether (e.g., 1000 µg/mL) in a suitable solvent such as methanol or isopropanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare an internal standard (IS) stock solution (e.g., diphenyl ether or an isotopically labeled BMEE, if available) at a concentration of 1000 µg/mL in the same solvent.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing BMEE.
-
Dissolve the sample in the chosen solvent (e.g., methanol) to achieve a theoretical BMEE concentration within the calibration range.
-
Add the internal standard to the same final concentration as in the calibration standards.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.
-
1.1.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent deactivated column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Quantifier and qualifier ions for BMEE and the internal standard |
1.1.3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Bis(2-morpholinoethyl) ether to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of BMEE in the samples using the linear regression equation derived from the calibration curve.
Quantitative Data Summary (GC-MS)
The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of Bis(2-morpholinoethyl) ether.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow Diagram (GC-MS)
Caption: Workflow for the quantification of BMEE by GC-MS.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
For laboratories without access to GC-MS or for matrices where HPLC is preferred, a method involving pre-column derivatization can be employed to quantify Bis(2-morpholinoethyl) ether using a standard HPLC-UV system. BMEE, being a tertiary amine, lacks a strong chromophore, making derivatization necessary for sensitive UV detection.[1]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
This protocol utilizes 1-Naphthylisothiocyanate (NIT) as a derivatizing agent to form a UV-active thiourea derivative of BMEE.[1][2]
2.1.1. Sample and Standard Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of Bis(2-morpholinoethyl) ether (e.g., 1000 µg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Derivatization Procedure:
-
To 1 mL of each calibration standard and sample solution in a clean vial, add 100 µL of a 1 mg/mL solution of 1-Naphthylisothiocyanate (NIT) in acetonitrile.
-
Cap the vials and heat at 60 °C for 30 minutes in a water bath or heating block.
-
Allow the solutions to cool to room temperature before injection.
-
2.1.2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II (or equivalent) with UV Detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
2.1.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized Bis(2-morpholinoethyl) ether against the concentration of the calibration standards.
-
Determine the concentration of BMEE in the samples based on the linear regression of the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table outlines the expected performance characteristics for the HPLC-UV method with derivatization.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.3 µg/mL |
| Limit of Quantification (LOQ) | < 1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow Diagram (HPLC-UV)
Caption: Workflow for the quantification of BMEE by HPLC-UV with derivatization.
Signaling Pathways and Logical Relationships
The analytical methods described do not directly involve biological signaling pathways. However, the logical relationship for method selection can be visualized.
Caption: Decision tree for selecting an analytical method for BMEE quantification.
References
Application Notes and Protocols for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" in Controlled Drug Release Studies
Introduction
"Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-", commonly known as Dimethyldiethanolamine (DMDEE), is a tertiary amine catalyst predominantly utilized in the polyurethane industry. Its primary function is to accelerate the reaction between isocyanates and polyols to form polyurethane foams, coatings, and adhesives.[1] While the investigation of DMDEE in the synthesis of polyurethanes for controlled drug release and medical adhesives has been noted, specific and detailed research studies providing quantitative data and established protocols for this application are not widely available in publicly accessible literature.[1]
This document, therefore, provides a generalized, hypothetical framework for the application of DMDEE in controlled drug release studies based on the established principles of polyurethane chemistry for biomedical applications.[2][3][4] The protocols and data presented are illustrative and should be adapted and validated for specific research purposes.
Principle of Application
In the context of controlled drug release, DMDEE would act as a catalyst in the polymerization of biocompatible monomers to create a polyurethane matrix. This matrix can encapsulate a therapeutic agent, which is then released over a desired period. The properties of the resulting polyurethane, and consequently the drug release profile, are influenced by the choice of monomers (polyols, isocyanates), the ratio of these components, and the catalyst used.[2][5] DMDEE, as a catalyst, can influence the reaction kinetics and potentially the final polymer structure, which in turn can affect drug encapsulation efficiency and release characteristics.[6]
Hypothetical Experimental Protocol: Formulation of a Drug-Loaded Polyurethane Matrix using DMDEE
This protocol outlines a general procedure for the synthesis of a drug-loaded polyurethane matrix where DMDEE is used as a catalyst.
Materials:
-
Polyol: A biocompatible polyester or polyether polyol (e.g., Poly(caprolactone) diol, Poly(ethylene glycol))
-
Diisocyanate: A biocompatible aliphatic diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))
-
Catalyst: Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (DMDEE)
-
Drug: The therapeutic agent to be encapsulated
-
Solvent: Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Chain Extender (Optional): A low molecular weight diol or diamine (e.g., 1,4-butanediol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Preparation of Pre-polymer:
-
The polyol is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
The dried polyol is dissolved in an anhydrous solvent in the three-neck flask under a nitrogen atmosphere.
-
The diisocyanate is added dropwise to the polyol solution with constant stirring. The molar ratio of NCO:OH is typically kept above 1 (e.g., 1.5:1 to 2:1) to ensure the pre-polymer is isocyanate-terminated.
-
The reaction is allowed to proceed at a specific temperature (e.g., 60-80 °C) for a set duration (e.g., 2-4 hours).
-
-
Drug Incorporation and Polymerization:
-
The therapeutic drug, dissolved or dispersed in a small amount of the reaction solvent, is added to the pre-polymer solution.
-
A solution of the chain extender (if used) and the DMDEE catalyst in the solvent is prepared.
-
The chain extender/catalyst solution is added dropwise to the pre-polymer/drug mixture with vigorous stirring. The amount of DMDEE would need to be optimized but typically ranges from 0.1 to 0.5 wt% of the total reactants.
-
The polymerization is continued until the desired viscosity is achieved, indicating the formation of the polyurethane.
-
-
Matrix Formation and Curing:
-
The resulting polymer-drug solution is cast into a mold of the desired shape (e.g., film, rod).
-
The solvent is evaporated in a vacuum oven at a controlled temperature.
-
The resulting matrix is cured for a specified period to ensure complete reaction.
-
Diagram of Experimental Workflow:
References
Application Notes and Protocols for Handling and Storage of CAS 6425-39-4 (Dimorpholinodiethyl ether)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and disposal of Dimorpholinodiethyl ether (DMDEE), CAS number 6425-39-4. While primarily used as a catalyst in the polyurethane industry, its presence in various materials, including those with potential biomedical applications like controlled drug release and medical adhesives, necessitates a thorough understanding of its properties and safe laboratory practices.[1][2]
Chemical and Physical Properties
Dimorpholinodiethyl ether is a colorless to pale yellow liquid with a mild, amine-like odor.[3] It is soluble in water and various organic solvents.[3]
Table 1: Physicochemical Properties of Dimorpholinodiethyl ether
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [4] |
| Molecular Weight | 244.33 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 309 °C | |
| Density | 1.06 g/mL at 25 °C | |
| Flash Point | 146 °C (295 °F) | [4] |
| Water Solubility | Completely miscible | [7] |
| Refractive Index | n20/D 1.484 |
Toxicological Data
DMDEE is classified as an irritant, particularly to the eyes.[6] Acute toxicity data is available from studies on rats and rabbits.
Table 2: Acute Toxicity Data for Dimorpholinodiethyl ether
| Route of Exposure | Species | Value |
| Oral | Rat (male/female) | LD50: 2025 mg/kg bw |
| Dermal | Rabbit (male/female) | LD50: 3038 mg/kg bw |
| Inhalation | Rat (male/female) | LC50: > 0.21 mg/L air |
Source: ECHEMI Safety Data Sheet
Handling and Storage Protocols
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling DMDEE. The following PPE is recommended:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear protective gloves. Butyl rubber gloves are recommended.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a suitable respirator.
Caption: Personal Protective Equipment (PPE) selection workflow for handling CAS 6425-39-4.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Avoid exposure to heat, sparks, and open flames.
-
Incompatible materials to avoid are strong acids and oxidizing agents.
Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal. Ensure the area is well-ventilated.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
General Laboratory Handling Workflow
The following diagram illustrates a general workflow for safely handling DMDEE in a research laboratory setting.
Caption: General workflow for safe laboratory handling of CAS 6425-39-4.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with Dimorpholinodiethyl ether. Its primary documented use is as a catalyst in industrial applications.[1][6] One study has been identified that developed a method for quantifying DMDEE in rat plasma, amniotic fluid, and fetal homogenate to assess its transfer during gestation and lactation, suggesting its relevance in toxicological research.[8] However, this study did not investigate its mechanism of action or any associated signaling pathways.[8]
Researchers and drug development professionals should be aware of this data gap and exercise caution. Any investigation into the biological effects of this compound should be preceded by a thorough literature review for any newly published data.
Disclaimer: This information is intended for guidance only and should not be considered a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) for CAS 6425-39-4 before use.
References
- 1. DMDEE - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 6425-39-4: Dimorpholinodiethyl ether | CymitQuimica [cymitquimica.com]
- 5. allhdi.com [allhdi.com]
- 6. 2,2'-Dimorpholinodiethylether (DMDEE) Market Projected to Grow Amid Shift to HFO Blowing Agents [hdinresearch.com]
- 7. interchim.ru [interchim.ru]
- 8. Development of an Analytical Method for Quantitation of 2,2'-Dimorpholinodiethyl Ether (DMDEE) in Rat Plasma, Amniotic Fluid and Fetal Homogenate by UPLC-MS-MS for Determination of Gestational and Lactational Transfer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Polymers Using 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-dimethoxy-2-phenylacetophenone (DMPA), a highly efficient Type I photoinitiator, in the synthesis of novel polymers through photopolymerization. Detailed protocols for the polymerization of acrylate and methacrylate-based monomers are presented, along with data on the influence of initiator concentration on polymerization kinetics and final polymer properties.
Introduction
2,2-dimethoxy-2-phenylacetophenone, commonly known as DMPA, is a widely used photoinitiator for free-radical polymerization.[1] Upon exposure to ultraviolet (UV) light, DMPA undergoes a Norrish Type I cleavage to generate highly reactive free radicals that initiate the polymerization of a wide range of vinyl monomers, including acrylates and methacrylates.[2][3] This method offers several advantages, such as rapid curing at ambient temperatures, solvent-free formulations, and spatiotemporal control over the polymerization process, making it ideal for applications in coatings, adhesives, 3D printing, and the fabrication of biomedical materials like hydrogels.[4][5]
Mechanism of Action: Photoinitiation Pathway
The initiation of polymerization by DMPA is a photochemical process that begins with the absorption of UV radiation, leading to the homolytic cleavage of the α-carbon-carbon bond. This process, known as a Norrish Type I reaction, generates a benzoyl radical and a dimethoxybenzyl radical, both of which can initiate polymerization.[3]
Caption: Photoinitiation mechanism of DMPA.
Quantitative Data Summary
The concentration of DMPA significantly influences the kinetics of photopolymerization and the final properties of the resulting polymer. The following tables summarize key quantitative data from studies on the photopolymerization of methacrylate and acrylate monomers.
Table 1: Effect of DMPA Concentration on Methacrylate Polymerization
| Monomer System | DMPA Concentration (wt%) | Maximum Polymerization Rate (Rpmax, %·s-1) | Final Monomer Conversion (%) |
| HEMA | 0.2 | > 2.1 | - |
| 2EMATE | 0.2 | ~1.5 | - |
| BisTEG Resin | 0.125 | - | ~75 |
| BisTEG Resin | 0.25 | - | ~85 |
| BisTEG Resin | 0.5 | - | ~85 |
Data sourced from studies on 2-hydroxyethyl methacrylate (HEMA), another methacrylate monomer (2EMATE), and a Bisphenol A-bis(2-hydroxyethyl ether) dimethacrylate/triethylene glycol dimethacrylate (BisTEG) resin.[6][7]
Table 2: Comparative Performance of DMPA in Methacrylamide Polymerization
| Monomer System | Photoinitiator (0.2 wt%) | Maximum Polymerization Rate (Rpmax, %·s-1) | Final Monomer Conversion (%) |
| HEMAM | DMPA | ~1.2 | ~40 |
| 2EM | DMPA | ~1.2 | ~45 |
Data for N-(2-hydroxyethyl) methacrylamide (HEMAM) and another methacrylamide monomer (2EM) are provided for comparison.[6]
Experimental Protocols
Protocol 1: Bulk Photopolymerization of Methacrylate Monomers
This protocol describes a general procedure for the bulk photopolymerization of methacrylate monomers using DMPA as a photoinitiator.
Materials:
-
Methacrylate monomer (e.g., 2-hydroxyethyl methacrylate (HEMA), methyl methacrylate (MMA))
-
2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Inhibitor (e.g., butylated hydroxytoluene (BHT), 0.1 wt%)
-
UV light source (e.g., mercury arc lamp, LED at 365 nm)
-
Glass slides and spacers (for thin films) or molds
-
Nitrogen source (optional, for oxygen-free environment)
Procedure:
-
Preparation of the Photopolymerizable Resin:
-
In a light-protected container, dissolve the desired amount of DMPA (e.g., 0.1 to 1.0 wt%) in the methacrylate monomer.
-
Add the inhibitor (e.g., 0.1 wt% BHT) to prevent premature polymerization.
-
Ensure complete dissolution by gentle stirring or vortexing.
-
-
Sample Preparation:
-
For thin films, place two glass slides together with spacers of a defined thickness (e.g., 0.8 mm) to create a mold.
-
Carefully inject the resin mixture into the mold, avoiding air bubbles.
-
For bulk polymers, pour the resin into a suitable mold.
-
-
Photopolymerization:
-
Place the sample under the UV light source. The intensity and exposure time will depend on the DMPA concentration, sample thickness, and desired conversion. A typical light intensity is in the range of 10-300 mW/cm².[6][7]
-
For oxygen-sensitive systems, the polymerization can be carried out in an inert atmosphere (e.g., under a nitrogen stream).
-
-
Analysis:
-
Polymerization Kinetics: Monitor the disappearance of the monomer's vinyl double bond in real-time using Near-Infrared (NIR) or Fourier-Transform Infrared (FTIR) spectroscopy. The peak at approximately 6165 cm-1 is characteristic of the methacrylate vinyl group.[6]
-
Final Monomer Conversion: Determine the final conversion by comparing the vinyl peak area before and after polymerization using FTIR spectroscopy.
-
Thermal Properties: Analyze the thermal properties of the cured polymer, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).
-
Mechanical Properties: Evaluate the mechanical properties (e.g., tensile strength, modulus) of the polymer using a universal testing machine.
-
Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
This protocol outlines the fabrication of a hydrogel using PEGDA as the monomer and DMPA as the photoinitiator.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Phosphate-buffered saline (PBS) or deionized water
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds)
Procedure:
-
Preparation of the Precursor Solution:
-
Prepare a solution of PEGDA in PBS or deionized water at the desired concentration (e.g., 10-30% w/v).
-
Dissolve DMPA in the PEGDA solution to a final concentration of, for example, 0.5% (w/v). Ensure complete dissolution.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into the desired molds.
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 1-10 minutes) to initiate crosslinking and form the hydrogel. The exposure time will depend on the light intensity and the desired degree of crosslinking.
-
-
Post-Fabrication Processing:
-
Gently remove the hydrogel from the mold.
-
Wash the hydrogel with PBS or deionized water to remove any unreacted monomer and photoinitiator.
-
-
Characterization:
-
Swelling Ratio: Determine the swelling behavior of the hydrogel by measuring its weight in the swollen and dry states.
-
Mechanical Properties: Characterize the compressive modulus of the hydrogel using a mechanical testing machine.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for photopolymerization and the logical relationship between key experimental parameters and outcomes.
Caption: General experimental workflow.
Caption: Key parameter relationships.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-(Oxydi-2,1-ethanediyl)bis-morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine, also known as bis(2-morpholinoethyl) ether or DMDEE.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine?
A1: The predominant industrial method involves the catalytic reaction of diethylene glycol (DEG) with morpholine in the presence of hydrogen gas.[1][2] This process typically utilizes a copper or cobalt-based catalyst on a support like amorphous silica or alumina gel.[1][2]
Q2: What are the main products of the reaction between diethylene glycol and morpholine?
A2: The reaction yields two primary products: the desired 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine (DMDEE) and a significant byproduct, 4-(2-(2-hydroxyethoxy)ethyl)morpholine (HEEM).[1][2]
Q3: How can the yield of the desired bis-morpholine product be maximized?
A3: A key strategy for maximizing the yield of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine is to recycle the byproduct, 4-(2-(2-hydroxyethoxy)ethyl)morpholine (HEEM), back into the reaction mixture.[1][3] This allows for the further conversion of HEEM to the desired product.[1]
Q4: What are the typical catalysts used in this synthesis?
A4: The most commonly employed catalysts are copper or cobalt-based, often supported on materials such as amorphous silica or alumina gel.[1][2] Nickel-based catalysts have also been explored in the broader context of morpholine synthesis from DEG.[4][5]
Q5: Are there alternative synthesis routes for 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine?
A5: Yes, an alternative route involves the condensation of a primary amine with bis(2-chloroethyl) ether.[6] However, this method may require different reaction conditions and purification strategies. Another approach involves the reaction of N-(hydroxyalkyl) morpholine compounds in the presence of a silica-alumina catalyst.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Suboptimal reaction temperature or pressure. | Optimize the temperature within the range of 150°C to 250°C and pressure from 0 to 5000 psig. The preferred ranges are often 210°C to 230°C and 1000 to 2500 psig.[3] |
| Inefficient conversion of the HEEM byproduct. | Implement a recycling loop for the 4-(2-(2-hydroxyethoxy)ethyl)morpholine (HEEM) byproduct to drive the reaction towards the formation of the desired bis-morpholine product.[1] | |
| Catalyst deactivation. | Higher temperatures can lead to coking and deactivation of the catalyst.[7][8][9] Ensure high purity of reactants to avoid poisoning the catalyst.[4] Consider catalyst regeneration or replacement if deactivation is suspected. | |
| High Levels of Impurities in the Final Product | Incomplete reaction or side reactions. | Ensure sufficient reaction time and optimal stoichiometry. A higher molar ratio of morpholine to diethylene glycol can favor the formation of the desired product. |
| Inefficient purification. | The crude product, which contains the desired product, morpholine, water, and unreacted diethylene glycol, can be purified by fractional rectification.[10] This typically involves distilling off water and morpholine at atmospheric pressure, followed by distillation of unreacted diethylene glycol under reduced pressure, and finally, rectification of the desired product at a lower pressure.[10] | |
| Reaction Stalls or Proceeds Slowly | Insufficient catalyst activity. | Ensure the catalyst is properly activated and handled. The presence of hydrogen is crucial for maintaining catalyst activity.[3] |
| Inadequate mixing in the reactor. | For batch reactors, ensure efficient stirring to promote contact between reactants and the catalyst. For continuous flow reactors, optimize the flow rate and reactor design. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4,4'-(Oxydi-2,1-ethanediyl)bis-morpholine
| Parameter | Range | Preferred Range | Reference(s) |
| Temperature | 150°C - 250°C | 210°C - 230°C | [3] |
| Pressure | 0 - 5000 psig | 1000 - 2500 psig | [3] |
| Catalyst | Copper or Cobalt on amorphous silica or alumina | - | [1][3] |
| Morpholine to DEG Weight Ratio | 1.4/1 to 10/1 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Reaction of Diethylene Glycol and Morpholine
Materials:
-
Diethylene glycol (DEG)
-
Morpholine
-
Hydrogen gas
-
Copper or Cobalt catalyst on amorphous silica or alumina support
Procedure:
-
Charge a suitable reactor (e.g., a batch or tubular reactor) with the catalyst.
-
Introduce diethylene glycol and morpholine into the reactor. The weight ratio of morpholine to DEG can range from 1.4/1 to 10/1.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000-2500 psig).[3]
-
Heat the reactor to the target temperature (e.g., 210-230°C) while maintaining agitation.[3]
-
Monitor the reaction progress by analyzing samples for the conversion of DEG and the formation of the desired product and the HEEM byproduct.
-
Upon completion, cool the reactor and depressurize it.
-
Separate the crude product mixture from the catalyst.
-
Purify the crude product by fractional distillation to isolate the 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine.[10]
Visualizations
Caption: Reaction pathway for the synthesis of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: A generalized experimental workflow for the synthesis and purification.
References
- 1. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084 [data.epo.org]
- 2. Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | 6425-39-4 | Benchchem [benchchem.com]
- 3. EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 8. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 9. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 10. US6111100A - Preparation of bis(2-morpholinoethyl) ether - Google Patents [patents.google.com]
Technical Support Center: Dimorpholinodiethyl Ether (DMDEE) Catalysis
Welcome to the technical support center for Dimorpholinodiethyl ether (DMDEE) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during experiments involving DMDEE.
Troubleshooting Guides
This section provides solutions to common problems encountered during DMDEE-catalyzed reactions.
Issue 1: Slow Reaction or Incomplete Cure
Possible Causes:
-
Low Catalyst Concentration: The amount of DMDEE may be insufficient to achieve the desired reaction rate.
-
Moisture Contamination: DMDEE is sensitive to moisture, which can affect its catalytic activity.[1]
-
Low Reaction Temperature: Lower temperatures can significantly slow down the reaction rate.[2]
-
High Isocyanate Index Systems: In some systems with a high isocyanate content, DMDEE may underperform compared to stronger base catalysts.[1]
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Systematically increase the DMDEE concentration. A typical starting point is 0.3-0.55% of the polyether/ester component.[3]
-
Ensure Anhydrous Conditions: Dry all reactants and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Adjust Reaction Temperature: If possible, increase the reaction temperature to accelerate the cure.
-
Consider a Co-catalyst: For high-speed applications or challenging formulations, pairing DMDEE with a more reactive co-catalyst may be necessary.[1]
Issue 2: Weak or Collapsed Foam Structure in Polyurethane Synthesis
Possible Causes:
-
Imbalance between Blowing and Gelling Reactions: DMDEE is a strong blowing catalyst, selectively promoting the water-isocyanate reaction.[1] An imbalance can lead to rapid gas formation before the polymer network has sufficient strength, causing the foam to collapse.
-
Insufficient Gelation Catalyst: While DMDEE excels at the blowing reaction, it has minimal gelling/cross-linking activity.[4]
-
Incorrect Water Content: Too much water can lead to excessive CO₂ production and a weak foam structure.
Troubleshooting Steps:
-
Introduce a Gelling Co-catalyst: Use a catalyst that promotes the polyol-isocyanate reaction to build viscosity and strength in the polymer matrix.
-
Optimize Water Concentration: Carefully control the amount of water in the formulation to balance the blowing reaction.
-
Adjust DMDEE Concentration: A lower concentration of DMDEE may be required to slow down the blowing reaction relative to the gelling reaction.
Issue 3: Premature Gelling or Hardening of Prepolymers During Storage
Possible Cause:
-
Side Reactions: Unwanted side reactions, such as the formation of biuret and allophanate, can lead to branching and premature gelling of isocyanate prepolymers.[4]
Troubleshooting Steps:
-
Ensure High Purity of Reactants: Impurities in the polyols or isocyanates can initiate side reactions.
-
Optimize Storage Conditions: Store prepolymers in a cool, dry environment to minimize thermal and moisture-induced degradation.
-
Evaluate Catalyst Stability: While DMDEE generally provides good shelf life for prepolymers, interactions with other formulation components could lead to instability.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMDEE in catalysis?
A1: DMDEE is a tertiary amine catalyst primarily used in the production of polyurethane foams.[5] It is known for its high selectivity in catalyzing the water-isocyanate reaction, which generates carbon dioxide for foam expansion (blowing reaction).[1]
Q2: Is DMDEE suitable for all types of polyurethane systems?
A2: DMDEE is particularly well-suited for one-component, moisture-cured polyurethane systems due to its stability with isocyanate prepolymers, which provides a long shelf life.[4] However, due to its moderate reactivity, it may not be ideal for high-speed continuous line operations unless used with a co-catalyst.[1]
Q3: Can DMDEE be used as a sole catalyst in polyurethane foam production?
A3: While DMDEE is an excellent blowing catalyst, it exhibits very little activity towards the gelling or cross-linking reaction.[4] Therefore, it is often used in conjunction with a gelling catalyst to ensure a stable and well-formed foam structure.
Q4: How does moisture affect DMDEE catalysis?
A4: DMDEE itself can react with moisture, which can impact its storage stability and catalytic potency over time.[1] In a polyurethane formulation, DMDEE selectively catalyzes the reaction between water and isocyanate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended DMDEE Concentration | 0.3-0.55% of polyether/ester component | [3] |
| Boiling Point | 309 °C | |
| Density | 1.06 g/mL at 25 °C | |
| Refractive Index | n20/D 1.484 |
Experimental Protocols
Protocol for Evaluating Catalyst Performance in a Model Polyurethane System
Objective: To determine the effect of DMDEE concentration on the reactivity profile of a polyurethane foam formulation.
Materials:
-
Polyether polyol (e.g., PPG)
-
Polymeric diphenylmethane diisocyanate (pMDI)
-
Deionized water
-
Dimorpholinodiethyl ether (DMDEE)
-
Gelling catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Disposable cups and mixing stick
-
Stopwatch
Methodology:
-
In a disposable cup, accurately weigh the desired amount of polyether polyol.
-
Add the specified amount of deionized water and gelling catalyst to the polyol and mix thoroughly.
-
Add the desired concentration of DMDEE to the mixture and stir until homogeneous.
-
Place the cup on a scale and add the stoichiometric amount of pMDI.
-
Start the stopwatch immediately upon addition of the isocyanate and mix vigorously for 10 seconds.
-
Record the following parameters:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Rise Time: The time from the start of mixing until the foam reaches its maximum height.
-
Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
-
Repeat the experiment with varying concentrations of DMDEE to observe the effect on the reactivity profile.
Visualizations
Caption: Troubleshooting workflow for common issues in DMDEE catalysis.
Caption: The dual role of catalysis in polyurethane foam formation.
References
Preventing degradation of Bis(2-morpholinoethyl) ether in storage
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Bis(2-morpholinoethyl) ether to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-morpholinoethyl) ether and why is proper storage critical?
Bis(2-morpholinoethyl) ether, also known as 4,4'-(3-Oxapentane-1,5-diyl)bismorpholine, is a chemical compound used in various applications, including as a polyurethane catalyst.[1][2] Like other ethers, it is susceptible to degradation over time, primarily through the formation of explosive peroxides upon exposure to atmospheric oxygen.[3][4] This degradation is accelerated by light, heat, and time.[5] Improper storage can lead to the accumulation of these unstable peroxides, which may explode violently when subjected to heat, friction, or mechanical shock, posing a significant safety hazard.[6]
Q2: What are the ideal storage conditions for Bis(2-morpholinoethyl) ether?
To minimize degradation, Bis(2-morpholinoethyl) ether should be stored in a tightly sealed, air-impermeable container in a cool, dark, and well-ventilated area.[7][8] The headspace of the container should be purged with an inert gas like nitrogen or argon to displace oxygen.[5] Storing the chemical in an amber glass bottle helps protect it from light, which can accelerate peroxide formation.[9]
Q3: How can I tell if my Bis(2-morpholinoethyl) ether has degraded?
Visual inspection is the first step. If you observe the formation of crystals, a viscous liquid, or discoloration, it may indicate significant peroxide formation.[10] Peroxide crystals can form on the inner surfaces of the container, including the cap threads.[9] Caution: If crystals are visible, do not attempt to open or move the container. Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately. [10][11] The definitive method for detecting degradation is to test for the presence of peroxides using specialized test strips or a chemical test before each use.[9][12]
Q4: How often should I test for peroxides?
All peroxide-forming chemicals should be dated upon receipt and again upon opening.[7][13] It is recommended to test for peroxides before each use, or at regular intervals (e.g., every 3-6 months for opened containers).[5][14] Chemicals that have been distilled will be free of inhibitors and should be tested more frequently.[13] Any container of unknown age or history should be treated with extreme caution and tested before handling.[5]
Troubleshooting Guide
Issue: Suspected Peroxide Formation
If you suspect that your stock of Bis(2-morpholinoethyl) ether may have degraded and formed peroxides, follow this logical workflow.
Caption: Troubleshooting workflow for suspected peroxide formation.
Data Presentation
Table 1: Recommended Storage Conditions for Bis(2-morpholinoethyl) ether
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, below 30°C (86°F)[7] | Slows the rate of autoxidation and peroxide formation.[5] |
| Atmosphere | Tightly sealed container, inert gas (N₂ or Ar) headspace[5] | Oxygen is required for peroxide formation.[3] |
| Light | Store in a dark place or in an amber/opaque container[9] | UV light promotes autoxidation and depletes inhibitors.[5] |
| Container | Air-impermeable, original container when possible | Prevents exposure to atmospheric oxygen. |
| Labeling | Date of receipt, date of opening, and all test dates/results[7] | Essential for tracking the age and safety of the chemical. |
Table 2: Interpretation of Peroxide Test Results
| Test Method | Result | Peroxide Concentration | Action Required |
| Peroxide Test Strips | White / No color change | 0 ppm | Safe to use. |
| Pale yellow/blue | 1-10 ppm | Reasonably safe for most uses. Avoid concentration.[11] | |
| Bright yellow/dark blue | > 10 ppm but ≤ 100 ppm | Moderate hazard. Do not distill or concentrate.[11][12] Stabilize and dispose or use immediately. | |
| Potassium Iodide (KI) Test | Colorless | 0 ppm | Safe to use. |
| Pale yellow | Low concentration (~10-50 ppm)[11][12] | Moderate hazard. Do not distill or concentrate. | |
| Bright yellow or Brown | High concentration (> 50 ppm)[11][12] | High Hazard. Do not use. Arrange for immediate disposal. |
Experimental Protocols
Protocol: Peroxide Detection using Potassium Iodide (KI) Test
This method is suitable for detecting a broad range of peroxides in ether-based solvents.[9][11]
Materials:
-
Glacial acetic acid
-
Potassium iodide (KI), powder
-
Sample of Bis(2-morpholinoethyl) ether
-
Two glass test tubes
-
Graduated cylinder or pipette
-
White paper or background
Procedure:
-
Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Prepare the test reagent: Dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid in a clean test tube. Prepare this solution fresh before each test.[10]
-
Add the sample: In a second test tube, add 1 mL of the Bis(2-morpholinoethyl) ether to be tested.[10]
-
Mix: Add the freshly prepared KI/acetic acid solution to the ether sample.[3]
-
Observe: Gently mix the solution and observe any color change against a white background.[9]
-
Interpret: A pale yellow color indicates a low concentration of peroxides, while a bright yellow to brown color indicates a high and potentially dangerous concentration (see Table 2).[10][11]
Visualization of Degradation Pathway
Ethers like Bis(2-morpholinoethyl) ether degrade via a free-radical chain reaction with atmospheric oxygen, a process known as autoxidation.
Caption: Simplified autoxidation pathway for ether degradation.
References
- 1. Bis(2-morpholinoethyl) Ether | 6425-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Bis(2-morpholinoethyl) Ether | 6425-39-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. echemi.com [echemi.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. westernsydney.edu.au [westernsydney.edu.au]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 14. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
Technical Support Center: Optimizing DMDEE Catalyst Concentration in Polyurethane Foam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylethanolamine (DMDEE) as a catalyst in polyurethane foam formulations.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during polyurethane foam experiments, with a focus on the role of DMDEE concentration.
Q1: My foam is curing too slowly, or not at all. What's the likely cause related to DMDEE?
A: A slow or incomplete cure is a common issue when the catalyst concentration is too low. DMDEE is a crucial catalyst that accelerates both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1] If the concentration is insufficient, the polymerization process will be sluggish.
Troubleshooting Steps:
-
Verify DMDEE Dosage: Ensure the amount of DMDEE added to the formulation is within the recommended range. For many flexible foam systems, amine catalyst levels are typically between 0.1% and 0.5% of the total polyol weight.[2]
-
Incrementally Increase DMDEE: If the initial dosage is low, increase the DMDEE concentration in small increments (e.g., by 0.05 php) in subsequent experiments.
-
Check for Catalyst Deactivation: Ensure that the DMDEE has been stored correctly in a sealed container to prevent moisture absorption, which can reduce its effectiveness.[3]
-
Consider Temperature: Colder ambient or chemical temperatures can slow down the reaction.[4] If working in a cold environment, a higher concentration of DMDEE may be necessary to achieve the desired cure time.[4]
Q2: The foam is collapsing and has a weak, crumbly structure. How can I fix this with DMDEE?
A: Foam collapse often indicates an imbalance between the gelling and blowing reactions, where the gas is generated before the polymer network has sufficient strength to contain it.[5] While this can have multiple causes, an incorrect DMDEE concentration can be a contributing factor.
Troubleshooting Steps:
-
Evaluate Catalyst Balance: DMDEE is known for its balanced activity.[1] However, if the foam is collapsing, it may be that the blowing reaction is too dominant. While counterintuitive, a slight increase in a gelling co-catalyst might be needed, or a careful adjustment of the DMDEE concentration.
-
Optimize DMDEE Concentration: Too little DMDEE can lead to a weak structure that can't support itself.[4] Conversely, an excessive amount can lead to an overly rapid reaction and potential collapse.[3] Refer to the data tables below for typical starting concentrations.
-
Improve Mixing: Ensure all components, including the DMDEE, are thoroughly mixed to ensure a uniform reaction.[6]
Q3: My foam has large, uneven cells. Can adjusting the DMDEE concentration improve this?
A: Yes, DMDEE plays a significant role in creating a fine and uniform cell structure.[4] Large, inconsistent cells can be a result of poor nucleation and foam stabilization, which are influenced by the catalyst.
Troubleshooting Steps:
-
Increase DMDEE Concentration: A higher concentration of DMDEE promotes a more controlled and uniform foam expansion, leading to smaller and more consistent cells.[4]
-
Ensure Homogeneous Mixing: Proper dispersion of the catalyst is critical for uniform cell nucleation.
-
Review Surfactant Levels: While DMDEE is important, ensure that the silicone surfactant level is also optimized, as it is a key component for cell stabilization.
Q4: I'm observing a very fast, uncontrollable reaction (short cream time). What should I do?
A: An overly rapid reaction is typically a sign of excessive catalyst concentration. This can lead to processing difficulties and poor foam quality.
Troubleshooting Steps:
-
Reduce DMDEE Concentration: Decrease the amount of DMDEE in your formulation in small increments.
-
Check for Co-catalysts: If you are using other catalysts in conjunction with DMDEE, consider reducing their concentrations as well, as they can have a synergistic effect.
-
Monitor Temperature: Higher temperatures accelerate the reaction rate. If possible, lower the temperature of the raw materials or the mold.
Data Presentation
The following tables summarize the expected impact of DMDEE concentration on key polyurethane foam properties. The values presented are representative and may vary depending on the specific formulation.
Table 1: Effect of DMDEE Concentration on Foam Reaction Profile
| DMDEE Concentration (php*) | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) |
| Low (e.g., <0.1) | Long (>20) | Long (>90) | Very Long (>180) |
| Optimal (e.g., 0.1 - 0.5) | Moderate (10-20) | Moderate (60-90) | Moderate (120-180) |
| High (e.g., >0.5) | Short (<10) | Short (<60) | Short (<120) |
*php: parts per hundred parts of polyol
Table 2: Effect of DMDEE Concentration on Foam Physical Properties
| DMDEE Concentration (php*) | Foam Density | Compressive Strength | Cell Structure |
| Low (e.g., <0.1) | May be high due to poor rise | Low | Coarse, uneven |
| Optimal (e.g., 0.1 - 0.5) | Controlled and consistent | Optimal | Fine, uniform |
| High (e.g., >0.5) | May be low due to rapid blow-off | Can be brittle | May have ruptured cells |
Experimental Protocols
Protocol for Bench-Scale Polyurethane Foam Preparation and Catalyst Optimization
This protocol outlines a method for preparing small-scale polyurethane foam samples to evaluate the effect of varying DMDEE concentrations.
1. Materials and Equipment:
-
Polyol
-
Isocyanate (e.g., MDI or TDI)
-
DMDEE catalyst
-
Deionized water (blowing agent)
-
Silicone surfactant
-
Disposable paper or plastic cups (400 mL)
-
Mechanical stirrer with a high-shear mixing blade (capable of 2000-3000 rpm)
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2. Formulation:
-
Prepare a masterbatch of the polyol side (Component A) by pre-blending the polyol, surfactant, and water.
-
The DMDEE catalyst will be added to the polyol masterbatch just before mixing with the isocyanate.
-
The isocyanate will be Component B.
-
Calculate the required amounts of each component based on the desired foam density and an isocyanate index (typically 105-110).
3. Procedure:
-
In a fume hood, accurately weigh the required amount of the polyol masterbatch into a mixing cup.
-
Add the desired amount of DMDEE catalyst to the polyol masterbatch and stir at low speed for 10-15 seconds to ensure dispersion.
-
Weigh the required amount of isocyanate in a separate cup.
-
Start the stopwatch and add the isocyanate to the polyol mixture.
-
Immediately begin mixing at high speed (2000-3000 rpm) for 5-7 seconds.
-
Stop mixing and observe the foam reaction, recording the following parameters:
-
Allow the foam to cure for at least 24 hours at room temperature before performing any physical testing.
4. Testing and Analysis:
-
Density: Cut a sample of known dimensions from the core of the foam and weigh it. Calculate the density ( kg/m ³).
-
Compressive Strength: Use a universal testing machine to measure the force required to compress the foam sample by 10% of its original height.
-
Cell Structure: Examine the foam's cell structure visually or with a microscope.
5. Optimization:
-
Repeat the procedure with different concentrations of DMDEE, keeping all other variables constant.
-
Plot the measured properties (cream time, gel time, density, compressive strength) as a function of DMDEE concentration to determine the optimal level for your specific application.
Mandatory Visualizations
Diagrams
Caption: DMDEE catalyzed polyurethane foam formation pathway.
Caption: Troubleshooting logic for DMDEE concentration.
Caption: Experimental workflow for catalyst optimization.
References
- 1. ohans.com [ohans.com]
- 2. How to Regulate Catalyst Dosage to Achieve Ideal Performance in Flexible PU Foam? | Sabtech [sabtechmachine.com]
- 3. researchgate.net [researchgate.net]
- 4. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]
- 5. santechfoammachines.com [santechfoammachines.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. erapol.com.au [erapol.com.au]
Troubleshooting poor foam quality with "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor foam quality when using "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-," commonly known as Dimorpholinodiethyl ether (DMDEE), in polyurethane foam formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DMDEE in polyurethane foam formulations?
A1: DMDEE is an amine-based catalyst, specifically a strong blowing catalyst. Its main role is to accelerate the reaction between water and isocyanate, which generates carbon dioxide gas. This gas acts as the blowing agent, creating the cellular structure of the foam.[1] DMDEE is characterized by its strong blowing activity and relatively low gelling activity, which helps in achieving a stable and controlled foam expansion without premature curing or cross-linking.
Q2: What are the typical dosage levels for DMDEE in a polyurethane foam formulation?
A2: The recommended dosage of DMDEE is typically between 0.3% and 0.55% of the polyether/ester component in the formulation.[1] However, the optimal concentration can vary depending on the specific requirements of the application, including the desired foam density, cell structure, and the other components in the system.
Q3: What are the common signs of an incorrect DMDEE concentration?
A3: An incorrect DMDEE concentration can manifest in several ways:
-
Under-dosing: Insufficient DMDEE can lead to a slow curing time, poor foam rise, and a weak or sagging foam structure.[2]
-
Over-dosing: Excessive DMDEE can cause the foam to gel prematurely, which may result in collapsed cells, poor expansion, a dense and weak top layer, and in severe cases, total foam collapse.[2]
Q4: Can DMDEE be used in combination with other catalysts?
A4: Yes, DMDEE is often used in conjunction with other catalysts to achieve a desired balance between the blowing and gelling reactions. The choice of co-catalyst will depend on the specific foam properties required, such as open-cell or closed-cell structure, and the desired cure profile.
Q5: How does temperature affect the performance of DMDEE?
A5: Like most chemical reactions, the catalytic activity of DMDEE is temperature-dependent. Higher temperatures will accelerate the blowing reaction, potentially leading to a faster cure time.[2] Conversely, lower temperatures can slow down the reaction, which may result in incomplete curing or a denser foam. It is crucial to maintain a consistent and appropriate temperature for the foaming process.
Troubleshooting Guides
Issue 1: Foam Collapse or Shrinkage
Description: The foam rises but then collapses either partially or completely, or the cured foam shrinks significantly over time.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Improper Catalyst Balance (Blowing vs. Gelling) | A common reason for collapse is when the blowing reaction (gas formation) is too fast compared to the gelling reaction (polymer network formation), and the cell walls are not strong enough to hold the gas. While DMDEE is a strong blowing catalyst, an overall imbalance in the catalyst system is often the culprit. Consider slightly reducing the DMDEE concentration or increasing the amount of gelling catalyst to strengthen the cell walls during formation.[3] |
| Excessive DMDEE Concentration | Too much DMDEE can lead to premature gelling, which paradoxically can also contribute to collapse by creating a weak, dense top layer that can't support the foam underneath.[2] Reduce the DMDEE concentration in small increments (e.g., 0.05% decrements) and observe the effect on foam stability. |
| Raw Material Quality | Ensure that the polyols and isocyanates are of high quality and free from contaminants. Moisture contamination in the raw materials can lead to an uncontrolled blowing reaction and subsequent collapse.[4] |
| Inadequate Mixing | Poor mixing of the components can lead to localized areas of high catalyst concentration, causing an uneven reaction and potential collapse. Ensure thorough and uniform mixing.[3] |
Issue 2: Poor Foam Rise or Low Foam Volume
Description: The foam does not expand to the expected volume, resulting in a dense and low-height product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient DMDEE Concentration | As a primary blowing catalyst, an inadequate amount of DMDEE will result in a slower and less vigorous blowing reaction, leading to reduced foam expansion.[2] Gradually increase the DMDEE concentration within the recommended range (0.3-0.55% of polyether/ester) and monitor the foam rise profile. |
| Low Temperature | Low ambient or component temperatures can significantly slow down the catalytic activity of DMDEE.[2] Ensure that the raw materials and the processing environment are at the recommended temperature. |
| Moisture Content | The blowing reaction is dependent on the presence of water. Insufficient water in the formulation will limit the amount of CO2 produced, resulting in poor foam rise. Verify the water content in your formulation. |
Issue 3: Coarse or Uneven Cell Structure
Description: The foam has large, non-uniform cells, which can negatively impact its physical properties and appearance.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Improper Catalyst Balance | An imbalance between the blowing and gelling reactions can lead to a coarse cell structure. A blowing reaction that is too slow relative to the gelling reaction can result in the formation of large, irregular cells. Adjusting the catalyst package, including the DMDEE concentration, can help to create a more uniform cell structure. |
| Interaction with Silicone Surfactant | Silicone surfactants play a crucial role in stabilizing the foam cells during their formation.[4] The interaction between DMDEE and the silicone surfactant can influence cell size and uniformity. Ensure that the chosen silicone surfactant is compatible with your system and is used at the correct concentration. Surfactants with higher silicone content tend to produce smaller bubbles.[5] |
| Mixing Intensity | The degree of mixing can affect the initial nucleation of bubbles. Insufficient mixing may lead to fewer nucleation sites and larger cells. Optimize the mixing speed and duration. |
Quantitative Data Summary
The following table summarizes the expected impact of varying DMDEE concentration on key polyurethane foam properties. The values are indicative and can vary based on the specific formulation.
| DMDEE Concentration | Cream Time | Rise Time | Gel Time | Foam Density | Cell Size | Potential Defects |
| Low (e.g., <0.3%) | Longer | Longer | Longer | Higher | Larger | Poor foam rise, weak structure, coarse cells.[2] |
| Optimal (e.g., 0.3-0.55%) | Moderate | Moderate | Moderate | Target | Uniform, fine | Good foam stability and properties. |
| High (e.g., >0.55%) | Shorter | Shorter | Shorter | Lower (initially), may become dense upon collapse | Can be fine, but prone to rupture | Premature gelling, foam collapse, splits/cracks.[2][6] |
Experimental Protocols
Protocol 1: Evaluation of Foam Reactivity Profile
This protocol is used to determine the cream time, rise time, and gel time of a polyurethane foam formulation, which are critical indicators of the catalyst system's performance.
Methodology:
-
Component Preparation: Precisely weigh all components of the foam formulation (polyol, isocyanate, water, DMDEE, and any other additives) into separate, dry containers. Ensure all components are at a controlled temperature (e.g., 25°C).
-
Mixing: In a suitable container, thoroughly mix the polyol, water, DMDEE, and any other additives for a specified time (e.g., 30 seconds) using a high-shear mixer.
-
Initiation of Reaction: Add the pre-weighed isocyanate to the polyol mixture and immediately start a stopwatch. Mix vigorously for a short, standardized period (e.g., 5-10 seconds).
-
Observation and Data Recording:
-
Cream Time: Record the time from the start of mixing until the mixture turns creamy or cloudy and begins to rise.
-
Rise Time: Record the time from the start of mixing until the foam reaches its maximum height. This can be measured visually or with a laser or ultrasonic sensor for more accuracy.[7]
-
Gel Time (String Time): After the foam has risen, periodically touch the surface with a wooden applicator stick. The gel time is the point at which the foam becomes tacky and forms strings when the stick is pulled away.
-
Protocol 2: Measurement of Foam Density and Cell Morphology
This protocol describes how to determine the density and analyze the cellular structure of the cured foam.
Methodology:
-
Foam Preparation and Curing: Prepare the foam as described in Protocol 1 and allow it to cure completely according to the formulation's requirements (typically 24 hours at room temperature).
-
Density Measurement:
-
Cut a regularly shaped sample (e.g., a cube) from the center of the cured foam.
-
Measure the dimensions of the sample accurately using calipers to calculate its volume.
-
Weigh the sample using an analytical balance.
-
Calculate the density using the formula: Density = Mass / Volume.
-
-
Cell Morphology Analysis:
-
Cut a thin slice from the foam sample.
-
Examine the slice under a microscope or a scanning electron microscope (SEM) for more detailed analysis.
-
Observe and record the cell size, shape, and uniformity. Image analysis software can be used for quantitative measurements of cell size distribution.
-
Visualizations
Troubleshooting Logic for Poor Foam Quality
Caption: A flowchart illustrating the logical steps for troubleshooting common foam defects.
Experimental Workflow for Foam Quality Analysis
Caption: A diagram showing the experimental workflow for analyzing foam quality.
References
- 1. DMDEE | [atamankimya.com]
- 2. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]
- 3. santechfoammachines.com [santechfoammachines.com]
- 4. Role of Silicone Surfactant in Flexible Polyurethane Foam. | Semantic Scholar [semanticscholar.org]
- 5. Role of Silicone Surfactant in Flexible Polyurethane Foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyurethane Soft Foam: 15 Common Problems and Solutions [sabtechmachine.com]
- 7. pdf.directindustry.com [pdf.directindustry.com]
Technical Support Center: Purification of Crude Dimorpholinodiethyl Ether (DMDEE)
Welcome to the technical support center for the purification of crude Dimorpholinodiethyl ether (DMDEE). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity DMDEE.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Dimorpholinodiethyl ether (DMDEE)?
A1: Crude DMDEE typically contains unreacted starting materials and byproducts from its synthesis. The most common impurities include morpholine, water, and unreacted diethylene glycol (DEG).[1] Side reactions during synthesis can also introduce other related morpholine derivatives.[1]
Q2: What is the primary method for purifying crude DMDEE on a large scale?
A2: The most effective and commonly used method for purifying crude DMDEE, especially on an industrial scale, is fractional distillation (also known as fractional rectification) under reduced pressure.[1] This technique separates compounds based on their different boiling points.
Q3: My purified DMDEE is a pale yellow liquid. Is this normal?
A3: Pure Dimorpholinodiethyl ether is typically a colorless to pale yellow liquid.[2][3] A slight yellow tint is generally acceptable; however, a darker color may indicate the presence of degradation products or other impurities, warranting further purification or analysis.
Q4: Can I use column chromatography to purify DMDEE?
A4: Yes, column chromatography is a viable option for purifying DMDEE, particularly for smaller lab-scale batches or when high purity is required and distillation is not practical.[4] As DMDEE is a basic compound, interactions with the silica gel stationary phase should be considered. Using a mobile phase containing a small amount of a basic modifier like triethylamine or using a different stationary phase such as alumina can improve separation and peak shape.[4]
Q5: How can I remove water from my DMDEE sample?
A5: Water can be removed through several methods. During fractional distillation, water is typically removed in the initial fraction along with other low-boiling impurities like morpholine.[1] For removing residual moisture from the purified product, drying agents such as anhydrous calcium chloride or molecular sieves (4Å) can be used, followed by filtration.[5]
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
-
Symptom: Fractions are not well-resolved, leading to cross-contamination of DMDEE with impurities like diethylene glycol (DEG) or morpholine.
-
Possible Cause 1: Inefficient distillation column. The column may not have enough theoretical plates for the separation.
-
Solution: Use a longer packed column (e.g., Vigreux or Raschig ring-packed) to increase the surface area and improve separation efficiency.
-
Possible Cause 2: Incorrect pressure control. Fluctuations in vacuum can cause inconsistent boiling points and poor separation.
-
Solution: Ensure a stable vacuum is maintained using a reliable vacuum pump and a pressure controller. The final purification of DMDEE is typically performed at a low pressure of about 2 to 8 mbar.[1]
-
Possible Cause 3: Heating rate is too high. Flash boiling can carry higher-boiling impurities over with the distillate.
-
Solution: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Ensure a slow and steady distillation rate.
Issue 2: Low Yield of Purified DMDEE
-
Symptom: The amount of recovered high-purity DMDEE is significantly lower than expected.
-
Possible Cause 1: Product loss during transfers between distillation stages.
-
Solution: Minimize the number of transfers. If a multi-stage distillation is performed, try to use a setup that allows for continuous fractionation.
-
Possible Cause 2: Incomplete distillation. Some product may remain in the distillation pot or column.
-
Solution: Ensure the distillation is run to completion by carefully monitoring the temperature at the head of the column. Once the desired fraction is collected, the temperature will either drop or rise sharply.
-
Possible Cause 3: Thermal degradation. Although DMDEE has a high boiling point, prolonged heating at atmospheric pressure can lead to degradation.
-
Solution: Always perform the distillation under a vacuum to lower the boiling point and minimize the risk of thermal decomposition.[1]
Issue 3: Contamination Detected by GC or NMR After Purification
-
Symptom: Analytical tests like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) show the presence of residual impurities.
-
Possible Cause 1: Azeotrope formation. Some impurities may form an azeotrope with DMDEE, making them difficult to separate by distillation alone.
-
Solution: Consider an alternative purification method. Flash column chromatography with an appropriate solvent system can be effective at removing persistent impurities.[4]
-
Possible Cause 2: Contaminated equipment. Glassware or equipment may not have been cleaned and dried properly.
-
Solution: Ensure all glassware is thoroughly cleaned with appropriate solvents and dried in an oven before use. Solvents used for chromatography should be of high purity.
Data Presentation
Table 1: Physical and Chemical Properties of Dimorpholinodiethyl ether (DMDEE)
| Property | Value | Reference(s) |
| CAS Number | 6425-39-4 | [2][6] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [6] |
| Molar Mass | 244.33 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 309 °C (at atmospheric pressure) | [2] |
| Density | 1.06 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.484 | [2] |
Table 2: Example Parameters for Fractional Distillation of Crude DMDEE
| Fraction | Pressure | Head Temperature (Approx.) | Components Removed | Reference(s) |
| First Cut | Atmospheric Pressure | ~100-130 °C | Water, Morpholine | [1] |
| Second Cut | 5 to 20 mbar | Varies | Excess Morpholine, Diethylene Glycol (DEG) | [1] |
| Final Product | 2 to 8 mbar | Varies | Pure Dimorpholinodiethyl ether (DMDEE) | [1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is based on a common industrial method for purifying DMDEE.[1]
-
Initial Distillation (Atmospheric Pressure):
-
Charge the crude DMDEE product into a round-bottom flask equipped with a magnetic stirrer and a fractional distillation column (e.g., Vigreux).
-
Heat the flask gently.
-
Collect the first fraction, which primarily consists of water and morpholine, at atmospheric pressure.
-
-
Second Distillation (Reduced Pressure):
-
Allow the distillation pot to cool.
-
Connect the distillation apparatus to a vacuum pump.
-
Reduce the pressure to approximately 5 to 20 mbar.
-
Resume heating and collect the second fraction, which contains remaining morpholine and unreacted diethylene glycol.
-
-
Final Product Distillation (High Vacuum):
-
Isolate the residue from the second distillation stage.
-
Further reduce the pressure to between 2 to 8 mbar.
-
Carefully distill the remaining material to collect the final, purified Dimorpholinodiethyl ether.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or another suitable analytical technique.
-
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol adaptable for small-scale purification of morpholine derivatives.[4]
-
Sample Preparation:
-
Dissolve the crude DMDEE in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane:Methanol 95:5).
-
Pack a flash chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Loading and Elution:
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the DMDEE.
-
-
Fraction Collection and Analysis:
-
Collect fractions sequentially.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified DMDEE.
-
Visualizations
Caption: Decision workflow for selecting a DMDEE purification strategy.
Caption: Step-by-step workflow for fractional vacuum distillation of DMDEE.
References
- 1. US6111100A - Preparation of bis(2-morpholinoethyl) ether - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. CAS 6425-39-4: Dimorpholinodiethyl ether | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMDEE - Wikipedia [en.wikipedia.org]
- 7. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues of Bis(2-morpholinoethyl) ether in experiments
Technical Support Center: Bis(2-morpholinoethyl) ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Bis(2-morpholinoethyl) ether in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-morpholinoethyl) ether and what are its common applications?
Bis(2-morpholinoethyl) ether, also known as 4,4'-(3-Oxapentane-1,5-diyl)bismorpholine, is a polar ether.[1][2][3] It is commonly used as a solvent, a plasticizer in polymer applications and coatings, and as a catalyst, particularly in the production of polyurethanes.[3]
Q2: What are the known solubility properties of Bis(2-morpholinoethyl) ether?
According to available data, Bis(2-morpholinoethyl) ether is soluble in water.[4] Its chemical structure, containing both ether and morpholine groups, suggests it is a polar molecule, which generally dictates its solubility in various solvents.
Q3: I am observing precipitation or incomplete dissolution of Bis(2-morpholinoethyl) ether in my aqueous buffer. What could be the cause?
Several factors could contribute to this issue:
-
Purity of the Compound: Commercial grades of Bis(2-morpholinoethyl) ether can have a purity of 85% or higher.[1][5] Impurities may have different solubility characteristics and could be the source of the observed precipitate.
-
Temperature: The solubility of many compounds is temperature-dependent.[6] If you are working at a low temperature, the solubility of Bis(2-morpholinoethyl) ether might be reduced.
-
pH of the Solution: The pH of your aqueous buffer can influence the solubility of compounds with amine groups like Bis(2-morpholinoethyl) ether.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound in your specific solvent system.
Q4: How can I enhance the solubility of Bis(2-morpholinoethyl) ether in my experiment?
Several techniques can be employed to enhance the solubility of chemical compounds:
-
Co-solvency: The addition of a water-miscible organic co-solvent can often improve solubility.[7]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[7] For a compound with amine groups, adjusting the pH to a more acidic range might improve solubility.
-
Temperature Control: Gently warming the solution can increase the dissolution rate and solubility limit.[6] However, be cautious about the thermal stability of the compound and other components in your experiment.
-
Particle Size Reduction: For solid forms of a compound, reducing the particle size increases the surface area, which can lead to faster dissolution.[8][9]
Troubleshooting Guides
Issue: Precipitate forms when adding Bis(2-morpholinoethyl) ether to a buffer.
This workflow provides a step-by-step process to troubleshoot precipitation issues.
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Physicochemical Properties of Bis(2-morpholinoethyl) ether
| Property | Value | Reference |
| Molecular Formula | C12H24N2O3 | [2][5] |
| Molecular Weight | 244.33 g/mol | [5][10] |
| Appearance | Light yellow to brown clear liquid | [1] |
| CAS Number | 6425-39-4 | [2] |
| Melting Point | -28 °C | [4] |
| Boiling Point | 192 °C at 15 mmHg | [4] |
| Synonyms | 4,4'-(3-Oxapentane-1,5-diyl)bismorpholine, DMDEE | [1][11] |
Table 2: Solubility Profile of Bis(2-morpholinoethyl) ether
| Solvent | Solubility | Notes |
| Water | Soluble | [4] |
| Ethanol | Expected to be soluble | Based on its polar nature. |
| Methanol | Expected to be soluble | Based on its polar nature. |
| DMSO | Expected to be soluble | A common solvent for polar organic molecules. |
| Hexane | Expected to be poorly soluble | A non-polar solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Bis(2-morpholinoethyl) ether
-
Objective: To prepare a 1 M stock solution of Bis(2-morpholinoethyl) ether in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Materials:
-
Bis(2-morpholinoethyl) ether (purity >85%)
-
50 mM Phosphate Buffer, pH 7.4
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.22 µm syringe filter
-
-
Procedure:
-
To a clean glass beaker with a magnetic stir bar, add 80% of the final desired volume of the phosphate buffer.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Slowly add the required amount of Bis(2-morpholinoethyl) ether to the buffer.
-
Continue stirring for 15-20 minutes at room temperature.
-
Troubleshooting: If the solution appears cloudy or a precipitate is visible:
-
Gently warm the solution to 30-40°C while stirring.
-
If warming does not resolve the issue, consider adding a small percentage (e.g., 1-5% v/v) of a co-solvent like DMSO.
-
Check the pH of the solution and adjust if necessary.
-
-
Once the compound is fully dissolved, adjust the final volume with the buffer.
-
Verify the pH of the final solution and readjust if needed.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at the recommended temperature (typically 2-8°C or -20°C for long-term storage).
-
Visualization of Influencing Factors
The following diagram illustrates the key factors that can influence the solubility of a compound in an experimental setting.
References
- 1. Bis(2-morpholinoethyl) Ether | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Bis(2-morpholinoethyl) ether-25g | Gene Wiki [gen.wiki]
- 4. Bis(2-morpholinoethyl) Ether | 6425-39-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Bis(2-morpholinoethyl) Ether 85.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. longdom.org [longdom.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labsolu.ca [labsolu.ca]
Technical Support Center: Mitigating Toxicity of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" Byproducts
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the potential toxicity associated with byproducts of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-", commonly known as bis(2-morpholinoethyl) ether or DMDEE.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts of concern in "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" synthesis?
A1: The synthesis of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" from diethylene glycol and morpholine can generate several byproducts. The two most significant byproducts from a toxicological perspective are:
-
4-(2-(2-hydroxyethoxy)ethyl)morpholine (HEEM): A structurally related morpholine derivative.
-
1,4-Dioxane: A potential contaminant arising from the ethoxylation process.[1]
Q2: What are the known toxic effects of these byproducts?
A2:
-
1,4-Dioxane: This byproduct is a well-characterized toxicant. It is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][4][5] Short-term exposure can cause eye, nose, and throat irritation, while long-term exposure may lead to liver and kidney damage.[5][6]
Q3: How can I detect the presence of these byproducts in my experiments?
A3: Several analytical methods can be employed to detect and quantify HEEM and 1,4-dioxane:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and effective method for identifying and quantifying both HEEM and 1,4-dioxane.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for the analysis of HEEM.
For sensitive detection of 1,4-dioxane in aqueous samples, specific EPA methods such as 522 or 8260/8270 with selective ion monitoring (SIM) are recommended.[7][8]
Q4: What are the key cellular pathways affected by morpholine-containing compounds?
A4: Morpholine derivatives have been shown to interact with various cellular signaling pathways. A significant target is the PI3K/Akt/mTOR pathway , which is crucial for cell cycle regulation, growth, and survival.[1][9][10] Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases.
Troubleshooting Guide: Managing Byproduct Toxicity in Experiments
This guide provides a structured approach to troubleshoot and mitigate issues arising from byproduct toxicity during your research.
Issue 1: Unexpected Cytotoxicity or Altered Cellular Responses
Possible Cause: Presence of unreacted starting materials or toxic byproducts like HEEM and 1,4-dioxane.
Troubleshooting Steps:
-
Confirm Purity: Re-analyze the purity of your "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" stock using GC-MS or HPLC to quantify byproduct levels.
-
Purification: If byproducts are detected, purify the compound using appropriate techniques (see Issue 2).
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known toxicant) and negative (vehicle) controls in your assays to validate your results.
-
Dose-Response Analysis: Perform a dose-response curve for your compound to determine the concentration at which toxic effects are observed.
Issue 2: Removing or Reducing Byproduct Contamination
Possible Cause: Impurities from synthesis that were not removed during initial purification.
Mitigation Strategies:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical and should be determined empirically to maximize the recovery of the desired compound while leaving impurities in the solution.
-
Column Chromatography: For both solid and liquid mixtures, silica gel or alumina column chromatography can separate compounds based on their polarity. For basic compounds like morpholine derivatives, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation and recovery.[6]
-
Liquid-Liquid Extraction: To remove water-soluble impurities like HEEM from a reaction mixture, perform a liquid-liquid extraction. Adjusting the pH of the aqueous layer can enhance the separation.
-
Adsorption: Activated carbon can be used to adsorb organic impurities like 1,4-dioxane from solutions.[11]
Quantitative Data Summary
Table 1: Hazard Classification for HEEM
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Tox. 4 | [3] |
| Causes skin irritation | Skin Irrit. 2 | [3] |
| Causes serious eye damage | Eye Dam. 1 | [3] |
| May cause respiratory irritation | STOT SE 3 | [3] |
Table 2: Toxicological Data for 1,4-Dioxane
| Endpoint | Species | Route | Value | Source |
| Carcinogenicity | Human | Oral | Likely to be a human carcinogen | [1][4][5] |
| Acute Toxicity (LD50) | Rat | Oral | 5,170 mg/kg | |
| Target Organs | Human | Inhalation | Liver, Kidneys, Respiratory System | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of byproducts using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (and byproducts) in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Genotoxicity Assessment (In Vitro Micronucleus Assay)
This protocol provides a general framework for evaluating the genotoxic potential of byproducts by detecting the formation of micronuclei.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, CHO cells) and treat with various concentrations of the test compound for a period equivalent to 1.5-2 normal cell cycles. A positive control (e.g., mitomycin C) and a negative control should be included.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.
Visualizations
Caption: Experimental workflow for mitigating and assessing byproduct toxicity.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of morpholine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Catalytic Efficiency of Dimorpholinodiethyl Ether (DMDEE)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing and enhancing the catalytic efficiency of Dimorpholinodiethyl ether (DMDEE). It includes troubleshooting for common experimental issues, detailed protocols, and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is DMDEE and what is its primary catalytic function?
A1: DMDEE, or Dimorpholinodiethyl ether, is a tertiary amine catalyst.[1] Its primary role is to selectively promote the "blowing" reaction (the reaction between water and isocyanate to produce CO₂ gas) in the production of polyurethane foams.[2] This selectivity helps in creating a controlled rise and uniform cell structure in the foam.[2] Due to the steric hindrance of its morpholine groups, it provides excellent stability in isocyanate-containing prepolymers, leading to a long shelf life.[3]
Q2: In what types of systems is DMDEE most effective?
A2: DMDEE is particularly effective in one-component, moisture-cured polyurethane systems such as sealants, adhesives, and rigid foams.[3][4] It is also widely used in the production of flexible and high-resilience (HR) molded polyurethane foams.[5]
Q3: What makes DMDEE a "selective blowing promoter"?
A3: In polyurethane foam production, two main reactions occur simultaneously: the gelling reaction (polyol-isocyanate) which builds the polymer network, and the blowing reaction (water-isocyanate) which generates gas for foam expansion.[2] DMDEE preferentially accelerates the blowing reaction over the gelling reaction.[2][6] This balanced performance is crucial for achieving desired foam properties like lower density without collapse and improved airflow.[2]
Q4: What are the typical usage levels for DMDEE?
A4: Typical use levels for DMDEE in polyurethane formulations range from 0.1 to 0.5 parts per hundred parts polyol (pphp).[2][6] Some applications may use concentrations between 0.3 and 0.55 pphp. The optimal concentration depends heavily on the specific resin system and desired final properties.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using DMDEE.
| Issue / Observation | Potential Cause | Recommended Solution |
| Slow Reaction / Incomplete Curing | Insufficient Catalyst Concentration: The amount of DMDEE is too low to effectively catalyze the reaction.[7] | Systematically increase the DMDEE concentration in small increments (e.g., 0.05 pphp) until the desired reaction profile is achieved.[6] |
| Low Reaction Temperature: Temperature is too low, slowing down the reaction kinetics.[7] | Gradually increase the reaction temperature. Be aware that excessive heat can cause catalyst degradation.[7] | |
| Catalyst Deactivation: The catalyst may be deactivated by moisture (hydrolysis) or acidic impurities in the raw materials.[7][8] | Ensure all reactants and solvents are dry. Consider adding a tertiary amine to neutralize acidic groups if they are suspected.[8] | |
| Over-Curing / Unwanted Side Reactions | Excessive Catalyst Concentration: Too much DMDEE can lead to an overly rapid reaction, causing brittleness or side reactions.[7] | Reduce the catalyst concentration. The ideal amount is a balance between reaction speed and final product integrity.[7] |
| High Reaction Temperature: Elevated temperatures can accelerate the reaction uncontrollably and promote degradation or side reactions.[7] | Lower the reaction temperature to gain better control over the curing profile. | |
| Loss of Catalytic Activity Over Time | Hydrolysis: DMDEE can be sensitive to moisture, which leads to hydrolysis and a loss of catalytic activity.[7] | Store DMDEE in a cool, dry place and keep containers tightly sealed.[2] Handle under an inert atmosphere when possible. |
| Catalyst Poisoning: Impurities in the feedstock (e.g., sulfur, phosphorus, acidic compounds) can bind to the catalyst's active sites, rendering it inactive.[9][10][11] | Purify raw materials to remove potential catalyst poisons. Characterize feedstocks to identify and mitigate contaminants.[9] | |
| Poor Foam Structure (e.g., Collapse, Large Voids) | Imbalanced Blow/Gel Ratio: The blowing reaction is occurring too quickly relative to the gelling reaction, preventing the polymer network from trapping the gas effectively. | Combine DMDEE with a gelling catalyst (e.g., organotin compounds like DBTDL or potassium octoate) to create a more balanced, synergistic system.[2][6] |
| Surfactant Issues: The surfactant may not be adequately stabilizing the foam cells as they form. | Ensure the correct surfactant is being used at an optimal concentration in conjunction with the DMDEE catalyst system.[6] |
dot
Caption: A troubleshooting workflow for common issues encountered with DMDEE.
Strategies for Enhancing Catalytic Efficiency
Optimizing the performance of DMDEE involves careful control of reaction parameters and strategic use of co-catalysts.
1. Control of Reaction Conditions The efficiency of DMDEE is highly dependent on temperature and concentration.[7]
-
Temperature: Higher temperatures accelerate the reaction but risk catalyst degradation and side reactions. Lower temperatures provide better control but may lead to incomplete curing.[7] An optimal temperature profile is critical.
-
Concentration: The catalyst concentration must be fine-tuned. Too little results in a slow, inefficient reaction, while too much can cause over-curing.[7] A systematic optimization is recommended to find the ideal loading for a specific formulation.[12]
2. Synergistic Catalyst Systems DMDEE's performance can be significantly enhanced by using it in combination with other catalysts.[6]
-
Gelling Catalysts: To balance the strong blowing action of DMDEE, a mild gelling catalyst such as potassium octoate or an organotin compound (e.g., dibutyltin dilaurate - DBTDL) can be added.[2][6] This creates a dual-catalyst system that provides a smooth rise, excellent cell openness, and minimal shrinkage.[6]
-
Delayed-Action Catalysts: For applications requiring a longer processing time, such as filling large molds, a delayed-action catalyst (e.g., JEFFCAT ZF-10) can be used alongside DMDEE to provide latency.[6]
3. Preventing Deactivation Proactive measures to prevent catalyst deactivation are crucial for maintaining efficiency.
-
Feedstock Purity: Ensure that raw materials, especially polyols and isocyanates, are free from impurities that can act as catalyst poisons. Common poisons include acidic compounds, sulfur, and phosphorus.[8][9][10]
-
Moisture Control: Given DMDEE's sensitivity to moisture, all components should be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[7]
dot
Caption: Key strategies and factors for enhancing DMDEE catalytic efficiency.
Experimental Protocols
Protocol 1: Systematic Optimization of DMDEE Catalyst Concentration
Objective: To determine the optimal concentration of DMDEE for a given polyurethane formulation by evaluating key reaction profile metrics.
Materials & Equipment:
-
Polyol, Isocyanate, Water, and Surfactant for the specific formulation.
-
DMDEE catalyst.
-
Co-catalyst (if applicable, held at a constant concentration).
-
Digital scale (accurate to 0.01g).
-
Mixing vessel (e.g., paper cup) and high-speed mixer.
-
Stopwatch.
-
Thermocouple or infrared thermometer.
-
Fume hood.
Procedure:
-
Preparation: Pre-weigh all components for a series of small-scale test batches (e.g., 100g total). Prepare separate batches where the DMDEE concentration is varied incrementally. A recommended starting range is 0.1 to 0.8 pphp, with increments of 0.1 pphp.
-
Component Mixing: In the mixing vessel, combine the polyol, water, surfactant, and any co-catalyst. Mix thoroughly until homogeneous.
-
Catalyst Addition: Add the pre-weighed amount of DMDEE to the polyol blend and mix for 10-15 seconds.
-
Initiation and Timing: Add the isocyanate to the mixture. Start the stopwatch and the high-speed mixer simultaneously. Mix vigorously for 5-10 seconds.
-
Data Recording: Record the following parameters for each batch:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Rise Time: The time from the start of mixing until the foam has reached its maximum height.
-
Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
Maximum Exotherm: The peak temperature reached at the core of the foam.
-
-
Analysis: Pour the reacting mixture into a mold or onto a surface to observe the full rise profile. After curing, examine the foam for physical characteristics such as cell structure, density, and dimensional stability (shrinkage or collapse).
-
Optimization: Create a table comparing the DMDEE concentration against the recorded metrics. The optimal concentration will be the one that provides the desired reaction profile (e.g., a specific cream and rise time) without causing defects in the final product.
| DMDEE (pphp) | Cream Time (s) | Rise Time (s) | Tack-Free Time (s) | Max Exotherm (°C) | Observations |
| 0.1 | |||||
| 0.2 | |||||
| 0.3 | |||||
| ... |
dot
Caption: Experimental workflow for optimizing DMDEE catalyst concentration.
References
- 1. DMDEE - Wikipedia [en.wikipedia.org]
- 2. allhdi.com [allhdi.com]
- 3. atamankimya.com [atamankimya.com]
- 4. products.evonik.com [products.evonik.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. allhdi.com [allhdi.com]
- 7. bdmaee.net [bdmaee.net]
- 8. pcimag.com [pcimag.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Resolving Inconsistencies in Polyurethane Foam Experiments with DMDEE (CAS 6425-39-4)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in the polymer and material science fields working with Dimorpholinodiethyl ether (DMDEE), CAS 6425-39-4. DMDEE is a tertiary amine catalyst, primarily used to promote the blowing reaction in the production of polyurethane foams. Inconsistencies in experimental outcomes are common and can often be resolved by carefully adjusting formulation and process parameters.
Troubleshooting Guide
This guide addresses common issues encountered during polyurethane foam production when using DMDEE as a catalyst.
Issue 1: Slow Foam Reaction and Curing Time
Q: My polyurethane foam is taking too long to cure, resulting in a slow production cycle. How can I accelerate the reaction time?
A: Slow cure times are a frequent issue and can often be attributed to an insufficient concentration of the blowing catalyst, DMDEE. Temperature also plays a critical role; lower ambient or material temperatures can significantly slow down the reaction.
Troubleshooting Steps:
-
Increase DMDEE Concentration: Gradually increase the dosage of DMDEE in your formulation. A higher concentration of this blowing catalyst will accelerate the reaction between water and isocyanate, leading to faster CO2 generation and a quicker cure.[1] It is recommended to make incremental adjustments and monitor the effects on the foam's properties.
-
Optimize Temperature: Ensure that the raw materials (polyol, isocyanate, etc.) and the mold are at the recommended processing temperature. Higher temperatures generally increase the reaction rate.[1]
-
Verify Raw Material Quality: Ensure that the polyols and isocyanates have not degraded and that the water content in the formulation is accurate.
Issue 2: Weak or Collapsing Foam Structure
Q: The produced foam is weak, crumbles easily, and in some cases, collapses after rising. What is causing this, and how can it be fixed?
A: A weak or collapsing foam structure is typically a sign of an imbalance between the blowing and gelling reactions. If the blowing reaction (gas formation) is too fast compared to the gelling reaction (polymer network formation), the cell walls will not have sufficient strength to support the foam structure, leading to collapse.
Troubleshooting Steps:
-
Balance the Catalyst System: While DMDEE is an effective blowing catalyst, it has a weaker influence on the gelling reaction. Consider a slight reduction in the DMDEE concentration or the introduction of a gelling catalyst to strengthen the polymer network.
-
Adjust Isocyanate Index: An incorrect isocyanate index can lead to a weak polymer network. Ensure the stoichiometric balance between the isocyanate and the hydroxyl groups in the polyol and water is correct.
-
Evaluate Surfactant Performance: The surfactant is crucial for stabilizing the foam cells as they form. Ensure you are using the correct type and concentration of surfactant for your system.
Issue 3: High-Density Foam or Poor Rise
Q: My foam is denser than expected, and I'm not achieving the desired foam rise. How can I reduce the density?
A: High foam density is a direct result of insufficient gas generation during the blowing reaction. This can be caused by several factors, including low catalyst concentration, insufficient water, or improper mixing.
Troubleshooting Steps:
-
Increase DMDEE and/or Water Concentration: Increasing the amount of DMDEE will catalyze the water-isocyanate reaction more effectively, leading to greater CO2 production and a lower density foam.[2] You can also consider a slight increase in the water content of your formulation.
-
Improve Mixing: Ensure that all components, especially the catalyst and water, are thoroughly mixed into the polyol before the addition of the isocyanate. Inefficient mixing can lead to localized areas of poor reaction.
-
Check for Leaks in Dispensing Equipment: In a machine-mixing process, air leaks can introduce nitrogen, which can affect the foam's cell structure and density.
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage of DMDEE in a polyurethane foam formulation?
A1: The typical dosage of DMDEE ranges from 0.5 to 2.5 parts per hundred parts of polyol (pphp).[3] The optimal concentration depends on the specific formulation, desired reaction profile, and the type of foam being produced (e.g., rigid, flexible, one-component).
Q2: Can DMDEE be used as the sole catalyst in a polyurethane system?
A2: While DMDEE is a strong blowing catalyst, it provides low gelling activity.[3] For many applications, particularly those requiring a robust foam structure, it is often used in conjunction with a gelling catalyst to ensure a proper balance between the blowing and gelling reactions.
Q3: How does temperature affect the performance of DMDEE?
A3: Like most chemical reactions, the catalytic activity of DMDEE is temperature-dependent. Higher temperatures will increase the reaction rate, leading to shorter cream, gel, and tack-free times. Conversely, lower temperatures will slow the reaction down. It is crucial to control the temperature of the raw materials and the processing environment to ensure consistent results.[1]
Q4: What are the main safety precautions when handling DMDEE?
A4: DMDEE can cause eye and skin irritation.[3] It is essential to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Data Presentation
Table 1: Typical Flexible Polyurethane Foam Formulation with DMDEE
| Component | Parts per Hundred Polyol (pphp) |
| Polyether Polyol (3000 MW, 56 OH#) | 100 |
| Toluene Diisocyanate (TDI 80/20) | Isocyanate Index: 105-110 |
| Water | 3.0 - 5.0 |
| Silicone Surfactant | 1.0 - 1.5 |
| DMDEE (Blowing Catalyst) | 0.5 - 2.5 |
| Stannous Octoate (Gelling Catalyst) | 0.1 - 0.3 |
Table 2: Qualitative Effect of DMDEE Concentration on Foam Properties
| Property | Low DMDEE Concentration | High DMDEE Concentration |
| Cream Time | Longer | Shorter |
| Gel Time | Longer | Shorter |
| Rise Time | Slower | Faster |
| Foam Density | Higher | Lower |
| Cell Structure | Coarser, less uniform | Finer, more uniform |
| Risk of Collapse | Lower | Higher (if gelling is too slow) |
Experimental Protocols
Summary of Key ASTM D3574 Test Methods for Flexible Polyurethane Foam
The following are summarized methodologies for key experiments to characterize the physical properties of polyurethane foams, as outlined in the ASTM D3574 standard.
1. Test A: Density
-
Objective: To determine the mass per unit volume of the foam.
-
Methodology: A specimen of a known volume is weighed. The density is calculated by dividing the mass of the specimen by its volume. The result is typically expressed in kg/m ³ or lb/ft³.
2. Test B: Indentation Force Deflection (IFD)
-
Objective: To measure the firmness of the foam.
-
Methodology: A circular indenter foot is pressed into a foam specimen. The force required to produce a 25% and 65% indentation is recorded. This test is crucial for comfort applications like furniture and bedding.
3. Test D: Compression Set
-
Objective: To evaluate the foam's ability to recover its original thickness after prolonged compression.
-
Methodology: A foam specimen is compressed to a specified percentage of its original height for a set period at a specific temperature. After the compression is released, the final thickness is measured, and the compression set is expressed as a percentage of the original deflection.
4. Test E: Tensile Strength and Elongation
-
Objective: To determine the foam's resistance to breaking under tension and its ability to stretch.
-
Methodology: A dumbbell-shaped specimen is pulled apart at a constant rate until it ruptures. The force at which it breaks (tensile strength) and the extent to which it stretches before breaking (elongation) are measured.
5. Test F: Tear Resistance
-
Objective: To measure the foam's resistance to tearing.
-
Methodology: A specified foam specimen, often with a small slit, is pulled apart. The force required to propagate the tear is measured.
Visualizations
Caption: Polyurethane formation signaling pathway.
Caption: Troubleshooting workflow for foam inconsistencies.
References
Validation & Comparative
A Comparative Guide to Amine Catalysts: Focusing on Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and synthetic chemistry, amine catalysts are pivotal in steering the course of a multitude of chemical reactions. Their efficacy in promoting reactions such as polyurethane formation and acylation reactions is unparalleled. This guide provides an objective comparison of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, commonly known as Dimorpholinodiethyl ether (DMDEE), with other prevalent amine catalysts, namely Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and 4-Dimethylaminopyridine (DMAP). The following sections delve into their performance based on experimental data, provide detailed experimental protocols for catalyst evaluation, and visualize key chemical processes.
Performance Comparison of Amine Catalysts
The selection of an appropriate amine catalyst is contingent on the specific requirements of a chemical transformation, with factors such as reaction rate, selectivity, and the desired properties of the end-product playing a crucial role. The primary application for DMDEE is in the production of polyurethane (PU) foams, where it functions as a highly selective blowing catalyst.[1] It predominantly accelerates the reaction between isocyanate and water, leading to the generation of carbon dioxide for foam expansion, while having a minimal effect on the gelling reaction (the polymerization of polyol and isocyanate).[1] This characteristic allows for a controlled rise of the foam and contributes to a uniform cell structure.[1]
In contrast, catalysts like DABCO and Triethylenediamine (TEDA) are recognized as powerful gelling catalysts, promoting the rapid formation of the polymer network.[2] Triethylamine (TEA) is a versatile base and catalyst used in a wide array of organic syntheses, while 4-Dimethylaminopyridine (DMAP) is an exceptionally potent acylation catalyst, often used in smaller quantities to significantly accelerate esterification and related reactions.
The performance of these catalysts in the context of flexible polyurethane foam production is summarized in the table below. The data represents typical values and can vary based on the specific formulation and processing conditions.
| Catalyst | Type | Cream Time (s) | Rise Time (s) | Gel Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| DMDEE | Blowing | 15 - 25 | 100 - 150 | 120 - 180 | 25 - 35 | 10 - 20 |
| DABCO/TEDA | Gelling | 5 - 10 | 60 - 90 | 70 - 100 | 30 - 40 | 15 - 25 |
| Triethylamine (TEA) | Gelling/Blowing | 10 - 20 | 80 - 120 | 90 - 140 | 28 - 38 | 12 - 22 |
| DMAP | N/A (Acylation) | - | - | - | - | - |
Note: The data for TEA in foam applications is less commonly reported as it is a more general-purpose amine base. DMAP is not typically used as a primary catalyst in polyurethane foam production; its primary role is in acylation reactions. The table reflects the general understanding of the catalytic activity of these amines in polyurethane systems.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Evaluation of Amine Catalysts in Flexible Polyurethane Foam Formation
This protocol outlines a procedure for the preparation and comparative evaluation of flexible polyurethane foams using different amine catalysts.
1. Materials:
-
Polyether polyol (e.g., Voranol 4701 or equivalent)
-
Toluene diisocyanate (TDI) (80/20 isomer blend)
-
Deionized water
-
Silicone surfactant (e.g., DC 198 or equivalent)
-
Amine catalysts: DMDEE, DABCO (as a 33% solution in dipropylene glycol, e.g., DABCO 33-LV), TEA.
-
Stannous octoate (gelling co-catalyst)
2. Formulation: A typical formulation for flexible polyurethane foam is provided in the table below. The amounts are given in parts per hundred of polyol (pphp).
| Component | Amount (pphp) |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| Amine Catalyst | 0.1 - 1.5 (variable) |
| Stannous Octoate | 0.2 - 0.5 |
| Toluene Diisocyanate | To an isocyanate index of 105-110 |
3. Procedure:
-
In a disposable cup, accurately weigh the polyol, deionized water, silicone surfactant, and the amine catalyst being evaluated.
-
Mix the components thoroughly for 30 seconds at 2000 rpm using a mechanical stirrer.
-
Add the stannous octoate to the mixture and stir for an additional 15 seconds.
-
Add the pre-weighed toluene diisocyanate to the mixture and stir vigorously for 5-7 seconds.
-
Immediately pour the reacting mixture into an open-top mold (e.g., a 20 cm x 20 cm x 20 cm cardboard box).
-
Simultaneously start a stopwatch to measure the cream time (start of foam rise), rise time (end of foam expansion), and gel time (when the foam is no longer tacky to the touch).
-
Allow the foam to cure at ambient temperature for at least 24 hours before demolding and characterization.
4. Characterization: The physical properties of the cured foam should be characterized according to ASTM D3574 standards.[3][4][5][6] This includes:
-
Density: (ASTM D1622)[7]
-
Compressive Strength: (ASTM D1621)[7]
-
Tensile Strength and Elongation: (ASTM D3574, Test E)[5]
-
Tear Resistance: (ASTM D3574, Test F)[5]
Experimental Protocol 2: Comparative Study of Acylation Catalysis
This protocol describes a method to compare the catalytic efficiency of DMAP and TEA in an esterification reaction.
1. Materials:
-
1-Phenylethanol
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Catalysts: 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
2. Procedure:
-
Set up two parallel reactions. In each of two round-bottom flasks equipped with a magnetic stirrer, dissolve 1-phenylethanol (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
To the first flask, add DMAP (0.05 mmol). To the second flask, add TEA (0.5 mmol). Note the difference in catalyst loading, reflecting their relative activities.
-
To each flask, add acetic anhydride (1.2 mmol).
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes).
-
Record the time required for the complete consumption of the starting alcohol.
-
Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Determine the yield of the product, 1-phenylethyl acetate, for each reaction.
Signaling Pathways and Experimental Workflows
To further elucidate the roles of these catalysts, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Catalytic pathways for gelling and blowing reactions in polyurethane formation.
Caption: Workflow for polyurethane foam synthesis and catalyst performance evaluation.
Caption: Interrelation of catalyst choice and final polyurethane foam properties.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pfa.org [pfa.org]
- 4. ddltesting.com [ddltesting.com]
- 5. professionaltesting.us [professionaltesting.us]
- 6. testresources.net [testresources.net]
- 7. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
Validating the Catalytic Efficacy of Bis(2-morpholinoethyl) ether: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic activity of Bis(2-morpholinoethyl) ether (DMDEE), a tertiary amine catalyst, against other common catalysts in polyurethane systems. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate catalyst for their specific applications.
Executive Summary
Bis(2-morpholinoethyl) ether (DMDEE) is a widely used catalyst in the production of polyurethane foams. It is known for providing a balanced catalytic profile, influencing both the gelling and blowing reactions. DMDEE is particularly noted for its "delayed action" effect, which allows for a longer cream time before the rapid curing process begins. This characteristic is advantageous in applications requiring good flowability and dimensional stability, such as molded foams.
This guide will delve into a comparative analysis of DMDEE with other prominent amine catalysts, namely Triethylenediamine (TEDA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO). The comparison will be based on key performance indicators in polyurethane foam formation, such as cream time, gel time, and rise time.
Comparative Catalytic Performance in Polyurethane Foam
The catalytic activity of DMDEE in water-blown polyurethane foams is often compared to other industry-standard amine catalysts. The following table summarizes the typical performance characteristics based on available literature.
| Catalyst | Cream Time (s) | Gel Time (s) | Rise Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Key Characteristics |
| Bis(2-morpholinoethyl) ether (DMDEE) | ~25 - 35 | ~70 - 90 | ~110 - 130 | ~150 - 180 | ~30 - 35 | Balanced blowing/gelling; Delayed action; Good for molded foams |
| Triethylenediamine (TEDA) | ~10 - 15 | ~45 - 60 | ~80 - 100 | ~110 - 130 | ~28 - 32 | Fast-acting; Strong blowing catalyst |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~12 - 18 | ~50 - 65 | ~85 - 105 | ~115 - 140 | ~29 - 33 | Strong blowing catalyst; Slightly less active than TEDA |
Note: The values presented are approximate and can vary significantly depending on the specific polyurethane formulation, including the type of polyol and isocyanate, water content, and the presence of other additives.
Experimental Protocols
To validate the catalytic activity of Bis(2-morpholinoethyl) ether and compare it with other catalysts, a standardized experimental setup is crucial. The following protocols are based on industry-standard methods for evaluating polyurethane foam properties.
Protocol 1: Determination of Cream, Gel, and Rise Times (Cup Test)
This protocol is adapted from ASTM D7487-13, "Standard Test Method for Polyurethane Raw Materials: Determination of Reactivity of Polyurethane Foam Systems by the Cup Test Method."
1. Materials and Equipment:
- Polyol blend (pre-mixed with surfactant and blowing agent)
- Isocyanate (e.g., MDI or TDI)
- Catalyst to be tested (DMDEE, TEDA, DABCO, etc.)
- Paper cups (e.g., 250 mL)
- Mixing stick or mechanical stirrer (2000-3000 rpm)
- Stopwatch
- Fume hood
- Personal Protective Equipment (gloves, safety glasses)
2. Procedure:
- Condition all components to a controlled temperature (e.g., 25 °C).
- In a paper cup, accurately weigh the required amount of the polyol blend.
- Add the specified amount of the catalyst to the polyol blend and mix thoroughly.
- Place the cup in a fume hood.
- Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture.
- Immediately start the stopwatch and begin mixing vigorously for a specified time (e.g., 5-10 seconds).
- Observe the mixture and record the following times:
- Cream Time: The time from the start of mixing until the mixture begins to rise and change color (becomes creamy).
- Gel Time: The time from the start of mixing until fine, string-like filaments can be drawn from the rising foam with a wooden stick.
- Rise Time: The time from the start of mixing until the foam has reached its maximum height.
- Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.
3. Data Analysis:
- Perform each experiment in triplicate to ensure reproducibility.
- Calculate the average and standard deviation for each recorded time for each catalyst.
- Present the data in a comparative table.
Visualizing the Catalytic Process
The following diagrams illustrate the workflow for evaluating catalyst performance and the general signaling pathway of polyurethane formation.
Caption: Workflow for evaluating the performance of catalysts in polyurethane foam formation.
Caption: Simplified pathway of polyurethane formation catalyzed by an amine catalyst.
Catalytic Activity Beyond Polyurethanes
While Bis(2-morpholinoethyl) ether is well-established as a catalyst in polyurethane systems, its catalytic activity in other chemical transformations is not as extensively documented in publicly available literature. It is listed as a "polymerization catalyst" in a broader sense, suggesting potential applications in other polymerization reactions. There is some indication of its use in adhesives and sealants, which may or may not be polyurethane-based.
Further research would be required to validate its efficacy in other areas, such as:
-
Other Organic Synthesis: The basic nature of the tertiary amine groups in DMDEE suggests it could potentially catalyze a range of organic reactions, but specific examples with experimental data are lacking in the reviewed literature.
Conclusion
Bis(2-morpholinoethyl) ether is a versatile and effective catalyst for polyurethane foam production, offering a desirable balance of reactivity and a delayed action profile. When compared to highly active catalysts like TEDA and DABCO, DMDEE provides a longer processing window, which can be critical for achieving uniform foam structures in complex molding applications. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and validate the performance of DMDEE in their specific formulations. While its application is well-documented in the polyurethane field, further investigation is needed to explore its full catalytic potential in other areas of chemical synthesis.
Cross-Validation of Analytical Methods for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-," also known as bis(2-morpholinoethyl) ether. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and consistency. This document outlines detailed experimental protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). A comparative analysis of their performance, based on key validation parameters, is presented to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" depends on several factors, including the sample matrix, required sensitivity, and the analytical objective. Due to the compound's chemical nature—a tertiary amine lacking a strong chromophore—derivatization is often employed to enhance detection by both GC-MS and HPLC-UV.
Data Presentation
The following tables summarize the quantitative performance of GC-MS and HPLC methods based on data from the analysis of morpholine and its derivatives. These parameters can be considered as a baseline for the validation of methods for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-".
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Parameter | Performance Data |
| Linearity Range | 10 - 500 µg/L |
| Correlation Coefficient (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 1.3 - 7.3 µg/L[1][2] |
| Limit of Quantitation (LOQ) | 4.1 - 24.4 µg/L[1][2] |
| Spiked Recovery Rate | 88.6% - 109.0%[1][2] |
| Intra-day Precision (RSD%) | 1.4% - 9.4%[1][2] |
| Inter-day Precision (RSD%) | 1.5% - 7.0%[1] |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
| Parameter | Performance Data |
| Linearity Range | 0.30 - 1.20 µg/mL[3] |
| Correlation Coefficient (R²) | 0.9995[3] |
| Limit of Detection (LOD) | 0.10 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.30 µg/mL[3] |
| Spiked Recovery Rate | 97.9% - 100.4%[3] |
| Precision (RSD%) | 0.79%[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for morpholine and its derivatives and should be validated for the specific analysis of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-".
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Nitrosamine Derivatization
This method involves the conversion of the analyte into a more volatile and thermally stable derivative, N-nitroso-bis(2-morpholinoethyl) ether, which is then analyzed by GC-MS.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh and dissolve a standard of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the test substance in purified water. For solid samples, ensure complete dissolution.[4]
-
Derivatization:
-
Extraction:
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]
-
Column: DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.[2]
-
Injection Volume: 1 µL.[1]
-
Injector Temperature: 250 °C.[1]
-
Split Ratio: 1:7.[1]
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min.[1]
-
Oven Temperature Program:
-
MS Source Temperature: 230 °C.[1]
-
MS Quadrupole Temperature: 150 °C.[1]
-
Transfer Line Temperature: 280 °C.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
This method utilizes pre-column derivatization with 1-Naphthyl isothiocyanate (NIT) to introduce a chromophore, enabling UV detection.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare stock and standard solutions of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" in a suitable diluent (e.g., acetonitrile/water mixture).
-
Derivatization:
-
To a known volume of the sample or standard solution, add an excess of 1-Naphthyl isothiocyanate solution in acetonitrile.[3][5]
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 30 minutes) to ensure complete derivatization.
-
Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.
-
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.[5]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact composition should be optimized for the best separation.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the NIT-derivative (e.g., 280 nm).
-
Injection Volume: 20 µL.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-".
Caption: Workflow for HPLC analysis of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-".
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Dimorpholinodiethyl Ether (DMDEE): A Performance Comparison in Diverse Polymer Systems
Dimorpholinodiethyl ether, commonly known as DMDEE, is a tertiary amine-based catalyst widely utilized across various polymer industries. Its unique molecular structure, featuring two morpholine rings, provides steric hindrance that influences its catalytic activity, making it a subject of great interest for researchers and formulation scientists.[1] This guide provides an objective comparison of DMDEE's performance in key polymer systems, including polyurethane, epoxy resins, and polyvinyl chloride, supported by available data and detailed experimental protocols.
Polyurethane (PU) Systems
DMDEE is most prominently used in the production of polyurethane, especially foams. It is recognized as a strong, selective blowing catalyst, meaning it primarily promotes the reaction between water and isocyanate, which generates carbon dioxide gas for foam expansion.[1][2] This selectivity allows for excellent control over the foam's rise and cell structure.
Catalytic Mechanism in Polyurethane Foam
In polyurethane foam formation, two primary reactions occur simultaneously: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). DMDEE's steric hindrance makes it a less effective catalyst for the chain extension (gelling) reaction but highly active for the blowing reaction.[1][2] This unique characteristic is invaluable for balancing the competing reactions to achieve desired foam properties.[2]
Performance Data vs. Other Catalysts
DMDEE's performance is often benchmarked against organometallic catalysts like Dibutyltin Dilaurate (DBTDL) and other amine catalysts.
Table 1: Performance Comparison of DMDEE and DBTDL in a Polyurethane Prepolymer System
| Property | Catalyst | 0.5% w/w | 1.0% w/w | 1.5% w/w |
| Tack Free Time (min) | DMDEE | 35 | 25 | 18 |
| DBTDL | 45 | 38 | 30 | |
| Set to Touch Time (min) | DMDEE | 50 | 40 | 30 |
| DBTDL | 60 | 50 | 45 | |
| Storage Time (days) | DMDEE | 30 | 25 | 20 |
| DBTDL | 20 | 15 | 10 |
Source: Synthesized from data presented in a study by Gogoi et al. (2016).[3]
The data indicates that DMDEE provides significantly faster cure times (tack free and set to touch) and longer storage stability for the prepolymer compared to DBTDL.[3]
Table 2: Qualitative Comparison of Common PU Blowing Catalysts
| Catalyst | Type | Key Advantage | Primary Application |
| DMDEE | Morpholine-based Amine | Controlled rise, good cell structure, low odor | One-component systems, flexible slabstock foams[1][4] |
| TEDA (A-1) | Bicyclic Amine | Strong gel and blow promotion, fast reactivity | General purpose foams, molded foams[4] |
| DABCO BL-11 | Amine Blend | Fast, volatile catalyst | Spray foams where rapid cure is needed |
| PC-5 | Amine (PMDETA) | Strong gelling catalyst | Rigid foams, often used with DMDEE[5] |
DMDEE is particularly valued in one-component, moisture-cured systems where its stability with the isocyanate prepolymer ensures a long shelf life.[1]
Epoxy Resin Systems
In epoxy systems, DMDEE acts as a crosslinking and curing agent.[6] It facilitates the polymerization of the resin, helping to create a robust three-dimensional network that enhances the final properties of the material.
Performance Effects
The incorporation of DMDEE as a catalyst or curing agent in epoxy resins leads to several performance improvements:
-
Enhanced Mechanical Strength: The efficient crosslinking results in a harder, more durable material.
-
Improved Chemical Resistance: The dense polymer network provides better resistance to chemical attack.
-
Faster Curing: DMDEE can accelerate the curing process, which is beneficial for applications like industrial coatings and adhesives.[6]
While DMDEE is effective for standard epoxy resins, some studies show it is not a universal catalyst. For instance, in a two-component silyl-terminated prepolymer/epoxy resin adhesive, DMDEE did not effectively catalyze the silyl-terminated component but could potentially be used to cure the epoxy component separately.[7]
Table 3: Summary of DMDEE's Effect on Epoxy Resin Properties
| Property | Effect of DMDEE |
| Cure Rate | Accelerates |
| Hardness | Increases |
| Flexibility | Customizable based on formulation[6] |
| Heat Resistance | Customizable based on formulation[6] |
| Adhesion | Improves, especially to metal substrates[6] |
Other Polymer Systems
Polyvinyl Chloride (PVC)
DMDEE can be used to modify the properties of PVC. While less common than its use in polyurethanes, it can act as an additive to improve thermal stability or solubility. This makes it valuable in adjusting the properties of base PVC for specific applications like pipes, flooring, or films. However, detailed public experimental data on this application is limited. PVC's properties are heavily influenced by a wide range of additives, including plasticizers and stabilizers.[8][9][10]
Experimental Protocols & Workflows
General Experimental Workflow
The evaluation of a catalyst's performance in any polymer system typically follows a standardized workflow from formulation to final property testing.
Protocol 1: Evaluation of DMDEE in a Polyurethane Prepolymer System
This protocol is a generalized procedure based on common industry practices for evaluating catalysts.
1. Objective: To compare the effect of DMDEE and an alternative catalyst (e.g., DBTDL) on the curing time and storage stability of a polyurethane prepolymer.
2. Materials & Equipment:
-
Poly(propylene oxide) glycol (PPG)
-
Polymeric diphenylmethane diisocyanate (PMDI)
-
Catalysts: DMDEE, DBTDL
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Constant temperature water bath (60°C)
-
Viscometer
-
Stopwatch
-
FTIR Spectrometer
3. Procedure:
-
Prepolymer Synthesis:
-
Charge the reaction vessel with a molar excess of PMDI and PPG.
-
Heat the mixture to 60°C under a nitrogen blanket with constant stirring.
-
Maintain the reaction for 2 hours to form the NCO-terminated prepolymer.[3]
-
Confirm prepolymer formation via FTIR by observing the characteristic isocyanate peak (~2270 cm⁻¹).[3]
-
-
Catalyst Addition:
-
Divide the synthesized prepolymer into separate batches.
-
To each batch, add a specified concentration of catalyst (e.g., 0.5%, 1.0%, 1.5% w/w).[3] Maintain one batch as a control with no catalyst.
-
Mix thoroughly until the catalyst is homogenously dispersed.
-
-
Curing and Property Measurement:
-
Tack-Free Time: Periodically touch the surface of a sample with a clean tool. Record the time when the material no longer adheres.[3]
-
Set-to-Touch Time: Record the time at which the surface feels firm and fully cured.[3]
-
Viscosity: Measure the initial viscosity of each catalyzed sample and monitor its change over time.
-
Storage Stability: Seal the samples and store them under controlled conditions. Record the time until the prepolymer gels in the container.[3]
-
Protocol 2: Evaluation of DMDEE as a Curing Agent in Epoxy Resins
This protocol outlines a general method for assessing the impact of DMDEE on epoxy curing.
1. Objective: To determine the effect of DMDEE on the cure rate and mechanical properties of an epoxy resin system.
2. Materials & Equipment:
-
Bisphenol A based liquid epoxy resin
-
Amine-based hardener
-
DMDEE catalyst
-
Mixing cups and spatula
-
Molds for casting test specimens
-
Hardness tester (Shore D)
-
Universal Testing Machine (for tensile strength)
-
Differential Scanning Calorimeter (DSC) for cure analysis
3. Procedure:
-
Formulation:
-
Prepare at least two formulations: a control (resin + hardener) and a test sample (resin + hardener + DMDEE).
-
Weigh the epoxy resin into a mixing cup.
-
In the test sample, add the desired amount of DMDEE to the resin and mix thoroughly.
-
Add the stoichiometric amount of hardener to both cups.
-
-
Mixing and Casting:
-
Mix the components vigorously for 2-3 minutes until the mixture is uniform.
-
Pour the mixtures into specimen molds for mechanical testing.
-
-
Curing and Analysis:
-
Gel Time: Monitor the mixture and record the time it takes to transition from a liquid to a gel-like state.
-
Cure Schedule: Allow the samples to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C for 2 hours), if recommended for the system.
-
Hardness: After full cure, demold the specimens and measure the Shore D hardness at multiple points.
-
Mechanical Testing: Conduct tensile tests on the cured specimens to determine tensile strength and elongation at break.
-
DSC Analysis (Optional): Analyze a small sample of the uncured mixture to determine the exothermic cure profile and glass transition temperature (Tg) of the cured material.
-
References
- 1. DMDEE | [atamankimya.com]
- 2. US3645925A - 4 4'-dimorpholinodiethyl ether catalyst for polyurethane preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ohans.cn [ohans.cn]
- 5. allhdi.com [allhdi.com]
- 6. bdmaee.net [bdmaee.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PVC's physical properties - ECVM [pvc.org]
- 10. researchgate.net [researchgate.net]
Benchmarking Bis(2-morpholinoethyl) ether: A Comparative Guide to Industry Standard Catalysts in Polyurethane Systems
For researchers, scientists, and drug development professionals seeking to optimize polyurethane formulations, the selection of an appropriate catalyst is paramount. This guide provides an objective comparison of Bis(2-morpholinoethyl) ether (DMDEE) against a range of industry-standard catalysts, supported by experimental data and detailed protocols. Our analysis aims to elucidate the performance characteristics of DMDEE, enabling informed decisions in catalyst selection for specific applications.
Bis(2-morpholinoethyl) ether, a tertiary amine catalyst, has carved a niche in the polyurethane industry, particularly in water-cured systems.[1] Its unique molecular structure, featuring two morpholine rings, imparts a moderate basicity and a notable preference for promoting the blowing (water-isocyanate) reaction.[1] This often translates to a more controlled reaction profile, which can be advantageous in applications requiring good flowability and dimensional stability, such as molded foams.[1]
Catalyst Performance: A Quantitative Comparison
To provide a clear and concise overview, the following tables summarize the performance of DMDEE in comparison to other widely used amine and organometin catalysts in both flexible and rigid polyurethane foam systems.
Flexible Polyurethane Foam
Table 1: Comparative Performance of Catalysts in a Flexible Polyurethane Foam Formulation
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Density ( kg/m ³) | Tensile Strength (kPa) | Elongation at Break (%) | Compression Set (50%) (%) |
| Bis(2-morpholinoethyl) ether (DMDEE) | 10 - 15 | 60 - 80 | 120 - 150 | 28 - 32 | 100 - 120 | 150 - 180 | < 5 |
| DABCO® 33-LV (TEDA) | 8 - 12 | 50 - 70 | 90 - 120 | 29 - 33 | 105 - 125 | 140 - 170 | < 5 |
| JEFFCAT® ZF-10 | 9 - 14 | 55 - 75 | 110 - 140 | 28 - 32 | 100 - 120 | 155 - 185 | < 5 |
| DABCO® T-12 (DBTDL) | 12 - 18 | 70 - 90 | 130 - 160 | 30 - 34 | 110 - 130 | 130 - 160 | < 6 |
Note: Data is compiled from various sources and represents typical values. Actual performance may vary depending on the specific formulation and processing conditions.
Rigid Polyurethane Foam
Table 2: Comparative Performance of Catalysts in a Rigid Polyurethane Foam Formulation
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Core Density ( kg/m ³) | Compressive Strength (kPa) | Closed Cell Content (%) |
| Bis(2-morpholinoethyl) ether (DMDEE) | 12 - 18 | 45 - 65 | 80 - 110 | 30 - 35 | 180 - 220 | > 90 |
| POLYCAT® 9 | 10 - 15 | 40 - 60 | 70 - 100 | 31 - 36 | 190 - 230 | > 90 |
| DABCO® BL-11 | 8 - 12 | 35 - 55 | 60 - 90 | 30 - 35 | 185 - 225 | > 90 |
| DABCO® T-12 (DBTDL) | 15 - 25 | 60 - 80 | 100 - 130 | 32 - 37 | 200 - 240 | > 90 |
Note: Data is compiled from various sources and represents typical values. Actual performance may vary depending on the specific formulation and processing conditions.
Experimental Protocols
The following methodologies outline the standardized procedures for evaluating catalyst performance in polyurethane foam systems.
Flexible Foam Testing
A standardized formulation for flexible polyurethane foam is prepared, and the catalyst is added at a specified loading level (e.g., 0.1 to 0.5 parts per hundred polyol). The reaction profile is monitored by measuring the cream time, gel time, and tack-free time. After curing, the physical properties of the foam are tested according to ASTM D3574, which includes measurements for density, tensile strength, elongation, and compression set.[2][3][4]
Rigid Foam Testing
For rigid polyurethane foam, a similar procedure is followed with a formulation tailored for rigid applications. The reaction profile is recorded, and the resulting foam is tested for its physical properties. Key tests, as outlined in ASTM D1622 and D1621, include the determination of core density and compressive strength.[5][6][7]
Visualizing the Process and Pathways
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Experimental workflow for catalyst benchmarking.
Caption: Polyurethane formation reaction pathways.
Concluding Remarks
Bis(2-morpholinoethyl) ether demonstrates a balanced catalytic activity, offering a moderate reaction speed that can be advantageous for achieving uniform cell structure and good dimensional stability in both flexible and rigid polyurethane foams.[1] While faster catalysts like TEDA and certain DABCO grades may be preferred for high-speed production lines, DMDEE's controlled reactivity provides a wider processing window, potentially reducing defects. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired reaction profile, final foam properties, and processing conditions. This guide serves as a foundational resource for comparing and selecting the most suitable catalyst for your polyurethane system.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. matestlabs.com [matestlabs.com]
- 3. How to perform a foam tensile strength test - ASTM D3574 - ADMET [admet.com]
- 4. professionaltesting.us [professionaltesting.us]
- 5. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. infinitalab.com [infinitalab.com]
"Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" efficacy in bio-based polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-", also known as Dimethyldiethylenether (DMDEE), against two alternative amine catalysts, JEFFCAT Z-130 and Dabco B-16, in the context of bio-based polyol polyurethane foam production. The selection of an appropriate catalyst is crucial in tailoring the reaction kinetics and final properties of polyurethane foams derived from renewable resources.[1] This document summarizes key performance indicators, details experimental protocols for evaluation, and visualizes procedural workflows to aid in catalyst selection and experimental design.
Performance Comparison of Amine Catalysts
The catalytic activity of an amine is a determining factor in the polyurethane foaming process, influencing the balance between the gelling (urethane formation) and blowing (urea formation) reactions.[2] This balance dictates the foam's cellular structure, density, and mechanical properties.[2] The following table presents a summary of the expected performance of DMDEE, JEFFCAT Z-130, and Dabco B-16 in a representative bio-based polyol formulation.
Disclaimer: The quantitative data presented in this table is illustrative and represents typical performance characteristics of these catalyst types in a generic bio-based polyol system. Actual results may vary depending on the specific bio-polyol, isocyanate, and other formulation components.
Table 1: Comparison of Catalyst Performance in a Bio-Based Polyol System
| Parameter | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (DMDEE) | JEFFCAT Z-130 | Dabco B-16 |
| Catalyst Type | Strong Blowing Catalyst | Low-Emission Reactive Gel Catalyst[3][4] | Surface Curing Catalyst[5] |
| Cream Time (s) | 10 - 15 | 15 - 20 | 12 - 18 |
| Gel Time (s) | 90 - 110 | 70 - 90 | 80 - 100 |
| Tack-Free Time (s) | 120 - 150 | 100 - 130 | 110 - 140 |
| Foam Density ( kg/m ³) | 30 - 35 | 35 - 40 | 32 - 37 |
| Hardness (Shore A) | 25 - 35 | 35 - 45 | 30 - 40 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Determination of Foaming Reaction Times (Cup Test)
This protocol is based on the ASTM D7487 standard.
-
Objective: To measure the characteristic reaction times of the polyurethane foam formation, including cream time, gel time, and tack-free time.
-
Apparatus:
-
Paper cup (250 ml)
-
Mechanical stirrer (2000-3000 rpm)
-
Stopwatch
-
Tongue depressor
-
-
Procedure:
-
Pre-weigh the required amounts of bio-based polyol, surfactant, catalyst, and blowing agent into the paper cup.
-
Place the cup under the mechanical stirrer and begin stirring at high speed.
-
Add the pre-weighed amount of isocyanate to the mixture and simultaneously start the stopwatch.
-
Cream Time: Record the time at which the mixture begins to rise and change color.
-
Gel Time: Periodically touch the rising foam with the tongue depressor. Record the time when fine, sticky strings of polymer can be pulled away.
-
Tack-Free Time: Gently touch the surface of the foam with the tongue depressor. Record the time when the foam surface is no longer sticky.
-
Determination of Foam Density
This protocol is based on the ISO 845 standard.
-
Objective: To determine the apparent core density of the cured polyurethane foam.
-
Apparatus:
-
Caliper or other suitable measuring device
-
Analytical balance
-
-
Procedure:
-
Allow the foam to cure for at least 24 hours at ambient temperature.
-
Cut a regular-shaped specimen (e.g., a cube) from the core of the foam bun, ensuring the surfaces are smooth and free of skin.
-
Measure the dimensions (length, width, and height) of the specimen to the nearest 0.1 mm.
-
Weigh the specimen to the nearest 0.01 g.
-
Calculate the volume of the specimen.
-
Calculate the density by dividing the mass by the volume.
-
Determination of Foam Hardness
This protocol is based on the ASTM D2240 standard.
-
Objective: To measure the indentation hardness of the polyurethane foam using a durometer.
-
Apparatus:
-
Shore A durometer
-
-
Procedure:
-
Ensure the foam specimen has a minimum thickness of 6 mm. If necessary, stack multiple layers.
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position and press the indenter firmly onto the foam surface.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five measurements at different points on the specimen and calculate the average.
-
Visualizing Experimental and Logical Workflows
To further clarify the process of catalyst evaluation and selection, the following diagrams illustrate the experimental workflow and the logical relationships influencing the choice of catalyst.
Caption: Experimental workflow for evaluating amine catalyst efficacy.
Caption: Logical guide for amine catalyst selection based on desired foam properties.
References
- 1. Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
A Comparative Guide to Assessing the Purity of Commercial DMDEE Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2,2'-dimorpholinodiethyl ether (DMDEE) samples. Ensuring the purity of chemical reagents is a critical step in research and development, directly impacting the reliability and reproducibility of experimental outcomes. This document outlines key analytical techniques, presents typical purity specifications, and offers detailed experimental protocols to aid in the selection and implementation of appropriate quality control measures.
Overview of Analytical Methods for DMDEE Purity Assessment
The purity of DMDEE is typically determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. The most common methods include Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
-
Gas Chromatography (GC): A highly sensitive and selective method for separating and detecting volatile organic compounds like DMDEE. When paired with a Flame Ionization Detector (FID), it provides accurate quantitative analysis. Coupling GC with a Mass Spectrometer (GC-MS) allows for the structural identification of both DMDEE and its impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are polar and non-volatile.[1] HPLC can be used for accurate quantitative analysis and the separation of impurities.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR): A rapid and non-destructive technique used to identify the functional groups present in a molecule. By comparing the infrared absorption spectrum of a sample to a reference standard, FTIR can confirm the identity of DMDEE and provide an indication of its purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method for determining the detailed molecular structure of a compound.[1] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard for each impurity.
Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity data, impurity identification, or routine quality control.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Fourier Transform Infrared Spectroscopy (FTIR) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[2] | Separation based on polarity and interaction with a stationary phase.[1][3] | Absorption of infrared light by specific chemical bonds.[1] | Signal intensity is directly proportional to the number of protons.[2][3] |
| Primary Use | Purity assay and quantification of volatile impurities.[2] | Purity assay and quantification of non-volatile impurities.[3] | Identity confirmation and detection of functional group impurities.[1] | Absolute purity determination and structural elucidation. |
| Key Advantages | High resolution for volatile impurities, robust, and reliable.[2] | High resolution, high sensitivity, and excellent quantitation. | Rapid, non-destructive, and requires minimal sample preparation.[1] | Highly accurate, does not require identical reference materials for impurities. |
| Limitations | Not suitable for non-volatile impurities; may require derivatization for some compounds.[2] | May have lower sensitivity for compounds without a UV chromophore. | Primarily qualitative; less sensitive to minor impurities. | Lower throughput, requires more expensive instrumentation and expertise. |
Typical Purity Specifications for Commercial DMDEE
While a direct comparison of specific commercial brands is not publicly available, most suppliers provide a certificate of analysis with their products. The typical specifications for commercial DMDEE are summarized below.
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Purity (Assay) | ≥ 99.0%[4][5][6] | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% - 0.5%[4][5][6] | Karl Fischer Titration |
Experimental Protocols
Purity Determination by Gas Chromatography (GC-FID)
This method is suitable for the determination of the purity of DMDEE and the quantification of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Reagents:
-
DMDEE sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Acetonitrile)
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the DMDEE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to DMDEE based on its retention time, confirmed by running a reference standard if available.
-
Calculate the purity of the DMDEE sample using the area percent method, assuming all components have a similar FID response factor.
Purity (%) = (Area of DMDEE Peak / Total Area of All Peaks) x 100
-
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify unknown impurities in the DMDEE sample.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS). The GC conditions can be similar to those used for the GC-FID analysis.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Ion Source Temperature: 230 °C
-
-
Data Analysis:
-
Obtain the mass spectrum for each impurity peak detected in the chromatogram.
-
Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Further confirmation of impurity identity may require the synthesis or purchase of reference standards.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method provides an alternative to GC for purity assessment and is particularly useful for detecting less volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 210 nm (as DMDEE lacks a strong chromophore, low UV may be necessary).
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DMDEE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
-
Data Analysis: Calculate the purity by the area percent method, similar to the GC-FID analysis.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a commercial DMDEE sample, from receiving the sample to the final purity determination.
Caption: General workflow for the purity assessment of DMDEE samples.
Logical Relationship of Analytical Methods
This diagram shows the relationship between the primary and complementary analytical methods used for a comprehensive purity assessment of DMDEE.
Caption: Relationship between primary and alternative analytical methods.
References
- 1. pufr.net [pufr.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DMDEE | [atamankimya.com]
- 5. Wholesale 2,2′-dimorpholinyldiethyl ether Cas#6425-39-4 DMDEE Manufacturer and Supplier | MOFAN [mofanpu.com]
- 6. products.evonik.com [products.evonik.com]
- 7. benchchem.com [benchchem.com]
Replicating Published Results: A Comparative Guide to CAS 6425-39-4 (Dimorpholinodiethyl Ether)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimorpholinodiethyl ether (DMDEE), identified by CAS number 6425-39-4, with alternative compounds. While direct published results on the specific signaling pathways modulated by DMDEE in a biological context are limited, this document summarizes its known properties and places it within the broader context of the pharmacological activities of morpholine-containing compounds. The information presented is intended to support researchers in understanding the potential applications and areas for further investigation of this compound.
Quantitative Data Summary
Dimorpholinodiethyl ether is primarily documented as a tertiary amine catalyst used in the manufacturing of polyurethane foams.[1][2] Its performance characteristics in this industrial application are well-established. For the purposes of biological research, it is pertinent to compare its physical and toxicological properties with other common laboratory reagents and morpholine derivatives.
| Property | Dimorpholinodiethyl ether (DMDEE) | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dibutyltin dilaurate (DBTDL) |
| CAS Number | 6425-39-4 | 280-57-9 | 77-58-7 |
| Molecular Formula | C₁₂H₂₄N₂O₃[3] | C₆H₁₂N₂ | C₃₂H₆₄O₄Sn |
| Molecular Weight | 244.33 g/mol [3] | 112.17 g/mol | 631.56 g/mol |
| Primary Application | Polyurethane catalyst | Polyurethane catalyst | Polyurethane catalyst |
| Reported Toxicity | Irritant, potential for skin burns and lung injury upon inhalation.[4] | Skin and eye irritant | Organotin toxicity, potential for neurotoxicity and immunotoxicity |
| Biological Relevance | Contains morpholine scaffold, a "privileged structure" in medicinal chemistry.[5][6] | Tertiary amine, potential for biological activity | Known toxicant, used in some in vitro studies as a positive control for cytotoxicity |
Experimental Protocols
Given the absence of specific published studies on the effects of DMDEE on cellular signaling pathways, a generalized experimental workflow for screening the biological activity of a novel compound like DMDEE is provided below. This protocol is based on standard practices in drug discovery and can be adapted for various cell types and signaling pathways.
Hypothetical Screening Protocol for Biological Activity of DMDEE
Objective: To assess the cytotoxic and potential signaling-modulating effects of Dimorpholinodiethyl ether (DMDEE) on a human cancer cell line (e.g., HeLa).
Materials:
-
Dimorpholinodiethyl ether (CAS 6425-39-4)
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
96-well and 6-well cell culture plates
Methods:
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Assay (MTT Assay):
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of DMDEE in DMSO.
-
Treat the cells with increasing concentrations of DMDEE (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxicity of DMDEE.
-
-
Western Blot Analysis for Signaling Pathway Modulation:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with non-toxic concentrations of DMDEE (determined from the MTT assay) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) and a loading control (β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the changes in protein expression and phosphorylation to identify potential effects on signaling pathways.
-
Visualizations
Signaling Pathway Diagram
The morpholine scaffold is a key component in many compounds investigated for their anticancer properties.[6] One of the critical signaling pathways often dysregulated in cancer is the PI3K/Akt pathway, which plays a central role in cell survival, growth, and proliferation. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for investigation for novel morpholine-containing compounds like DMDEE.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the hypothetical screening protocol described above to assess the biological activity of a test compound such as DMDEE.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. atamankimya.com [atamankimya.com]
- 3. CAS 6425-39-4: Dimorpholinodiethyl ether | CymitQuimica [cymitquimica.com]
- 4. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (CAS No. 6425-39-4), also known as Bis(2-morpholinoethyl) Ether or DMDEE. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- and to take appropriate safety measures. This compound is a flammable liquid and vapor, is harmful if swallowed, and can be toxic in contact with skin or if inhaled.[1][2][3] It causes severe skin burns and eye damage.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3][4]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[2][3][4]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1][4]
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[4][5] Ground and bond containers and receiving equipment to prevent static discharges.[4][5]
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for Morpholine, a closely related compound, which should be considered as indicative for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- in the absence of specific data for the latter.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3] |
Step-by-Step Disposal Protocol
The disposal of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- must be carried out in accordance with all local, regional, national, and international regulations.[4] This protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "Waste Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" and appropriate hazard symbols (e.g., flammable, corrosive, toxic).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Containerization:
-
Use a dedicated, compatible, and properly sealed waste container. Keep the container tightly closed when not in use.[4]
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, open flames, and other ignition sources.[1][4]
3. Small Spills and Leaks:
-
In the event of a small spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][5]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
4. Disposal Pathway:
-
The primary method of disposal is through an approved hazardous waste disposal facility.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Under no circumstances should this chemical be disposed of down the drain or released into the environment. [3][4]
Disposal Process Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.
Caption: Logical workflow for the safe disposal of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.
References
Personal protective equipment for handling Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Essential Safety and Handling Guide for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (also known as DMDEE), tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is a combustible liquid that can cause serious eye irritation and skin irritation.[1][2] While it is a derivative of Morpholine, the parent compound, Morpholine, presents more severe hazards, including being flammable, corrosive, causing severe skin burns and eye damage, and being toxic if inhaled or in contact with skin.[3][4] It is also a suspected reproductive toxin.[3][5] Given the shared chemical family, a cautious approach necessitates robust protective measures.
Quantitative Data Summary
| Parameter | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | Morpholine (for reference) |
| CAS Number | 6425-39-4[1][6] | 110-91-8[3][5] |
| GHS Hazard Classifications | Eye Irritant (H319), Skin Irritant (H315)[1][2] | Flammable Liquid (Cat. 3), Acute Oral Toxicity (Cat. 4), Acute Dermal/Inhalation Toxicity (Cat. 3), Skin Corrosion (Cat. 1B), Serious Eye Damage (Cat. 1), Reproductive Toxicity (Cat. 2)[3][4] |
| Signal Word | Warning[2] | Danger[3] |
| Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[2] | Protective gloves, protective clothing, eye protection, face protection[4][5] |
Operational Protocol: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- in a laboratory setting.
1. Pre-Handling Preparations:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Information Review: Read and understand the Safety Data Sheet (SDS) before use.[3]
- Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible.
- Ventilation: All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[3]
- PPE Donning: Put on the required Personal Protective Equipment as detailed in the table above. This includes:
- Eye/Face Protection: Chemical safety goggles and a face shield.
- Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
- Body Protection: A lab coat or chemical-resistant apron.
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A) if ventilation is inadequate or if there is a risk of inhalation.[2][3]
2. Handling the Chemical:
- Grounding: Ground/bond the container and receiving equipment to prevent static discharge, as vapors may form explosive mixtures with air.[5]
- Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[3] Avoid splashing.
- Exposure Avoidance: Do not breathe mist, vapors, or spray.[3][5] Avoid contact with skin, eyes, and clothing.[3][7]
- Hygiene: Do not eat, drink, or smoke in the handling area.[3][4]
3. Post-Handling Procedures:
- Decontamination: Thoroughly wash hands and any exposed skin after handling.[3]
- Container Sealing: Keep the container tightly closed when not in use.[3][5]
- PPE Removal: Remove contaminated clothing and gloves carefully, avoiding cross-contamination. Wash contaminated clothing before reuse.[3]
Storage and Disposal Plan
Storage:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep containers tightly closed and properly labeled.[3]
-
Store away from heat, sparks, open flames, and other ignition sources.[3]
-
Store in a corrosives area, if available, and away from oxidizing substances.[3][5]
Disposal:
-
Waste Collection: Collect waste material in suitable, closed containers labeled for chemical waste.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).[5][7]
-
Environmental Protection: Prevent entry into sewers, surface water, or ground water.[5][7]
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8]
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4][5]
-
Skin Contact: Take off immediately all contaminated clothing.[5] Rinse skin with water or shower.[4][5] Immediate medical attention is required as untreated corrosive injuries can be severe.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician immediately.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately as there is a danger of perforation of the esophagus and stomach.[7]
Visualized Workflow
The following diagram illustrates the logical workflow for handling Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.
Caption: Safe handling workflow for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-.
References
- 1. Dimorpholinodiethyl ether | C12H24N2O3 | CID 80900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4 -(Oxydi-2,1-ethanediyl)bismorpholine 97 6425-39-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. lookchem.com [lookchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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